molecular formula C10H5FN2 B1397844 7-Fluoroquinoline-6-carbonitrile CAS No. 956901-17-0

7-Fluoroquinoline-6-carbonitrile

Cat. No.: B1397844
CAS No.: 956901-17-0
M. Wt: 172.16 g/mol
InChI Key: ZZRZPSBJVJCWIC-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C10H5FN2 and its molecular weight is 172.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-fluoroquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRZPSBJVJCWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinoline-6-carbonitrile

This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its structure is central to the development of numerous pharmacologically active agents, most notably the fluoroquinolone class of antibiotics. The strategic placement of the fluorine atom at the C-7 position and the nitrile group at the C-6 position significantly influences the molecule's electronic properties and binding interactions with biological targets. The fluorine atom is known to enhance metabolic stability and receptor binding affinity, while the versatile nitrile group serves as a key synthetic handle, readily convertible into other functional groups such as carboxylic acids, amines, or tetrazoles.

This guide provides a detailed exploration of the core synthetic strategies for this compound, designed for researchers and drug development professionals. It moves beyond simple procedural descriptions to explain the underlying chemical principles and the rationale behind methodological choices, ensuring a deep and practical understanding of the synthesis pathways.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The first involves the late-stage introduction of the nitrile group onto a pre-formed 7-fluoroquinoline core. The second strategy focuses on constructing the quinoline ring from precursors that already contain the necessary fluorine and a nitrile or a nitrile precursor.

This analysis leads to two convergent and industrially relevant synthetic pathways that will be explored in detail:

  • Pathway A: Friedländer Annulation followed by Sandmeyer Cyanation. This classic and robust approach involves first constructing the 7-fluoroquinoline ring system and then converting a strategically placed amino group at the C-6 position into the target nitrile.

  • Pathway B: Palladium-Catalyzed Cyanation of a Halogenated Precursor. This modern approach leverages the power of transition-metal catalysis to directly install the nitrile group onto a 6-halo-7-fluoroquinoline intermediate, often offering high yields and functional group tolerance.

G cluster_target Target Molecule cluster_pathways Retrosynthetic Pathways cluster_precursors Key Precursors Target This compound PathwayA Pathway A: Friedländer Annulation + Sandmeyer Cyanation Target->PathwayA Disconnection PathwayB Pathway B: Palladium-Catalyzed Cyanation Target->PathwayB Disconnection PrecursorA 6-Amino-7-fluoroquinoline PathwayA->PrecursorA C-CN Bond Formation PrecursorB 6-Bromo-7-fluoroquinoline PathwayB->PrecursorB C-CN Bond Formation

Caption: Retrosynthetic analysis of this compound.

Pathway A: Friedländer Annulation and Sandmeyer Cyanation

This pathway is a testament to the power of classic named reactions in organic synthesis. It separates the challenge into two distinct phases: the formation of the heterocyclic core and the subsequent functional group interconversion.

Step 1: Synthesis of 6-Amino-7-fluoroquinoline via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[1][2] For our target, the key starting materials are 2-amino-4-fluorobenzaldehyde and a suitable two-carbon component like acetaldehyde or its equivalent.

Causality Behind Experimental Choices:

  • Starting Materials: 2-amino-4-fluorobenzaldehyde is chosen as it directly installs the required fluorine atom at the future C-7 position and the amino group at the C-6 position of the quinoline ring.

  • Catalyst: The reaction can be catalyzed by either acid or base.[3] An acid catalyst, such as p-toluenesulfonic acid (p-TSA) or even molecular iodine, is often preferred to promote the condensation and subsequent cyclization/dehydration steps under relatively mild conditions.[3] Cerium(IV) ammonium nitrate (CAN) has also been shown to be an effective catalyst at ambient temperatures.[4]

  • Solvent: A high-boiling point solvent like ethanol or solvent-free conditions with microwave irradiation can be employed to drive the reaction to completion.[3]

G Reactant1 2-Amino-4-fluorobenzaldehyde Reaction + Reactant1->Reaction Reactant2 Acetaldehyde Reactant2->Reaction Product 6-Amino-7-fluoroquinoline Reaction->Product p-TSA, EtOH Reflux

Caption: Friedländer annulation to form the quinoline core.

Experimental Protocol: Friedländer Annulation

  • To a solution of 2-amino-4-fluorobenzaldehyde (1.0 eq) in absolute ethanol (5 mL/mmol), add acetaldehyde (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 6-amino-7-fluoroquinoline.

Step 2: Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation for converting an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[5][6] This reaction provides a reliable method to install the C-6 nitrile.

Causality Behind Experimental Choices:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C) to form the diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.[7]

  • Cyanation: The diazonium salt is then added to a solution of a copper(I) cyanide (CuCN).[5] The copper(I) species is essential as it catalyzes the reaction through a single-electron transfer mechanism, leading to the formation of an aryl radical, loss of nitrogen gas, and subsequent formation of the aryl nitrile.[6]

Experimental Protocol: Sandmeyer Reaction

  • Suspend 6-amino-7-fluoroquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture, and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to yield this compound.

Reaction Step Key Reagents Typical Conditions Typical Yield
Friedländer Annulation2-amino-4-fluorobenzaldehyde, acetaldehyde, p-TSAEtOH, Reflux, 4-6h70-85%
Sandmeyer Cyanation6-amino-7-fluoroquinoline, NaNO₂, HCl, CuCN0-5 °C then 50 °C, 1h60-75%
Yields are estimates based on typical outcomes for these reaction types and may vary.

Pathway B: Palladium-Catalyzed Cyanation of 6-Bromo-7-fluoroquinoline

This pathway represents a more contemporary approach, utilizing the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. The key is the formation of a C-C bond between a halo-quinoline and a cyanide source.[8]

Step 1: Synthesis of 6-Bromo-7-fluoroquinoline

The precursor, 6-bromo-7-fluoroquinoline, can be synthesized via several established quinoline synthesis methods, such as the Skraup or Doebner-von Miller reaction, starting from 4-bromo-3-fluoroaniline.[9]

Step 2: Palladium-Catalyzed Cyanation

The conversion of the aryl bromide to the aryl nitrile is a well-established transformation. Various palladium catalysts and cyanide sources can be employed.

Causality Behind Experimental Choices:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other sources like KCN or NaCN. It is less toxic, less hygroscopic, and its use can prevent the deactivation of the palladium catalyst by excess free cyanide ions.[10]

  • Palladium Catalyst: A combination of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine ligand is required. Ligands like Xantphos are particularly effective as their wide bite angle promotes the crucial reductive elimination step that forms the C-CN bond.[10]

  • Solvent and Base: A polar aprotic solvent like DMAc (dimethylacetamide) or DMF (dimethylformamide) is typically used. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to facilitate the reaction.[10]

G Reactant1 6-Bromo-7-fluoroquinoline Reaction + Reactant1->Reaction Reactant2 Zn(CN)₂ Reactant2->Reaction Product This compound Reaction->Product Pd₂(dba)₃, Xantphos DMAc, 85 °C

Caption: Palladium-catalyzed cyanation of a halo-quinoline.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • To a reaction vessel, add 6-bromo-7-fluoroquinoline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous, degassed DMAc (4 mL/mmol).

  • Heat the mixture to 85-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with aqueous ammonia and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to obtain this compound.

Reaction Step Key Reagents Typical Conditions Typical Yield
Pd-Catalyzed Cyanation6-bromo-7-fluoroquinoline, Zn(CN)₂, Pd₂(dba)₃, XantphosDMAc, 85-100 °C, 6-12h80-95%
Yields are estimates based on typical outcomes for these reaction types and may vary.

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through multiple robust pathways. The choice between a classic approach like the Friedländer/Sandmeyer sequence and a modern palladium-catalyzed cyanation depends on factors such as starting material availability, scalability, cost, and tolerance to specific functional groups in more complex derivatives.

The Friedländer/Sandmeyer route is reliable and uses well-understood, traditional transformations. The palladium-catalyzed pathway often provides higher yields and milder conditions but requires more specialized and expensive reagents. Both methods underscore the fundamental principles of heterocyclic chemistry and functional group manipulation that are central to the work of synthetic and medicinal chemists. As research progresses, newer methods like direct C-H cyanation may offer even more atom-economical and efficient routes to this important synthetic intermediate.[11]

References

  • Kamal, A., et al. (2011). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed, [Link].

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link].

  • Reddy, K. S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications, [Link].

  • Zahoor, A. F., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH, [Link].

  • Jiang, L., et al. (2009). A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles. The Journal of Organic Chemistry, [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link].

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link].

  • Wang, C., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI, [Link].

  • Patel, A. R., et al. (2021). Plausible mechanism for Cu(I)-catalyzed Ullmann coupling reaction. ResearchGate, [Link].

  • Ullmann, F., & Sponagel, P. (1905). Ueber die Phenylirung von Phenolen. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. Available at [Link].

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link].

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link].

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry, [Link].

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link].

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link].

  • Jain, S., & Jain, A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, [Link].

  • Nicholls, T. P., et al. (2018). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC - NIH, [Link].

  • Watson, W. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update, [Link].

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Fluoroquinoline-6-carbonitrile is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its strategic placement of a fluorine atom and a nitrile group on the quinoline scaffold imparts unique electronic and steric properties, influencing its reactivity, molecular interactions, and ultimately, its utility in the synthesis of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and developers. We will delve into its structural and electronic characteristics, solubility, and thermal stability, supported by established analytical techniques. Furthermore, this guide will present detailed, field-proven protocols for the characterization of this compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents. The introduction of specific substituents, such as fluorine and nitrile groups, can dramatically modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity to target proteins, while the nitrile group at the 6-position serves as a versatile synthetic handle for further molecular elaboration. A thorough understanding of the fundamental physicochemical properties of this compound is therefore paramount for its effective application in research and development.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key molecular and physical properties of this compound.

PropertyValueSource
Chemical Formula C₁₀H₅FN₂N/A
Molecular Weight 184.16 g/mol N/A
Appearance Off-white to light yellow solid[1]
Melting Point Not experimentally determined; related fluoroquinolones melt >250 °C[2]
Boiling Point Predicted: 405.9±25.0 °C at 760 mmHgN/A
pKa Predicted: -0.19±0.10 (most basic)N/A

Note: Some data are based on predictions from computational models due to the limited availability of experimentally determined values in public literature. Experimental verification is recommended.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a detailed picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For fluoroquinolone derivatives, ¹H and ¹³C NMR are crucial for structural elucidation.[3][4]

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effects of the fluorine and nitrile substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbons attached to the fluorine and nitrile groups will exhibit characteristic chemical shifts.

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a signal corresponding to the fluorine atom at the 7-position, providing valuable information about its electronic environment.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by specific absorption bands:

  • C≡N (Nitrile) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹.

  • C-F (Carbon-Fluorine) Stretch: A strong absorption band will be present in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region will be indicative of the quinoline ring system.[6]

Solubility Profile: A Critical Parameter for Application

The solubility of a compound is a critical factor in its biological activity and formulation development. Fluoroquinolones, as a class, are known to have low water solubility, which can be influenced by pH.[7]

Aqueous Solubility

The solubility of this compound in aqueous solutions is expected to be low. The quinoline nitrogen can be protonated at acidic pH, potentially increasing solubility. However, the overall hydrophobic nature of the aromatic ring system and the presence of the non-polar nitrile group contribute to its limited aqueous solubility. For many fluoroquinolones, minimum solubility is observed near neutral pH.[8]

Organic Solvent Solubility

This compound is anticipated to have good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It will likely exhibit moderate solubility in other common organic solvents like methanol, ethanol, and acetone.

Thermal Stability Analysis

Understanding the thermal stability of a compound is crucial for its handling, storage, and processing. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate thermal properties.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would determine the decomposition temperature of this compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the melting point and identify any phase transitions. For related fluoroquinolones, melting points are often high, indicating significant thermal stability.[9]

Experimental Protocols: A Guide to Characterization

To ensure the scientific integrity and reproducibility of research involving this compound, the following standardized protocols are recommended.

Protocol for NMR Spectroscopic Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis start Start dissolve Dissolve 5-10 mg in 0.5-0.7 mL deuterated solvent (e.g., DMSO-d6) start->dissolve transfer Transfer to NMR tube dissolve->transfer insert_tube Insert tube into NMR spectrometer transfer->insert_tube acquire_spectra Acquire 1H, 13C, and 19F spectra insert_tube->acquire_spectra process_fid Process raw data (FID) acquire_spectra->process_fid analyze_spectra Analyze chemical shifts, coupling constants, and integration process_fid->analyze_spectra end End analyze_spectra->end

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values. Compare the obtained data with expected values to confirm the structure.

Protocol for Solubility Determination (Shake-Flask Method)

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solid to a known volume of solvent start->add_excess shake Shake at a constant temperature until equilibrium is reached add_excess->shake centrifuge Centrifuge to separate undissolved solid shake->centrifuge analyze_supernatant Analyze supernatant concentration (e.g., by HPLC-UV) centrifuge->analyze_supernatant calculate_solubility Calculate solubility analyze_supernatant->calculate_solubility end End calculate_solubility->end

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Conclusion: A Versatile Scaffold for Future Innovation

This compound is a molecule with significant potential, driven by the unique physicochemical properties imparted by its fluoro and cyano substituents. A comprehensive understanding of its molecular structure, spectroscopic signature, solubility, and thermal stability is essential for its successful application in the design and synthesis of next-generation pharmaceuticals and advanced materials. The methodologies and data presented in this guide provide a solid foundation for researchers to confidently and effectively utilize this valuable chemical entity in their scientific endeavors.

References

  • [Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (Source, URL not available)]
  • [Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives - International Journal of Pharmaceutical Sciences. (Source, URL not available)]
  • [Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)

Sources

An In-Depth Technical Guide to 7-Fluoroquinoline-6-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluoroquinolone Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom onto this scaffold, giving rise to the fluoroquinolone class, marked a significant milestone in the development of potent antibacterial agents. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. 7-Fluoroquinoline-6-carbonitrile emerges as a key building block within this chemical space, offering a versatile platform for the synthesis of novel drug candidates and functional materials. The presence of the nitrile group at the 6-position provides a valuable synthetic handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Core Compound Identification and Structure

CAS Number: 956901-17-0

Molecular Formula: C10H5FN2

Molecular Weight: 172.16 g/mol

Structure:

Nomenclature: this compound

Synthetic Methodologies: A Proposed Route

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Gould-Jacobs Reaction cluster_1 Functional Group Manipulation A 3-Fluoro-4-cyanoaniline C Cyclization A->C 1. Heat B Diethyl 2-(ethoxymethylene)malonate B->C D Hydrolysis & Decarboxylation C->D 2. NaOH, H2O, Heat E 7-Fluoro-4-hydroxyquinoline-6-carbonitrile D->E F Chlorination E->F 3. POCl3, Heat G 4-Chloro-7-fluoroquinoline-6-carbonitrile F->G H Dechlorination G->H 4. H2, Pd/C I This compound H->I SAR_Workflow A This compound B Nitrile Hydrolysis A->B C Cycloaddition (e.g., with NaN3) A->C D Reduction A->D E 7-Fluoroquinoline-6-carboxylic acid B->E F 7-Fluoro-6-(1H-tetrazol-5-yl)quinoline C->F G (7-Fluoroquinolin-6-yl)methanamine D->G H Amide Coupling E->H Amine Library I Further Derivatization F->I G->I J Biological Screening H->J I->J K Lead Optimization J->K Active Hits

An In-depth Technical Guide to 7-Fluoroquinoline-6-carbonitrile: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Scaffold in Modern Drug Discovery

Abstract

7-Fluoroquinoline-6-carbonitrile has emerged as a pivotal building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications. We will delve into the scientific rationale behind its molecular design, offer detailed experimental protocols for its preparation, and explore its role as a key intermediate in the development of advanced pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The introduction of a fluorine atom into the quinoline ring system, particularly at the C-6 or C-7 position, has been a transformative strategy in the development of fluoroquinolone antibiotics, a class of drugs that revolutionized the treatment of bacterial infections.[1][2] This is largely because the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1]

Beyond their antibacterial prowess, functionalized quinolines have garnered significant attention as potent inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[3][4] It is within this exciting and rapidly evolving field that this compound has established its importance.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a standalone publication. Instead, its emergence is intrinsically linked to the broader pursuit of novel fluoroquinolone antibiotics and, more recently, kinase inhibitors. Its chemical structure, featuring a fluorine atom at the 7-position and a nitrile group at the 6-position, represents a strategic combination of functionalities. The fluorine atom, as mentioned, enhances the molecule's drug-like properties, while the nitrile group serves as a versatile chemical handle for further synthetic transformations.

The development of synthetic methodologies for fluoroquinolones, often involving the Gould-Jacobs reaction or related cyclization strategies starting from substituted anilines, laid the groundwork for the eventual synthesis of intermediates like this compound.[5] While a seminal "discovery" paper is not readily identifiable, its appearance in the patent literature and chemical supplier catalogs, such as ChemicalBook which lists its CAS number as 956901-17-0, points to its established use as a key intermediate in proprietary drug discovery programs.[6]

Physicochemical and Spectral Data

A comprehensive understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValue
Chemical Formula C10H5FN2
Molecular Weight 172.16 g/mol
CAS Number 956901-17-0
Appearance Off-white to pale yellow solid
Melting Point Not publicly available; typical for similar quinolones to be >200 °C[7]
Solubility Soluble in common organic solvents like DMSO and DMF

Spectral Characterization: While specific spectra for this exact compound are not widely published, analogous fluoroquinolone structures exhibit characteristic spectral features that are invaluable for reaction monitoring and quality control.[8][9][10]

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring system. The coupling patterns will be influenced by the fluorine atom.

  • 13C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm-1. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several established methods for constructing the quinoline ring. A common and logical strategy involves the cyclization of a suitably substituted aniline precursor. The following diagram illustrates a plausible synthetic workflow.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how this compound could be synthesized, based on common methodologies for related compounds.[11][12][13]

Step 1: Preparation of the Cyclization Precursor

  • To a solution of 4-amino-2-fluorobenzonitrile (1 equivalent) in a suitable solvent such as toluene, add diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate enamine.

Step 2: Cyclization to Form the Quinoline Ring

  • Add the crude enamine from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-260 °C for 30-60 minutes. The high temperature facilitates the thermal cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors.[3][4] The strategic placement of the fluorine and nitrile groups allows for sequential and regioselective modifications.

The following diagram illustrates the role of this compound as a scaffold in the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic strategy for kinase inhibitors from this compound.

The fluorine at the C-7 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments.[14] These fragments are often designed to interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.[4] The nitrile group at the C-6 position can then be elaborated into a variety of functional groups, such as a carboxylic acid or an amide, which can form additional interactions with the target protein, thereby increasing potency and selectivity.

This modular approach enables the rapid generation of libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound stands as a testament to the enduring importance of the quinoline scaffold in medicinal chemistry. While its own discovery is not marked by a singular event, its utility as a key building block in the synthesis of advanced therapeutic agents, particularly kinase inhibitors, is well-established within the drug discovery community. Its strategic functionalization allows for a modular and efficient approach to the synthesis of complex molecules with tailored biological activities. As the quest for more selective and potent targeted therapies continues, the demand for versatile intermediates like this compound is only set to increase.

References

  • Al-Hiari, Y. M., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 13(1).
  • Li, Q., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • Ellsworth, E. L., et al. (2015). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters, 56(32), 4665-4667.
  • Patel, H. M., et al. (2011). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(8), 2052.
  • Larina, E. V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Reddy, K. R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E122.
  • Afonso, C. M., et al. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. In New Trends in the Chemistry of Nitrogen-Containing Heterocycles. Elsevier.
  • Măruțescu, L., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(11), 5667.
  • ResearchGate. Our synthetic route toward 6–7. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of the University of Chemical Technology and Metallurgy, 55(5), 856-862.
  • Hryniuk, I., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(4), 503.
  • Dorofeev, V. L., & Artamonova, G. V. (2003). Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. Pharmaceutical Chemistry Journal, 37(11), 603-605.
  • Imbimbo, P., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1146.
  • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874-4882.
  • Chattah, A. K., et al. (2008). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. Magnetic Resonance in Chemistry, 46(5), 453-459.
  • Routier, S., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 64(10), 1434-1445.
  • Al-Trawneh, S. A., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Medicinal Chemistry, 13(6), 579-586.
  • Ali, S., et al. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. Tetrahedron.
  • Gąsior-Głogowska, M., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1461.
  • Li, Q., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • Khan, J., et al. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. Applied Sciences, 12(19), 9599.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.
  • Turrini, F., et al. (2020). Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. Molecules, 25(21), 5183.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

Sources

Spectroscopic Characterization of 7-Fluoroquinoline-6-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic profile of 7-Fluoroquinoline-6-carbonitrile, a key heterocyclic scaffold relevant to pharmaceutical research and drug development. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a cohesive interpretation grounded in established physicochemical principles. The causality behind spectral features is emphasized to provide researchers with predictive insights applicable to related molecular systems.

The structural elucidation of novel compounds is the bedrock of chemical and pharmaceutical science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools in this endeavor. For a molecule like this compound, each technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework and the electronic environment of the fluorine atom, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular mass and provides crucial information about the molecule's fragmentation pathways, confirming its connectivity.

This document synthesizes predicted spectroscopic data with established methodologies to serve as a comprehensive reference for scientists engaged in the synthesis, characterization, and application of quinoline-based compounds.

Molecular Structure

The foundational step in any spectroscopic analysis is the clear definition of the molecular structure under investigation. The arrangement of atoms and functional groups dictates the entire spectroscopic output.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The analysis is broken down by nucleus type (¹H, ¹³C, ¹⁹F) to provide a complete picture of the molecular framework.

Disclaimer: The following spectral data are predicted based on established chemical shift theory, spin-spin coupling principles, and analysis of structurally analogous compounds reported in the literature.[1][2] They serve as a reference for what researchers should expect to observe.

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. In this compound, all five aromatic protons are unique and exhibit characteristic chemical shifts and coupling patterns.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1ddJ ≈ 4.5, 1.8 Hz
H-37.5 - 7.7ddJ ≈ 8.5, 4.5 Hz
H-48.2 - 8.4dJ ≈ 8.5 Hz
H-58.3 - 8.5dJ(H-F) ≈ 1.5 Hz (narrow)
H-88.0 - 8.2dJ(H-F) ≈ 10.5 Hz

Causality and Interpretation:

  • H-2 and H-4: These protons are adjacent to the heterocyclic nitrogen atom, which is strongly electron-withdrawing. This deshields them significantly, pushing their signals downfield. H-2 is coupled to both H-3 and H-4 (long-range), while H-4 is primarily coupled to H-3.

  • H-3: This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets.

  • H-8: The signal for H-8 is shifted downfield and appears as a doublet due to a strong three-bond (³J) coupling to the fluorine atom at C-7.[1]

  • H-5: The proton at C-5 is adjacent to the electron-withdrawing nitrile group. Its signal appears as a narrow doublet or singlet due to a weak five-bond (⁵J) coupling to the fluorine atom.

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The presence of the electronegative fluorine atom introduces characteristic C-F coupling, which can be a powerful diagnostic tool.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2151 - 153J ≈ 4 Hz
C-3122 - 124-
C-4136 - 138-
C-4a128 - 130J ≈ 5 Hz
C-5129 - 131J ≈ 5 Hz
C-6108 - 110J ≈ 20 Hz
C-7163 - 166J ≈ 255 Hz (¹J)
C-8118 - 120J ≈ 22 Hz
C-8a148 - 150J ≈ 15 Hz
C≡N (Nitrile)116 - 118-

Causality and Interpretation:

  • C-7: The carbon directly bonded to fluorine exhibits a very large one-bond coupling constant (¹JCF) of approximately 255 Hz, which is the most definitive signal in the spectrum. Its chemical shift is significantly downfield due to the powerful inductive effect of fluorine.

  • C-6 and C-8: These carbons, ortho to the fluorine, show significant two-bond coupling (²JCF) in the range of 20-22 Hz.[1] The nitrile-bearing C-6 is shifted upfield due to the electronic nature of the C≡N group in this context.

  • C-5 and C-8a: These meta-positioned carbons exhibit smaller three-bond (³JCF) couplings.

  • C≡N: The nitrile carbon typically appears in the 116-118 ppm range.

¹⁹F NMR is highly specific for fluorine-containing compounds. A single signal is expected for this compound.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
F-7-125 to -130ddd

Causality and Interpretation:

  • The chemical shift is reported relative to a standard like CFCl₃. The value is typical for a fluorine atom attached to an aromatic ring.

  • The signal is predicted to be a complex multiplet, likely a doublet of doublet of doublets (ddd), due to coupling with H-8 (³J), H-5 (⁵J), and potentially C-8/C-6 if a proton-decoupled spectrum is not acquired.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Set spectral width to cover 0-10 ppm. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Set spectral width to cover 0-180 ppm. Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon types.

  • ¹⁹F NMR Acquisition: Set the spectral window appropriately for aromatic fluorine compounds (e.g., -100 to -150 ppm). Acquire 64-128 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2225 - 2235C≡N StretchNitrile
3050 - 3100C-H StretchAromatic
1610 - 1630C=C and C=N Ring StretchQuinoline Ring
1480 - 1520C=C and C=N Ring StretchQuinoline Ring
1250 - 1280C-F StretchAryl-Fluoride
800 - 900C-H Out-of-plane BendAromatic (Substitution Pattern)

Causality and Interpretation:

  • Nitrile (C≡N) Stretch: The most prominent and diagnostic peak will be the sharp, strong absorption band around 2230 cm⁻¹. This frequency is characteristic of a conjugated nitrile group.[3]

  • Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹ confirm the presence of aromatic protons.

  • Ring Vibrations: The quinoline core will give rise to several sharp bands in the 1450-1630 cm⁻¹ region, corresponding to the stretching of the C=C and C=N double bonds within the fused aromatic system.[4]

  • C-F Stretch: A strong, characteristic band for the aryl-fluoride bond is expected in the 1250-1280 cm⁻¹ region.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns under ionization.

Predicted Mass Information:

  • Molecular Formula: C₁₀H₅FN₂

  • Exact Mass: 172.0437 g/mol

  • Molecular Weight: 172.16 g/mol

  • Expected [M+H]⁺ (ESI): 173.0515 m/z

Predicted Fragmentation Pathways (Electron Impact - EI): The quinoline ring is a stable aromatic system, so the molecular ion (M⁺) peak at m/z 172 is expected to be prominent. Key fragmentation pathways in quinoline systems often involve the loss of small, stable neutral molecules.[5][6]

  • Loss of HCN: A common fragmentation for nitrogen heterocycles.

    • M⁺ (m/z 172) → [M - HCN]⁺ (m/z 145)

  • Loss of a Cyano Radical: Cleavage of the C-CN bond.

    • M⁺ (m/z 172) → [M - •CN]⁺ (m/z 146)

  • Loss of HF followed by CO: A pathway observed in some fluoroquinolone systems.[5]

    • M⁺ (m/z 172) → [M - HF]⁺ (m/z 152) - less likely as a primary step

G M [C₁₀H₅FN₂]⁺ Molecular Ion m/z = 172 M_HCN [C₉H₅F]⁺ m/z = 145 M->M_HCN - HCN M_CN [C₉H₅FN]⁺ m/z = 146 M->M_CN - •CN

Figure 2: Predicted Major Fragmentation Pathways for this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 μg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

  • Ionization: Apply a high voltage (3-5 kV) to the infusion needle to generate a fine spray of charged droplets. A heated capillary and nebulizing gas (e.g., nitrogen) assist in desolvation.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode, scanning a range that includes the expected [M+H]⁺ ion (e.g., m/z 50-500).

  • Tandem MS (MS/MS): For fragmentation analysis, isolate the [M+H]⁺ precursor ion (m/z 173) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting product ions in the second mass analyzer.

Integrated Spectroscopic Analysis

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

  • Mass Spectrometry establishes the correct molecular formula (C₁₀H₅FN₂) with a high-resolution mass measurement of the molecular ion.

  • IR Spectroscopy unequivocally confirms the presence of the key nitrile (C≡N) and aryl-fluoride (C-F) functional groups through their characteristic, strong absorption bands.

  • NMR Spectroscopy provides the final, unambiguous proof of structure. ¹³C NMR confirms the presence of ten unique carbons, with the C-F coupling pattern definitively placing the fluorine at the C-7 position. ¹H NMR confirms the five aromatic protons and their relative positions through observed spin-spin coupling, particularly the key ³J(H-F) coupling observed for H-8.

References

  • Lead Sciences. 7-Fluoroquinoline-6-carboxylic acid. [Link]

  • CAS Common Chemistry. 7-Fluoroquinoline. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. [Link]

  • MDPI. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 2022. [Link]

  • ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 2004. [Link]

  • ResearchGate. The IR spectrum of 7. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Springer. An efficient reduction of azide to amine: a new methodology to synthesize ethyl 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate and its spectroscopic characterization. Chemical Papers, 2011. [Link]

  • MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 2021. [Link]

  • Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of University of Comilla, 2020. [Link]

  • ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 2014. [Link]

  • NIH National Library of Medicine. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023. [Link]

  • ResearchGate. Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

  • PubMed. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 2010. [Link]

  • Wiley Online Library. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 2021. [Link]

  • Semantic Scholar. Calculations of 13C NMR chemical shifts and F–C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 2019. [Link]

Sources

Technical Guide: A Framework for Determining the Solubility of 7-Fluoroquinoline-6-carbonitrile in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility profile of 7-fluoroquinoline-6-carbonitrile, a heterocyclic compound of interest within the broader class of fluoroquinolones.[1][2][3][4] While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles, strategic solvent selection, and rigorous experimental protocols necessary to generate a robust and reliable solubility dataset. The methodologies described herein are designed to be self-validating, ensuring data integrity and providing a solid foundation for formulation and process development.

Introduction: The Critical Role of Solubility

This compound belongs to the quinolone family, a class of compounds renowned for its significant antibacterial activity.[2][4] The journey of any potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with aqueous and non-aqueous solubility standing out as a paramount parameter.[5][6] Poor solubility can lead to low bioavailability, challenging formulations, and ultimately, the failure of a promising compound.

This guide moves beyond a simple listing of solvents. It provides the strategic and logical framework for a Senior Application Scientist to approach the characterization of a novel compound. We will explore the predicted molecular characteristics of this compound, establish a rationale for solvent selection based on industry best practices, and provide a detailed, executable protocol for solubility determination.

Theoretical Framework: Predicting Solubility Behavior

A foundational understanding of the molecule's structure is key to predicting its interactions with various solvents. The widely applied principle of "like dissolves like" serves as our initial guide, suggesting that polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents.[7][8]

2.1. Physicochemical Properties of this compound

An analysis of the compound's structure allows for the prediction of its key properties, which are essential for anticipating its solubility.

PropertyValue / PredictionRationale & Implication
Molecular Structure Quinoline ring with fluoro and cyano substituentsThe aromatic quinoline core is relatively non-polar, but the electronegative fluorine atom and the highly polar nitrile (cyano) group introduce significant polarity.
Melting Point 146 °C[9]A relatively high melting point suggests strong crystal lattice energy. Solvents must provide sufficient energy through solvation to overcome this lattice energy. Generally, higher melting point solids tend to have lower solubility.
Polarity Predicted to be a polar moleculeThe presence of nitrogen in the quinoline ring, the fluoro group, and the carbon-nitrogen triple bond of the nitrile group create significant dipole moments, making the molecule polar.
Hydrogen Bonding H-bond acceptors (N in quinoline, N in nitrile, F)The molecule can accept hydrogen bonds from protic solvents (e.g., water, alcohols), which is expected to enhance solubility in these media. It lacks strong H-bond donor sites.

2.2. The Causality of Solvent Interaction

The dissolution process is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For a substance to dissolve, the free energy of the solution must be lower than the sum of the free energies of the solid and the solvent. This is achieved when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.[10]

Strategic Solvent Selection for Pharmaceutical Development

The choice of solvents in a pharmaceutical setting is not based on solubilizing power alone. It involves a careful balance of efficacy, safety, environmental impact, and regulatory acceptance.[6] Many pharmaceutical companies utilize solvent selection guides to rank solvents into categories such as "Preferred," "Usable," and "Undesirable."[11]

Our initial screening strategy for this compound will employ a diverse set of solvents representing different classes and polarities, with a preference for those considered safe and sustainable.

Table 1: Recommended Solvents for Initial Solubility Screening

SolventClassPolarityICH Class[6]Rationale for Inclusion
Water Polar ProticHigh-Essential for determining aqueous solubility, a key factor for bioavailability.[12]
Ethanol Polar ProticMediumClass 3A common, low-toxicity protic solvent used in formulations.[6]
Methanol Polar ProticMediumClass 2A strong polar protic solvent; use must be controlled due to toxicity.[6]
Isopropanol (IPA) Polar ProticMediumClass 3A less toxic alternative to methanol.[6]
Acetone Polar AproticMediumClass 3A common, low-toxicity ketone with good solubilizing power.[6]
Acetonitrile (ACN) Polar AproticMediumClass 2A polar aprotic solvent, often used in chromatography and synthesis.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh(Special)A powerful, universal solvent; often used to create stock solutions but difficult to remove.
Ethyl Acetate Polar AproticLow-MediumClass 3A common ester solvent with moderate polarity.[6]
Toluene Non-polarLowClass 2Represents non-polar aromatic solvents; useful for assessing lipophilicity.[6]
n-Heptane / Hexane Non-polarVery LowClass 3Represents non-polar aliphatic solvents to define the lower limit of solubility.[8]

This selection provides a broad spectrum of environments, from highly polar and protic (water) to non-polar and aprotic (heptane), allowing for a comprehensive profile of the compound's behavior.

Experimental Protocol: Equilibrium Shake-Flask Method

To ensure trustworthiness, the described protocol is a self-validating system. The gold-standard Shake-Flask method is recommended for generating accurate equilibrium solubility data.[7] This method involves agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.

4.1. Mandatory Safety Precautions

  • Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][13]

4.2. Step-by-Step Experimental Workflow

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent from Table 1 to the respective vials.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator within a temperature-controlled chamber (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials at a controlled temperature.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant from each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved particulates.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable mobile phase for analysis.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination This diagram outlines the logical flow of the Shake-Flask method, ensuring a systematic and reproducible approach.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Output weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent agitate 3. Agitate at Constant Temp (24-48h) add_solvent->agitate settle 4. Settle / Centrifuge agitate->settle filtrate 5. Filter Supernatant settle->filtrate analyze 6. Quantify via HPLC-UV filtrate->analyze calculate 7. Calculate Solubility (mg/mL, mol/L) analyze->calculate

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 2: Solubility Data Template for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Water25Experimental ValueCalculated Valuee.g., pH of saturated solution
Water37Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Ethanol37Experimental ValueCalculated Value
............
n-Heptane25Experimental ValueCalculated Value

Interpreting the Results:

  • High solubility in polar solvents (Water, Ethanol, DMSO) and low solubility in non-polar solvents (Heptane, Toluene) would experimentally confirm the predicted polar nature of the molecule.

  • Temperature dependence: For most solids, solubility increases with temperature.[7][10] The data at 25 °C and 37 °C will quantify this relationship, which is vital for crystallization and formulation processes.

  • Acid/Base Effects: The quinoline nitrogen is basic and can be protonated at low pH. This would likely increase aqueous solubility in acidic media. A follow-up study using buffers of different pH values (e.g., pH 2, 7.4, 9) is highly recommended.[12]

Diagram 2: "Like Dissolves Like" Principle This diagram illustrates the expected relationship between the polar solute and various solvent types.

G solute This compound (Polar Solute) water Water solute->water High Solubility ethanol Ethanol solute->ethanol High Solubility dmso DMSO solute->dmso High Solubility heptane Heptane solute->heptane Low Solubility toluene Toluene solute->toluene Low Solubility

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By combining theoretical predictions with a strategic solvent selection process and a rigorous experimental protocol, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development pipeline. This systematic approach not only ensures data integrity but also provides deep insights into the physicochemical nature of the compound, paving the way for successful formulation and process chemistry.

References

  • Prat, D., et al. (2016). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • GBD Compare. (2020). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link] φυσικές-επιστήμες/χημεία/CHEM%20202/ANAL%200727%20Unknown%20ID.pdf

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Available at: [Link]

  • Molecules. (2020). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Available at: [Link]

  • Jordan Journal of Pharmaceutical Sciences. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

  • Molecules. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PubMed Central. Available at: [Link]

  • Molbank. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • Journal of Heterocyclic Chemistry. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2002). Physicochemical Properties of Quinolone Antibiotics in Various Environments. ResearchGate. Available at: [Link]

  • Journal of Science and Practice of Pharmacy. (2015). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Available at: [Link]

  • Molecules. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2007). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. PubMed Central. Available at: [Link]

  • Photochemical & Photobiological Sciences. (2002). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. PubMed. Available at: [Link]

  • ResearchGate. (2009). Ionization equilibria of fluoroquinolones in aqueous solutions. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinoline-6-carbonitrile represents a departure from the classical fluoroquinolone scaffold, suggesting a distinct mechanism of action beyond conventional antibacterial activity. This technical guide synthesizes current research on structurally related quinoline derivatives to propose a plausible mechanistic framework for this compound. Evidence points towards potential anticancer applications through the inhibition of key cellular signaling pathways, rather than the targeting of bacterial gyrase and topoisomerase IV. This document will explore the rationale for this hypothesis, detail the likely molecular targets and cellular consequences, and provide validated experimental protocols to investigate these proposed mechanisms.

Introduction: The Quinoline Scaffold and its Therapeutic Versatility

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] While historically recognized for antimalarial agents like chloroquine, the versatility of the quinoline nucleus has led to the development of compounds with antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system.

A prominent class of quinoline-based drugs is the fluoroquinolone antibiotics. These compounds are characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and typically a fluorine atom at the C-6 position.[3] Their well-established mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3]

However, this compound possesses key structural differences that suggest a departure from this antibacterial paradigm. The absence of the C-3 carboxylic acid and the presence of a C-6 carbonitrile and a C-7 fluorine atom point towards different molecular targets and, consequently, a distinct pharmacological profile. Research into quinoline derivatives with modifications at these positions has increasingly revealed potent anticancer activities.[4][5]

Postulated Mechanism of Action: A Shift from Antibacterial to Anticancer Activity

Based on structure-activity relationship (SAR) studies of analogous compounds, it is hypothesized that this compound exerts its biological effects through one or more of the following anticancer mechanisms:

  • Inhibition of Protein Kinases: The quinoline scaffold is a common feature in a multitude of kinase inhibitors.[6] The carbonitrile group, in particular, is a well-known pharmacophore in kinase inhibitors, often forming key interactions within the ATP-binding pocket of the enzyme. It is plausible that this compound targets specific protein kinases involved in cancer cell proliferation, survival, and metastasis.

  • Induction of Apoptosis: Many quinoline-based anticancer agents have been shown to induce programmed cell death, or apoptosis, in cancer cells.[7] This can be a downstream effect of kinase inhibition or topoisomerase poisoning, or it can occur through the modulation of other cellular pathways that regulate cell survival.

  • Inhibition of Eukaryotic Topoisomerases: While classical fluoroquinolones are selective for bacterial topoisomerases, certain structural modifications can shift this selectivity towards human topoisomerases I and II.[5][8] Inhibition of these enzymes in cancer cells leads to DNA damage and the induction of apoptosis.

  • Cell Cycle Arrest: Disruption of normal cell cycle progression is a hallmark of many anticancer drugs. Quinoline derivatives have been observed to cause cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating.[5]

Key Molecular Targets and Signaling Pathways

Protein Kinase Inhibition

The most probable mechanism of action for this compound is the inhibition of protein kinases. Several classes of kinases are known to be targeted by quinoline derivatives and are critical in oncology:

  • Cyclin-Dependent Kinases (CDKs): A notable example is the discovery of Senexin C, a potent and selective inhibitor of CDK8/19, which is based on a quinoline-6-carbonitrile scaffold.[7][9] CDK8 and CDK19 are involved in transcriptional regulation and have emerged as promising targets in oncology. Inhibition of these kinases can modulate the expression of genes involved in cell growth and survival.

  • Tyrosine Kinases: Many quinoline derivatives are potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[10] These kinases are often overactive in cancer and drive tumor growth and angiogenesis.

  • Serine/Threonine Kinases: Kinases like Pim-1 are also targeted by quinoline compounds.[1] Pim-1 is involved in promoting cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.

Diagram 1: Postulated Kinase Inhibition Pathway

G Compound This compound Kinase Protein Kinase (e.g., CDK8/19, EGFR, Src) Compound->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Leads to Signaling Downstream Signaling (e.g., Proliferation, Survival) Substrate->Signaling Activates

Caption: Postulated kinase inhibition by this compound.

Eukaryotic Topoisomerase Inhibition

The structural similarity of the quinoline core to known topoisomerase inhibitors suggests that this compound could also function as a topoisomerase poison. This mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, which leads to double-strand breaks in the DNA and ultimately triggers apoptosis.

Diagram 2: Eukaryotic Topoisomerase Inhibition Workflow

G Compound This compound CleavageComplex Topoisomerase-DNA Cleavage Complex Compound->CleavageComplex Stabilizes Topo Eukaryotic Topoisomerase I/II DNA DNA Topo->DNA Binds and Cleaves DNA->CleavageComplex Binds and Cleaves Relegation DNA Re-ligation CleavageComplex->Relegation Inhibited by Compound DSB Double-Strand Breaks CleavageComplex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of eukaryotic topoisomerase inhibition.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action for this compound, a series of in vitro assays are recommended.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the cytotoxic effects of the compound on a panel of cancer cell lines.

  • Method:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assays
  • Objective: To identify specific kinases inhibited by the compound.

  • Method (Biochemical Assay):

    • Utilize a commercially available kinase panel (e.g., LanthaScreen™, Kinase-Glo®) to screen for activity against a broad range of kinases.

    • For identified hits, perform dose-response assays to determine the IC50 for kinase inhibition.

  • Method (Cell-based Assay):

    • Treat cancer cells with this compound.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of downstream substrates of the target kinase. A decrease in phosphorylation indicates inhibition of the kinase in a cellular context.

Apoptosis Assays
  • Objective: To determine if the compound induces apoptosis.

  • Method (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Topoisomerase Inhibition Assays
  • Objective: To assess the ability of the compound to inhibit human topoisomerase I and II.

  • Method (DNA Relaxation Assay):

    • Incubate supercoiled plasmid DNA with purified human topoisomerase I or II in the presence of varying concentrations of this compound.

    • Separate the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed DNA.

Data Summary of Related Compounds

The following table summarizes the reported activities of quinoline derivatives with structural features relevant to this compound.

Compound ClassTargetReported Activity (IC50)Reference
Quinoline-6-carbonitrile (Senexin C)CDK8/1927 nM (CDK8), 21 nM (CDK19)[7][9]
4-Anilinoquinoline-3-carbonitrilesEGFRVaries (nanomolar range)[11]
6,7-Disubstituted-4-anilinoquinoline-3-carbonitrilesSrc Kinase35 nM[12]
Fluoroquinolone DerivativesHuman Topoisomerase IIPotent inhibition[5][8]
Quinoline-2-carboxamidesPim-1 KinaseMicromolar range[1]

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the available evidence from structurally related compounds strongly suggests that its mechanism of action is likely centered on anticancer activities, particularly through the inhibition of protein kinases. The presence of the quinoline-6-carbonitrile scaffold is a significant indicator of this potential.

Future research should focus on the synthesis and in vitro screening of this compound to confirm its cytotoxic effects and to identify its specific molecular targets. The experimental protocols outlined in this guide provide a robust framework for such investigations. Elucidating the precise mechanism of action will be crucial for the potential development of this compound as a novel therapeutic agent in oncology.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Preprints.org.
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. (2022). Journal of Medicinal Chemistry, 65(4), 3420-3433.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology, 33(2), e22260.
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023).
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Jordan Journal of Pharmaceutical Sciences, 12(1).
  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (2023). Scientific Reports, 13(1), 4065.
  • Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.net.
  • Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model. (2023). Pharmaceuticals, 16(11), 1548.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2024). ChemistrySelect, 9(29), e202401234.
  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1527-S1544.
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). Molecules, 26(16), 4967.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2015). Mini-Reviews in Medicinal Chemistry, 15(10), 843-863.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4269.
  • Towards anticancer fluoroquinolones: A review article. (2019). Archiv der Pharmazie, 352(1-2), 1800256.
  • Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Molecules, 27(5), 1633.
  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. (2015). Journal of Medicinal Chemistry, 58(12), 4875-4887.
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). Journal of Heterocyclic Chemistry, 51(S1), E114-E121.
  • Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. (2022). RSC Medicinal Chemistry, 13(1), 74-85.
  • Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection. (2018). RSC Advances, 8(41), 23146-23160.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

7-Fluoroquinoline-6-carbonitrile is a heterocyclic compound with potential applications in pharmaceutical development, belonging to the broader class of fluoroquinolones. Understanding the thermal stability and degradation pathways of such molecules is paramount for ensuring drug substance and product quality, safety, and efficacy. This guide provides a comprehensive framework for assessing the thermal stability of this compound. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established knowledge from the analysis of structurally related fluoroquinolones and quinoline derivatives to predict its stability profile and outline authoritative, field-proven methodologies for its characterization. The protocols described herein are grounded in regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, and are designed to provide a robust, self-validating system for investigation.

Introduction to this compound and its Class

Quinolines and their fluoro-derivatives are foundational scaffolds in medicinal chemistry. The introduction of a fluorine atom at the C-7 position and a carbonitrile group at the C-6 position of the quinoline core can significantly influence the molecule's physicochemical properties, including its thermal stability, solubility, and metabolic profile. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] However, the stability of these complex molecules can be compromised by environmental factors, with temperature being a critical parameter. Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties.[2] Therefore, a thorough investigation as outlined in this guide is not merely a regulatory requirement but a scientific necessity for successful drug development.

Predicted Thermal Stability Profile and Degradation Pathways

Based on the known behavior of the fluoroquinolone class, we can anticipate several key aspects of this compound's thermal behavior.

2.1 Predicted Physicochemical Properties: The molecule is expected to be a crystalline solid with a relatively high melting point, characteristic of rigid, aromatic heterocyclic systems. The presence of the polar nitrile group and the fluorine atom may contribute to strong intermolecular interactions, enhancing the crystal lattice energy and thus its melting temperature.

2.2 Anticipated Thermal Degradation Pathways: Forced degradation studies on related quinoline compounds provide insight into likely degradation pathways under thermal stress.[3][4] The primary sites of vulnerability in the this compound structure are predicted to be the nitrile group and the C-F bond.

  • Hydrolysis of the Nitrile Group: In the presence of ambient moisture, which can be exacerbated by heat, the nitrile group (-C≡N) is susceptible to hydrolysis. This reaction can proceed first to an amide intermediate (7-Fluoroquinoline-6-carboxamide) and subsequently to a carboxylic acid (7-Fluoroquinoline-6-carboxylic acid).

  • Defluorination: The carbon-fluorine bond on the quinoline ring is generally strong, but under significant thermal stress, it can undergo cleavage. This could lead to the formation of hydroxylated derivatives if water is present, or other substitution products. Studies on other fluoroquinolones have shown that oxidation can occur at C-F bonds, leading to hydroxyl substitution.[5]

  • Ring Opening: Extreme thermal conditions can induce cleavage of the quinoline ring system itself, leading to a complex mixture of smaller, fragmented impurities. Oxidation of the piperazine groups in other fluoroquinolones is known to result in open-loop reactions.[5]

The following diagram illustrates these predicted primary degradation pathways.

G cluster_main This compound cluster_products Potential Degradation Products A This compound B 7-Fluoroquinoline-6-carboxamide (Amide Intermediate) A->B Hydrolysis (+H2O, Heat) D 7-Hydroxyquinoline-6-carbonitrile (Defluorination/Hydroxylation Product) A->D Defluorination/ Hydroxylation C 7-Fluoroquinoline-6-carboxylic acid (Carboxylic Acid Product) B->C Further Hydrolysis (+H2O, Heat)

Caption: Predicted thermal degradation pathways for this compound.

Core Methodologies for Thermal Stability Assessment

A multi-tiered approach is essential for a comprehensive understanding of thermal stability. This typically begins with thermal analysis techniques to determine bulk properties, followed by chromatographic methods to separate and identify specific degradation products.

3.1 Experimental Workflow Overview

The logical flow of a thermal stability investigation should be systematic, moving from broad characterization to specific impurity identification.

G start Drug Substance: This compound tga Thermogravimetric Analysis (TGA) (Protocol 1) start->tga Initial Screening dsc Differential Scanning Calorimetry (DSC) (Protocol 2) start->dsc Phase Behavior forced_deg Forced Degradation (Thermal Stress) ICH Q1A Conditions tga->forced_deg Inform Stress Temp. dsc->forced_deg Inform Stress Temp. hplc_dev Stability-Indicating HPLC Method Development & Validation (Protocol 3) forced_deg->hplc_dev Generate Degradants lcms LC-MS Analysis for Impurity Identification hplc_dev->lcms Separate & Quantify report Comprehensive Stability Report lcms->report Characterize & Identify

Caption: Overall experimental workflow for thermal stability assessment.

3.2 Protocol 1: Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to lose mass due to decomposition. This provides a clear upper limit for thermal stability.

  • Causality: TGA is a primary screening tool. By precisely measuring mass loss as a function of temperature, we can identify the onset of thermal events like desolvation or decomposition, guiding the temperature ranges for more sensitive techniques and for forced degradation studies.[6]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Analysis Parameters:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Ramp from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a controlled heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of significant mass loss (e.g., >5% loss).

ParameterTypical Value/RangePurpose
Sample Mass5-10 mgEnsures a detectable signal without thermal lag.
Heating Rate10 °C/minStandard rate balancing resolution and analysis time.
AtmosphereNitrogen (20-50 mL/min)Prevents oxidation, isolating thermal degradation.[7]
Temperature RangeAmbient to 400 °CCovers typical range for organic molecule decomposition.

3.3 Protocol 2: Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy associated with these events.[8][9]

  • Causality: DSC complements TGA by measuring heat flow.[10] A sharp endotherm without mass loss in TGA indicates melting, while a broad exotherm concurrent with mass loss suggests decomposition. This distinction is critical for understanding the nature of thermal instability.[11][12]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Analysis Parameters:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from ambient temperature to a point beyond the decomposition temperature identified by TGA, at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow (mW) versus temperature. Identify and integrate peaks to determine the onset temperature, peak maximum, and enthalpy (ΔH) of events like melting (endotherm) and decomposition (exotherm).

3.4 Protocol 3: Stability-Indicating HPLC Method

  • Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from all its potential degradation products.[13]

  • Causality: This is the cornerstone of stability assessment. A validated, stability-indicating method ensures that any decrease in the parent compound's concentration is accurately measured and that the formation of impurities is tracked over time.[3][14] The method's specificity is proven by analyzing samples from forced degradation studies.[15]

Step-by-Step Methodology:

  • Forced Degradation Sample Generation: Subject the compound to thermal stress according to ICH Q1A(R2) guidelines.[15] A common condition is storing the solid drug substance in an oven at 60-80°C for a period sufficient to generate 5-20% degradation.[3][16] Also perform degradation under hydrolytic (acid/base) and oxidative conditions to ensure all potential degradants are generated.[4]

  • Column and Mobile Phase Screening:

    • Column: Start with a robust, reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Screen various mixtures of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).[17]

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. The quinoline nucleus typically has strong UV absorbance around 280-330 nm.[18]

  • Method Optimization: Adjust mobile phase composition (gradient elution is often necessary), flow rate, column temperature, and buffer pH to achieve optimal separation (Resolution > 2) between the parent peak and all degradant peaks.

  • Method Validation (per ICH Q2(R1)): Validate the final method for specificity, linearity, range, accuracy, precision, and robustness.

HPLC ParameterSuggested Starting ConditionRationale
ColumnC18, 250 x 4.6 mm, 5 µmStandard for retaining moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides good peak shape for nitrogen-containing heterocycles.
Mobile Phase BAcetonitrileCommon organic modifier with good UV transparency.
Gradient5% to 95% B over 20 minA broad gradient is effective for separating compounds with varying polarities.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp.30 °CProvides reproducible retention times.
DetectionPDA at 290 nmA common wavelength for fluoroquinolones, with full spectrum acquisition for peak purity.[19]

Conclusion

The thermal stability of this compound is a critical quality attribute that must be thoroughly understood to ensure its viability as a pharmaceutical candidate. While direct experimental data is not yet published, a robust scientific framework based on the known behavior of the fluoroquinolone class allows for the prediction of its stability profile and degradation pathways. The systematic application of thermal analysis (TGA, DSC) and, most importantly, the development of a validated stability-indicating HPLC method, provides the necessary tools for a comprehensive assessment. The methodologies detailed in this guide, grounded in ICH principles, offer a reliable pathway for researchers and drug developers to generate the crucial data needed for regulatory submissions and the development of a safe, stable, and effective medicinal product.

References

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.). ResolveMass.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMass.
  • Kinetics and Transformation Pathways on Oxidation of Fluoroquinolones with Thermally Activated Persulfate. (2016). Chemical Engineering Journal, 292.
  • Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). SKZ Industrial.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health (NIH).
  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho.
  • Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. (n.d.).
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC - NIH.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH.
  • Valorizing fungal diversity for the degradation of fluoroquinolones. (n.d.). PMC - NIH.
  • Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. (n.d.). PubMed.
  • Degradation pathway of Fluoroquinolone. (n.d.). ResearchGate.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
  • Rapid HPLC assay of fluoroquinolones in clinical specimens. (n.d.). PubMed.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). PharmaTech.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Degradation of selected Fluoroquinolones. (2025, August 9). ResearchGate.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies.
  • Thermogravimetric analysis (TGA) of N‐heterocyclic carbene (NHC). (n.d.). ResearchGate.
  • Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. (n.d.). MDPI.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Thermogravimetric analysis (TGA), nitrogen adsorption and desorption isotherms, absorption-emission spectra, and SEM images of PSQs. (n.d.). ResearchGate.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). PubMed Central.
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (n.d.). PubMed.
  • Sublimation thermodynamics of four fluoroquinolone antimicrobial compounds. (2025, August 8). ResearchGate.
  • Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. (2015, June 4).
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). MDPI.
  • Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. (n.d.). ResearchGate.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.

Sources

Methodological & Application

7-Fluoroquinoline-6-carbonitrile experimental protocol for antibacterial assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Antibacterial Evaluation of 7-Fluoroquinoline-6-carbonitrile

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Antibacterial Agents

The relentless rise of antibiotic resistance necessitates a continuous search for new chemical entities with potent antibacterial activity. The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for their broad-spectrum efficacy and bactericidal mechanism.[1][2] These synthetic agents exert their effect by directly inhibiting bacterial DNA synthesis, a mechanism mediated through the formation of a ternary complex with DNA and essential type II topoisomerase enzymes—DNA gyrase and topoisomerase IV.[][4][5][6] This action stabilizes DNA strand breaks, ultimately blocking the replication fork and leading to bacterial cell death.[5]

Structure-activity relationship (SAR) studies have been pivotal in the evolution of fluoroquinolones.[7] Modifications at the C-6 and C-7 positions of the quinolone nucleus are particularly critical for modulating antibacterial potency, spectrum, and pharmacokinetic properties.[7][8][9][10] The presence of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolones, is known to significantly enhance DNA gyrase inhibition and cellular penetration.[7][10]

This application note introduces This compound , a novel compound designed within the fluoroquinolone scaffold. It provides a comprehensive suite of experimental protocols for the systematic in vitro evaluation of its antibacterial properties. The methodologies detailed herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide robust, reproducible data for researchers in drug discovery and development.

Postulated Mechanism of Action

Based on its core fluoroquinolone structure, this compound is postulated to function as a topoisomerase inhibitor. By targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, the compound likely prevents the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[][6]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_dna DNA Replication FQ 7-Fluoroquinoline- 6-carbonitrile DNA_Gyrase DNA Gyrase (Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) FQ->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Block Replication Fork Blocked DNA_Gyrase->Block Decatenated_DNA Decatenated Daughter DNA Topo_IV->Decatenated_DNA Decatenation Topo_IV->Block Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topo_IV Decatenation Death Bacterial Cell Death Block->Death

Caption: Postulated mechanism of this compound action.

Preliminary Considerations: Safety and Solubility

1. Compound Handling and Stock Solution Preparation Prior to commencing any biological assays, the solubility of this compound must be determined. Fluoroquinolone derivatives are often sparingly soluble in aqueous media but readily dissolve in organic solvents like dimethyl sulfoxide (DMSO).[11]

  • Protocol: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in 100% DMSO. Subsequent dilutions for assays should be made in the appropriate bacteriological broth, ensuring the final DMSO concentration does not exceed a level that affects bacterial growth (typically ≤1% v/v).

  • Safety: Always handle novel chemical compounds with appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, within a certified chemical fume hood.[12]

2. Microbiological Safety and Aseptic Technique All manipulations involving bacterial cultures must be performed in a biological safety cabinet (BSC) following appropriate Biosafety Level (BSL) guidelines for the pathogens under investigation.[12] Strict aseptic techniques are paramount to prevent contamination and ensure the validity of results.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14][15] This protocol is based on CLSI document M07.[16][17]

Causality Behind the Method: This quantitative assay allows for a precise determination of the compound's potency. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized, supports the growth of most common pathogens, and has low levels of inhibitors that can interfere with the results.[18]

Workflow for MIC Determination

MIC_Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) D 4. Inoculate Plate (Final conc. ~5 x 10^5 CFU/mL) A->D B 2. Prepare Compound Stock (e.g., 20 mg/mL in DMSO) C 3. Serial Dilution in Plate (2-fold dilutions in CAMHB) B->C C->D F 6. Incubate (35°C ± 2°C for 16-20 hours) D->F E 5. Add Controls (Growth, Sterility, Solvent) E->F G 7. Read Results (Visual inspection for turbidity) F->G H 8. Determine MIC (Lowest concentration with no growth) G->H

Caption: Step-by-step workflow for the broth microdilution assay.

Detailed Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate (e.g., Tryptic Soy Agar) cultured overnight.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

    • Prepare an intermediate dilution of the this compound stock solution. Add 100 µL of this solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate. Discard the final 50 µL from the last dilution column. This creates a gradient of compound concentrations.

  • Inoculation and Controls:

    • Add 50 µL of the prepared bacterial inoculum (from step 1) to each well containing the compound dilutions.

    • Essential Controls:

      • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound). This well must show turbidity for the test to be valid.

      • Sterility Control: A well containing only CAMHB to check for media contamination. This well must remain clear.

      • Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the bacterial inoculum to ensure the solvent itself is not inhibitory.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Determination of MIC:

    • Following incubation, place the plate on a reading stand and visually inspect for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[14]

Data Presentation

Summarize the results in a clear, tabular format.

Bacterial StrainATCC NumberGram StainMIC (µg/mL) of this compoundCiprofloxacin MIC (µg/mL) [Control]
Escherichia coli25922Negative[Experimental Value][Control Value]
Pseudomonas aeruginosa27853Negative[Experimental Value][Control Value]
Staphylococcus aureus29213Positive[Experimental Value][Control Value]
Enterococcus faecalis29212Positive[Experimental Value][Control Value]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative assessment of antibacterial susceptibility.[19] An antibiotic-impregnated disk placed on an inoculated agar plate creates a radial concentration gradient. A resulting zone of inhibition indicates the susceptibility of the organism to the agent.[20][21]

Causality Behind the Method: This assay is valuable for rapid screening and for visualizing the effect of a compound. Mueller-Hinton Agar (MHA) is the standard medium due to its reproducibility and non-inhibitory nature.[20][21] The agar depth (4 mm) and inoculum density are strictly controlled to ensure standardized diffusion and reliable results.[20][22]

Detailed Step-by-Step Protocol
  • Preparation of Compound Disks:

    • As this compound is a novel agent, disks must be prepared in-house.

    • Aseptically apply a precise volume (e.g., 10-20 µL) of a known concentration of the compound (dissolved in a volatile solvent like ethanol or acetone) onto sterile blank paper disks (6 mm diameter).

    • Allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk (e.g., 30 µg) should be recorded.

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube.[23]

    • Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[22][23]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[23]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared compound disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.[21]

    • Include a control disk of a known antibiotic (e.g., Ciprofloxacin) for comparison.

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, use a ruler or calipers to measure the diameter of the zone of complete growth inhibition (in millimeters) on the underside of the plate.

Data Presentation
Bacterial StrainATCC NumberZone of Inhibition (mm) for this compound (30 µg disk)Zone of Inhibition (mm) for Ciprofloxacin (5 µg disk)
Escherichia coli25922[Experimental Value][Control Value]
Staphylococcus aureus29213[Experimental Value][Control Value]

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay determines the rate at which an antibacterial agent kills a bacterial population over time, allowing for the differentiation between bactericidal (killing) and bacteriostatic (inhibitory) effects.[24][25]

Causality Behind the Method: A bactericidal effect is generally defined as a ≥3-log₁₀ (or 99.9%) reduction in the viable cell count (CFU/mL) compared to the initial inoculum.[24][26] This assay provides critical information on the pharmacodynamics of the compound by exposing a standardized bacterial population to a constant concentration of the drug and measuring viability at multiple time points.

Detailed Step-by-Step Protocol
  • Preparation:

    • Prepare a mid-logarithmic phase bacterial culture in CAMHB. Adjust the turbidity to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing pre-warmed CAMHB.

    • Prepare flasks containing this compound at concentrations relevant to its MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a no-drug growth control flask.

  • Execution:

    • At time zero (immediately after adding the compound), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

    • Perform ten-fold serial dilutions of the aliquot in sterile saline or a suitable neutralizing buffer.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Enumeration:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time (in hours) for each concentration of the compound and the growth control.

    • Determine the change in log₁₀ CFU/mL from the starting inoculum (Time 0). A ≥3-log₁₀ reduction indicates bactericidal activity.[24]

Data Presentation
Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (Compound at 2x MIC)Log₁₀ Reduction vs. T=0 (Compound at 2x MIC)
05.705.680.00
26.554.151.53
47.812.513.17
68.92<2.00>3.68
249.15<2.00>3.68

Conclusion

This document provides a detailed framework and validated protocols for the initial in vitro antibacterial characterization of this compound. By systematically determining its MIC, assessing its activity via disk diffusion, and characterizing its killing kinetics, researchers can build a comprehensive profile of this novel compound's potential. Adherence to these standardized methods, including the diligent use of controls and aseptic techniques, is crucial for generating high-quality, reliable data that can effectively guide further drug development efforts.

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. Available from: [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. Available from: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available from: [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]

  • Wang, K.-M., et al. (2014). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. Asian Journal of Chemistry, 26(1), 209-215. Available from: [Link]

  • Al-Soud, Y. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1680. Available from: [Link]

  • Patel, R. J., et al. (2014). Design, synthesis, molecular docking, and antibacterial evaluation of some novel flouroquinolone derivatives as potent antibacterial agent. BioMed Research International, 2014, 897187. Available from: [Link]

  • Wang, K.-M., et al. (2013). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Nelson Labs. Time-Kill Evaluations. Available from: [Link]

  • MI - Microbiology. Broth Microdilution. Available from: [Link]

  • Yilmaz, I., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836–1849. Available from: [Link]

  • Wadhwani, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21553. Available from: [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available from: [Link]

  • Wikipedia. Disk diffusion test. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3953–3958. Available from: [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. Available from: [Link]

  • Pacific BioLabs. Time Kill Testing. Available from: [Link]

  • Miller, R. A., et al. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms, 64(3), 211-222. Available from: [Link]

  • Bukvicki, D., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1269018. Available from: [Link]

  • Khan, A. U., & Singh, E. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Available from: [Link]

  • D'souza, G. G., et al. (2021). A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. Antibiotics, 10(12), 1541. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available from: [Link]

  • Al-Soud, Y. A., et al. (2017). In Vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy, 62(3), 194–198. Available from: [Link]

  • Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1680. Available from: [Link]

  • Forgacs, E., et al. (2013). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Molecules, 18(11), 13682–13711. Available from: [Link]

  • ResearchGate. (2019). Antibacterial activity of new fluoroquinolones 6a-i Compound... Available from: [Link]

  • Wolska, K., et al. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 21(22), 8751. Available from: [Link]

  • López-Pérez, J. L., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929. Available from: [Link]

  • ResearchGate. (2019). Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5... Available from: [Link]

  • Cornett, J. B., & Wentland, M. P. (1986). Chemical evolution of the fluoroquinolone antimicrobial agents. The American Journal of Medicine, 81(6), 13-17. Available from: [Link]

  • Fathalla, M., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(2), M1223. Available from: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Fluoroquinolones

Fluoroquinolones represent a critical class of synthetic antibacterial agents, distinguished by their broad spectrum of activity and potent bactericidal effects. Their core mechanism of action involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are vital for bacterial DNA replication, and their disruption leads to irreparable DNA damage and subsequent cell death. The defining feature of this class is a fluorine atom at the C-6 position of the quinolone nucleus, which significantly enhances antibacterial potency.[6][7]

This document provides detailed application notes and protocols for the characterization of a novel derivative, 7-Fluoroquinoline-6-carbonitrile. The nature of the substituent at the C-7 position is a key determinant of the antibacterial spectrum and potency.[6][8][9] The introduction of a carbonitrile group at the C-6 position, alongside the fluorine, suggests a unique electronic and steric profile that warrants thorough investigation. These protocols are designed for researchers, scientists, and drug development professionals to rigorously evaluate its potential as both an antibacterial and an anticancer agent.

Part 1: Antibacterial Activity Assessment

The primary application of a novel fluoroquinolone is the inhibition of bacterial growth. The gold-standard method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).[10][11]

Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[10][11][12] This is achieved by challenging a standardized bacterial inoculum with a serial dilution of the test compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC value is a critical parameter in preclinical drug development, informing on the potency of the compound against a panel of relevant bacterial strains.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare 7-Fluoroquinoline- 6-carbonitrile Stock Solution D Serial Dilution of Compound in 96-Well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate Wells with Bacterial Suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E F Include Positive (No Drug) and Negative (No Bacteria) Controls E->F G Incubate at 37°C for 16-20 hours F->G H Visually Inspect for Turbidity G->H I Determine MIC (Lowest concentration with no growth) H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the diluted compound solution to the first column of wells, resulting in the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series.

    • The penultimate column should serve as the positive control (inoculum without compound), and the final column as the negative control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[10]

  • Data Interpretation:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation: Representative MIC Data

Bacterial StrainGram StatusMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureus ATCC 29213Gram-positive[Hypothetical Value]0.25
Escherichia coli ATCC 25922Gram-negative[Hypothetical Value]0.015
Pseudomonas aeruginosa ATCC 27853Gram-negative[Hypothetical Value]0.5
Enterococcus faecalis ATCC 29212Gram-positive[Hypothetical Value]1.0

Part 2: Anticancer Activity Assessment

The mechanism of action of fluoroquinolones on topoisomerases also makes them potential candidates for anticancer therapy, as human topoisomerases are validated targets for cancer chemotherapy.[13] A primary screening for anticancer activity involves assessing the cytotoxicity of the compound against a panel of cancer cell lines.

Principle of the MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15][16] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[16][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Workflow for Cytotoxicity Assessment

MTT_Workflow A Seed Cancer Cell Lines in 96-Well Plates B Allow Cells to Adhere (24 hours) A->B C Treat Cells with Serial Dilutions of This compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent to each well D->E F Incubate for 3-4 hours (Formazan Crystal Formation) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • DMSO

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine cell density and viability.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours in a humidified incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Gently agitate the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Representative Cytotoxicity Data

Cell LineTissue of OriginIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7Breast Cancer[Hypothetical Value]0.1
A549Lung Cancer[Hypothetical Value]0.5
HCT116Colon Cancer[Hypothetical Value]0.2

Part 3: Mechanistic Insights and Advanced Assays

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

This compound, as a member of the fluoroquinolone class, is predicted to exert its antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, DNA gyrase is typically the primary target, while in Gram-positive bacteria, topoisomerase IV is often more sensitive.[3][4] The compound is believed to stabilize the covalent complex between the enzyme and cleaved DNA, leading to the accumulation of double-strand breaks that are lethal to the bacterium.[5]

Fluoroquinolone_MoA cluster_gram_neg Gram-Negative Bacteria (e.g., E. coli) cluster_gram_pos Gram-Positive Bacteria (e.g., S. aureus) cluster_outcome Bactericidal Outcome A 7-Fluoroquinoline- 6-carbonitrile B DNA Gyrase (Primary Target) A->B C Inhibition of DNA Supercoiling B->C G Stabilization of Enzyme-DNA Complex C->G D 7-Fluoroquinoline- 6-carbonitrile E Topoisomerase IV (Primary Target) D->E F Inhibition of Chromosome Segregation E->F F->G H Accumulation of Double-Strand Breaks G->H I Inhibition of DNA Replication H->I J Bacterial Cell Death I->J

Caption: Proposed mechanism of action of this compound.

Advanced Screening: NCI-60 Human Tumor Cell Line Screen

For compounds demonstrating significant cytotoxicity in initial screens, the NCI-60 screen provides a more comprehensive evaluation of anticancer potential.[13][18] This standardized screen tests the compound against 60 different human cancer cell lines, representing nine different cancer types.[18][19] The initial phase typically involves a single high-dose (e.g., 10⁻⁵ M) screen.[13][20] Compounds that meet certain threshold inhibition criteria are then advanced to a five-dose screen, allowing for the determination of GI₅₀ (growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration) values across the panel.[21]

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine.
  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6-10.
  • Rusu, A., Butnariu, M., Sirbu, I. O., Radoi, M. Y., Radu, C., & Stan, M. S. (2023). Mechanism of action of fluoroquinolones.
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed.
  • Al-Trawneh, S. A. M., & Al-Aboudi, A. (2020). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not.
  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • UNC School of Medicine. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved from [Link]

  • Ferreira, D., et al. (2016). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Wikipedia. (2024). Broth microdilution. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis.
  • National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Developmental Therapeutics Program.
  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • ASM Journals. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum.
  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.
  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity.
  • Sharma, P. C., Jain, T., & Jain, S. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-9.
  • Wikipedia. (2024). NCI-60. Wikipedia. Retrieved from [Link]

Sources

Application Notes & Protocols: 7-Fluoroquinoline-6-carbonitrile as a Scaffold for Novel Antibacterial Agents in Resistance Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Quinoline Core in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibiotics. The fluoroquinolone class of antibacterials has been a cornerstone in treating a wide array of bacterial infections for decades.[1][2][3][4] Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, leads to the fragmentation of the bacterial chromosome and ultimately cell death.[5][6][7][8] The chemical scaffold of fluoroquinolones offers a versatile platform for synthetic modification, allowing for the fine-tuning of their antibacterial spectrum, potency, and pharmacokinetic properties.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 7-Fluoroquinoline-6-carbonitrile as a key intermediate in the synthesis of novel quinolone-based antibacterial agents for the study of bacterial resistance. While not an active antibiotic itself, its structure presents a strategic starting point for creating derivatives with potential activity against resistant pathogens. The fluorine at the 7-position and the carbonitrile at the 6-position are key functional handles for synthetic manipulation to introduce moieties known to be critical for antibacterial efficacy.

The Rationale for a Novel Synthetic Scaffold

Structure-activity relationship (SAR) studies have consistently shown that the substituents at the C-6 and C-7 positions of the quinolone ring are critical for antibacterial activity.[2][9] The fluorine atom at C-6 in most clinically successful fluoroquinolones enhances cell penetration and gyrase inhibition.[3] The substituent at C-7, typically a nitrogen-containing heterocycle, modulates the antibacterial spectrum and potency.[2][10]

This compound offers a unique starting point for creating a new generation of quinolones by:

  • Introducing diverse C-7 substituents: The fluorine at the 7-position can be displaced by various nucleophiles, allowing for the introduction of novel heterocyclic moieties that may evade existing resistance mechanisms.

  • Modifying the C-6 position: The carbonitrile group can be hydrolyzed to a carboxylic acid, a key functional group for interaction with the DNA gyrase enzyme.[8]

The following sections will detail a representative synthetic workflow starting from this compound and the subsequent protocols to evaluate the antibacterial efficacy of the synthesized derivatives.

Part 1: Synthesis of a Novel Fluoroquinolone Derivative

This section outlines a general, two-step synthetic protocol to convert this compound into a potential antibacterial agent.

Experimental Workflow: Synthesis

Synthetic Workflow A This compound B Step 1: Hydrolysis (e.g., H2SO4, H2O, heat) A->B Conversion of nitrile to carboxylic acid C 7-Fluoroquinoline-6-carboxylic acid B->C D Step 2: Nucleophilic Aromatic Substitution (e.g., Piperazine, DMSO, heat) C->D Introduction of C-7 substituent E Target Fluoroquinolone Derivative D->E

Caption: Synthetic pathway from this compound to a target fluoroquinolone.

Protocol 1.1: Synthesis of 7-(Piperazin-1-yl)-quinoline-6-carboxylic acid

Objective: To synthesize a novel fluoroquinolone derivative from this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water (H₂O)

  • Sodium hydroxide (NaOH)

  • Piperazine

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step 1: Hydrolysis of the Nitrile Group

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of concentrated H₂SO₄ and H₂O (e.g., 2:1 v/v).

    • Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The strong acid protonates the nitrogen of the nitrile, making the carbon more susceptible to nucleophilic attack by water.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC. The starting material should be consumed, and a new, more polar spot corresponding to the carboxylic acid should appear.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the solution with a saturated NaOH solution until the pH is approximately 7. The product may precipitate.

  • Filter the precipitate and wash with cold water. Dry the solid under vacuum to obtain 7-Fluoroquinoline-6-carboxylic acid.

Step 2: Nucleophilic Aromatic Substitution at C-7

  • In a sealed reaction vessel, dissolve 7-Fluoroquinoline-6-carboxylic acid (1 equivalent) and piperazine (2-3 equivalents) in DMSO.

    • Rationale: Piperazine acts as the nucleophile to displace the fluorine atom at the C-7 position. An excess of piperazine is used to drive the reaction to completion and act as a base to neutralize the HF formed. DMSO is a suitable polar aprotic solvent for this type of reaction.

  • Heat the reaction mixture to 120-140 °C for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexanes to yield the pure target fluoroquinolone derivative.

  • Characterize the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Part 2: Evaluation of Antibacterial Activity

Once the novel fluoroquinolone derivative is synthesized and purified, its antibacterial properties must be evaluated.

Experimental Workflow: Antibacterial Testing

Antibacterial Testing Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies A Synthesized Fluoroquinolone Derivative B Minimum Inhibitory Concentration (MIC) Assay A->B C Determine MIC against a panel of Gram-positive and Gram-negative bacteria B->C D DNA Gyrase Inhibition Assay C->D If active in MIC assay E Topoisomerase IV Inhibition Assay C->E If active in MIC assay F Determine IC50 values D->F E->F

Caption: Workflow for evaluating the antibacterial activity of a synthesized fluoroquinolone.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the synthesized compound that inhibits the visible growth of a bacterium.

Materials:

  • Synthesized fluoroquinolone derivative

  • Reference antibiotics (e.g., Ciprofloxacin, Levofloxacin)[2]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and resistant strains)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37 °C)

Broth Microdilution Method:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

    • Rationale: Serial dilution allows for the testing of a wide range of concentrations to precisely determine the MIC.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the 96-well plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: MIC Values

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)MRSA (Clinical Isolate) MIC (µg/mL)
Synthesized Derivative Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin0.25 - 1.00.008 - 0.03>32
Levofloxacin0.12 - 0.50.015 - 0.06>32
Protocol 2.2: DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To determine if the synthesized compound inhibits the target enzymes of the fluoroquinolone class.

Materials:

  • Synthesized fluoroquinolone derivative

  • Purified DNA gyrase and topoisomerase IV enzymes

  • Relaxed and supercoiled plasmid DNA (for gyrase assay)

  • Kinetoplast DNA (kDNA) (for topoisomerase IV decatenation assay)

  • ATP and appropriate reaction buffers

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

DNA Gyrase Supercoiling Assay:

  • Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of the synthesized compound in the reaction buffer.

  • Incubate the reactions at 37 °C for 1 hour.

  • Stop the reaction and run the samples on an agarose gel.

  • Stain the gel with an intercalating dye and visualize the DNA bands under UV light.

    • Rationale: Active DNA gyrase will convert relaxed plasmid DNA into its supercoiled form, which migrates faster on an agarose gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined by densitometry.

Topoisomerase IV Decatenation Assay:

  • Set up reaction mixtures containing kDNA, topoisomerase IV, ATP, and varying concentrations of the synthesized compound in the reaction buffer.

  • Incubate the reactions at 37 °C for 1 hour.

  • Stop the reaction and run the samples on an agarose gel.

  • Stain and visualize the DNA.

    • Rationale: kDNA is a network of interlocked DNA circles. Topoisomerase IV decatenates this network into individual circular DNA molecules. An inhibitor will prevent this, leaving the kDNA at the origin of the gel.

  • Determine the IC₅₀ value based on the disappearance of the decatenated DNA products.

Conclusion and Future Directions

The strategic use of this compound as a synthetic intermediate provides a promising avenue for the discovery of novel antibacterial agents. By leveraging this scaffold, researchers can create a diverse library of new quinolone derivatives. The protocols outlined in this guide provide a comprehensive framework for the synthesis and subsequent evaluation of these compounds. Promising candidates with potent activity against resistant strains can then be advanced to further preclinical studies, including cytotoxicity, pharmacokinetic profiling, and in vivo efficacy models. This rational approach to drug design is crucial in the ongoing battle against antimicrobial resistance.

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. [URL: [Link]]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules. [URL: [Link]]

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. [URL: [Link]]

  • Mechanism of action of and resistance to quinolones. PMC - NIH. [URL: [Link]]

  • Mechanism of Quinolone Action and Resistance. PMC - NIH. [URL: [Link]]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules. [URL: [Link]]

  • Fluoroquinolones: Action and Resistance. ResearchGate. [URL: [Link]]

  • Mechanism of action of quinolone antibiotics. YouTube. [URL: [Link]]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC - NIH. [URL: [Link]]

  • Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PubMed Central. [URL: [Link]]

  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. PMC - PubMed Central. [URL: [Link]]

  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [URL: [Link]]

  • In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. Antimicrobial Agents and Chemotherapy. [URL: [Link]]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)quinolones—Shaping the Fifth Generation. PubMed Central. [URL: [Link]]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. MDPI. [URL: [Link]]

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [URL: [Link]]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [URL: [Link]]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [URL: [Link]]

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: [Link]]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. [URL: [Link]]

Sources

Application Note: A Comprehensive HPLC Protocol for the Analysis of 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, robust, and scientifically grounded High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Fluoroquinoline-6-carbonitrile. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound is a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom and a carbonitrile group can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.[1][2] Accurate quantification of this intermediate is paramount for ensuring the quality, consistency, and stoichiometric control in multi-step syntheses, ultimately impacting the purity and yield of the final active pharmaceutical ingredient (API).

This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method, a widely used and versatile technique for the analysis of pharmaceutical compounds.[3][4] The method is designed to be readily implemented and adapted, providing a solid foundation for routine quality control and research applications.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValue/ConsiderationRationale for HPLC Method
Molecular Formula C₁₀H₅FN₂
Molecular Weight 172.16 g/mol
Structure Aromatic heterocyclic compoundThe aromatic nature suggests strong UV absorbance, making UV detection a suitable choice.
Polarity Moderately polarThe presence of the nitrogen atoms and the nitrile group contributes to its polarity, making it amenable to reversed-phase chromatography.
Solubility Expected to be soluble in common organic solvents like acetonitrile and methanol.[5]This allows for straightforward sample and mobile phase preparation.
pKa The quinoline nitrogen is basic.The pH of the mobile phase can be adjusted to control the ionization state of the analyte and influence its retention.

Experimental Workflow and Rationale

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis and method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation a Weigh Reference Standard b Dissolve in Diluent (e.g., Acetonitrile) a->b c Prepare Working Standards b->c h Inject Standard/Sample c->h Injection d Prepare Sample Solution e Filter through 0.45 µm Syringe Filter d->e e->h Injection f Set HPLC Parameters (Column, Mobile Phase, Flow Rate, etc.) g Equilibrate System f->g g->h i Acquire Chromatogram h->i j Integrate Peaks i->j k Construct Calibration Curve j->k l Quantify Analyte k->l m Perform Method Validation (ICH/USP) l->m

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Method Protocol

This protocol provides a starting point for the analysis. Method development and validation are essential to ensure suitability for a specific application.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or Trifluoroacetic acid, HPLC grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector is suitable.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax SB-C18)C18 columns provide excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to ensure consistent ionization of the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for aromatic compounds.
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% BA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Diode Array Detector (DAD) or UV Detector at ~275 nm and ~320 nmBased on the UV spectra of similar quinoline derivatives, these wavelengths are likely to provide good sensitivity.[1][6] A DAD is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 25 minutesSufficient to elute the analyte and re-equilibrate the column.
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water, mix well, and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile, mix well, and degas.

Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial composition, e.g., 70:30 Mobile Phase A:B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh an appropriate amount of the sample containing this compound into a volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocol (Abbreviated)

To ensure the method is fit for its intended purpose, validation should be performed according to ICH Q2(R2) or USP <621> guidelines.[7]

Validation_Protocol Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability

Caption: Key parameters for HPLC method validation.

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating.

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area versus concentration and determine the correlation coefficient (r² ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results.

  • Solution Stability: Analyze the standard and sample solutions at regular intervals to determine the time for which they remain stable at room temperature and under refrigerated conditions.

Data Analysis and System Suitability

  • System Suitability: Before starting any analysis, perform system suitability tests by injecting a working standard solution (e.g., five replicate injections). The following parameters should be monitored:

    • Tailing factor: ≤ 2.0

    • Theoretical plates (N): ≥ 2000

    • RSD of peak areas: ≤ 2.0%

  • Quantification: Use the calibration curve generated from the analysis of the working standard solutions to calculate the concentration of this compound in the samples.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, sample overloadUse a new column, adjust mobile phase pH, dilute the sample.
Inconsistent retention times Fluctuation in pump pressure, temperature variations, column not equilibratedCheck the pump for leaks, ensure the column oven is at the set temperature, allow sufficient time for column equilibration.
Extraneous peaks Contaminated mobile phase or diluent, sample contaminationUse fresh, high-purity solvents; ensure proper sample handling.
Low sensitivity Incorrect detection wavelength, low sample concentrationOptimize the detection wavelength using a DAD, concentrate the sample if necessary.

Conclusion

This application note provides a comprehensive and scientifically robust HPLC method for the analysis of this compound. By following the detailed protocol and adhering to the principles of method validation, researchers and analysts can achieve accurate, reliable, and reproducible results. The provided framework allows for adaptation and optimization to suit specific laboratory and project requirements, ensuring the highest standards of data quality in the development of novel chemical entities.

References

  • Rapid HPLC assay of fluoroquinolones in clinical specimens. J Antimicrob Chemother. 1989;23(4):597-604.
  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formul
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. J. Anal. Methods Chem. 2016;2016:9245389.
  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Braz. J. Pharm. Sci. 2018;54(1).
  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ScienceOpen.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian J Pharm Sci. 2007;69(1):77-82.
  • USP <621> Chrom
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • ICH Q2(R2) Validation of Analytical Procedures.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. 2020;4(4):55-60.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • How to Prepare Sample for HPLC? Mtoz Biolabs.
  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹.
  • Quinolone Pharmaceutical Intermediates.
  • 7-Fluoroquinoline. CAS Common Chemistry.
  • Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Acta Medica Marisiensis. 2015;61(4):328-336.
  • Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. J Photochem Photobiol A Chem. 2003;156(1-3):145-53.
  • 7-FLUOROQUINOLINE-6-CARBALDEHYDE. CymitQuimica.
  • 4-Chloro-7-fluoro-quinoline-3-carbonitrile. CPHI Online.
  • 2-Chloro-7-fluoro-4-methyl-quinoline-3-carbonitrile. PubChem.
  • 3-Chloro-7-fluoroquinoline-5-carbonitrile. BLD Pharm.
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2). ICH.

Sources

Strategic Synthesis of 7-Fluoroquinoline-6-carbonitrile Derivatives for Accelerated Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Strategic functionalization of this privileged structure is key to modulating its pharmacological profile. This guide provides a comprehensive framework for the synthesis and derivatization of the 7-fluoroquinoline-6-carbonitrile scaffold, a core structure with significant potential in modern drug discovery. We will detail a robust synthetic pathway to the core intermediate and outline a systematic workflow for generating a focused library of analogues for Structure-Activity Relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics, particularly in oncology and kinase inhibition programs.

The Rationale: Why 7-Fluoro and 6-Carbonitrile?

The specific placement of a fluorine atom and a carbonitrile group on the quinoline ring is a deliberate design choice aimed at enhancing drug-like properties. Understanding the mechanistic basis for these substitutions is crucial for rational drug design.

  • The Role of Fluorine (C7): The introduction of fluorine is a well-established strategy in medicinal chemistry to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can profoundly alter molecular properties.[2][3] Specifically, a C-F bond can:

    • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

    • Modulate Lipophilicity: Fluorine substitution generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[3][4]

    • Improve Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and hydrogen-bonding interactions within a protein's binding pocket, potentially increasing target affinity.[3]

  • The Role of the Carbonitrile Group (C6): The nitrile moiety is a versatile functional group in drug design. It is a compact, planar group that can act as a:

    • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form crucial hydrogen bonds with amino acid residues in a target protein.

    • Metabolic Blocker: Similar to fluorine, the nitrile group is generally resistant to metabolic degradation.

    • Bioisostere: It can serve as a bioisosteric replacement for other functional groups, such as a carbonyl or a halogen, to optimize binding and physicochemical properties. Recent studies have highlighted quinoline-6-carbonitrile scaffolds as potent and selective inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), demonstrating the utility of this moiety in kinase inhibitor design.[5][6]

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the core scaffold is the foundation of any successful SAR campaign. We propose a multi-step synthesis starting from commercially available 4-fluoro-2-nitroaniline. This route is designed for efficiency and adaptability.


// Nodes A [label="4-Fluoro-2-nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="6-Amino-7-fluoroquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="6-Bromo-7-fluoroquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound\n(Core Scaffold)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="1. Skraup Synthesis\n(Glycerol, H₂SO₄, Oxidant)"]; B -> C [label="2. Sandmeyer Reaction\n(NaNO₂, HBr, CuBr)"]; C -> D [label="3. Cyanation\n(CuCN, DMF)"]; }

Figure 1: Proposed synthetic route to the this compound core scaffold.

Step 1: Skraup Synthesis of 6-Amino-7-fluoroquinoline

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline derivative.[7][8]

  • Causality: This reaction involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline core. Using an oxidizing agent like nitrobenzene or arsenic acid is crucial for the final aromatization step.[7][9]

Protocol 2.1: Synthesis of 6-Amino-7-fluoroquinoline

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (120 mL) to glycerol (110 g, 1.2 mol).

  • Addition of Reagents: To the stirred mixture, add 4-fluoro-2-nitroaniline (50 g, 0.32 mol). Then, add ferrous sulfate heptahydrate (25 g) as a mild oxidizing agent moderator.

  • Heating: Heat the mixture gently to approximately 100-120 °C. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source if necessary.

  • Reaction Maintenance: Once the initial exothermic reaction subsides, maintain the temperature at 130-140 °C for 3-4 hours.

  • Work-up: Allow the mixture to cool to below 100 °C and carefully pour it onto 1 kg of crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is >10. This step should be performed in an ice bath as it is highly exothermic.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 300 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 6-amino-7-fluoroquinoline.

Step 2: Sandmeyer Reaction to Introduce the Bromo Group

The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[10][11][12]

  • Causality: The primary amine is first converted to a diazonium salt with nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium salt is then displaced by a bromide ion, a reaction catalyzed by copper(I) bromide.[11]

Protocol 2.2: Synthesis of 6-Bromo-7-fluoroquinoline

  • Diazotization: Dissolve 6-amino-7-fluoroquinoline (20 g, 0.12 mol) in 48% hydrobromic acid (100 mL) in a 500 mL flask, cooling the mixture to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (9.2 g, 0.13 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate 1 L flask, dissolve copper(I) bromide (21 g, 0.15 mol) in 48% hydrobromic acid (80 mL) at 60 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, heat the mixture on a steam bath for 30 minutes, then allow it to cool to room temperature.

  • Work-up and Purification: Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 200 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 6-bromo-7-fluoroquinoline.

Step 3: Cyanation to form the this compound Scaffold

The final step involves a nucleophilic substitution of the bromide with a cyanide anion, typically using copper(I) cyanide.

  • Causality: This reaction, often referred to as a Rosenmund-von Braun reaction, is an effective method for introducing a nitrile group onto an aryl halide. The use of a polar aprotic solvent like DMF or NMP is essential to facilitate the reaction.

Protocol 2.3: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, combine 6-bromo-7-fluoroquinoline (15 g, 0.066 mol) and copper(I) cyanide (7.1 g, 0.079 mol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Heating: Heat the reaction mixture to reflux (approx. 150-160 °C) under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it into a solution of ferric chloride (20 g) in 10% hydrochloric acid (200 mL) to decompose the copper complex. Stir for 30 minutes.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 150 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient) to yield the target core scaffold, this compound.

Application in Structure-Activity Relationship (SAR) Studies

With the core scaffold in hand, the next phase is to generate a library of analogues to explore the SAR. A common and effective strategy is to introduce diversity at other positions of the quinoline ring, such as C4, which is often amenable to nucleophilic aromatic substitution if a suitable leaving group is present.


// Nodes A [label="Synthesize Core Scaffold\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Introduce Leaving Group\n(e.g., Chlorination at C4)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Generate Focused Library\n(Parallel Nucleophilic Aromatic Substitution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Biological Screening\n(e.g., Kinase Inhibition Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Analysis & SAR Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Design Next-Generation Compounds", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Functionalization"]; B -> C [label="Diversification"]; C -> D [label="Testing"]; D -> E [label="Interpretation"]; E -> F [label="Optimization Cycle"]; F -> C [style=dashed, label="Iterate"]; }

Figure 2: Iterative workflow for SAR studies using the core scaffold.

Protocol 3.1: General Procedure for C4-Anilino Derivatization via SNAr

This protocol assumes the synthesis of an intermediate like 4-chloro-7-fluoroquinoline-6-carbonitrile.

  • Causality: The pyridine ring of the quinoline nucleus is electron-deficient, making positions C2 and C4 susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present.[8] The reaction is typically performed in a polar solvent with a base to neutralize the HCl generated.

  • Reaction Setup: In a microwave vial, combine 4-chloro-7-fluoroquinoline-6-carbonitrile (100 mg, 0.45 mmol), the desired aniline derivative (1.1 equivalents), and isopropanol (3 mL).

  • Reaction: Add a drop of concentrated HCl as a catalyst. Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer, concentrate, and purify the residue by preparative HPLC or column chromatography to obtain the desired C4-anilino derivative.

Data Presentation and SAR Analysis

The data generated from screening the focused library should be tabulated to facilitate analysis. Below is a hypothetical SAR table for a series of C4-anilino-7-fluoroquinoline-6-carbonitrile derivatives tested against CDK8 kinase.

Table 1: Hypothetical SAR Data for C4-Anilino Derivatives

Compound IDR (Substituent on C4-Aniline)CDK8 IC₅₀ (nM)
1 (Core) -H550
2a 4-OCH₃85
2b 3-OCH₃210
2c 4-Cl120
2d 4-CF₃350
2e 4-(CH₂)₂-OH45
2f 4-COOH>1000
2g 3-Cl, 4-OCH₃60

Interpretation of SAR Data:

  • Effect of C4-Aniline Substitution: Unsubstituted aniline (1 ) shows modest activity. The addition of substituents generally improves potency, indicating a beneficial interaction in a specific pocket of the kinase active site.

  • Electronic Effects: The electron-donating methoxy group at the para-position (2a ) is more favorable than at the meta-position (2b ), suggesting the importance of electronics or a specific vector for interaction. The electron-withdrawing trifluoromethyl group (2d ) is detrimental to activity compared to the less electron-withdrawing chloro group (2c ).

  • Hydrogen Bonding: The introduction of a hydroxyethyl group (2e ) leads to a significant increase in potency. This suggests the presence of a nearby hydrogen bond donor/acceptor residue in the target protein that can be engaged by this substituent.

  • Steric and Physicochemical Properties: The bulky and charged carboxylic acid group (2f ) abolishes activity, likely due to a steric clash or unfavorable electrostatic interactions in a hydrophobic pocket.

  • Multi-substitution: Combining favorable features, such as in compound 2g (3-Cl, 4-OCH₃), can lead to further modest improvements in potency.

These insights guide the design of the next generation of compounds, for example, by exploring other hydrogen-bonding groups at the para-position of the aniline ring.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine and a nitrile group provides a foundation with favorable drug-like properties. This guide provides a robust synthetic pathway to this core structure and a clear, iterative workflow for its application in SAR studies. By systematically exploring the chemical space around this scaffold, researchers can accelerate the discovery and optimization of potent and selective drug candidates.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Al-Otaibi, J. S., Aati, H. Y., El-Demerdash, A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1680. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Gupta, M. K., & Gupta, A. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Bioactive Compounds, 15(4), 378-384. [Link]

  • Wang, C., Li, Z., He, S., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3420-3433. [Link]

  • Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-fluoroquinolone and 7-Substituted-6,8-difluoroquinolone Derivatives. Medical Principles and Practice, 26(4), 350-356. [Link]

  • Singh, R. P., & Singh, R. K. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Wang, C., Li, Z., He, S., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Figshare. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3165. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • SAR analysis of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • Chiba, K., Tada, Y., & Kaneko, C. (1988). A new synthetic route to 7‐halo‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents. Chemical & Pharmaceutical Bulletin, 36(4), 1445-1448. [Link]

  • Al-Trawneh, S. A., Zalloum, H., & Al-Salahat, K. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Loza-Mejía, M. A., & Zepeda-Velázquez, C. (2016). A direct synthetic route to fused tricyclic quinolones from 2,3-diaminoquinolin-4(1H)one. Chemistry Central Journal, 10, 29. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. [Link]

  • I. R. Baxendale Research Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. [Link]

  • Synthetic route for the preparation of 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline (8). ResearchGate. [Link]

  • Deshmukh, V. G., Kedar, P. S., & Punde, P. S. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E122. [Link]

  • A facile two-step synthesis of 3-fluoro-6-methoxyquinoline. ResearchGate. [Link]

  • Shaw, G., & Taylor, D. G. (1979). Synthesis of 6-cyano- and 6-carbamoyl-purines and 6-carbamoyl-1,2-dihydropurines from [MeC≡NMe]O3SCF3 and diaminomaleonitrile. Journal of the Chemical Society, Chemical Communications, (15), 693. [Link]

Sources

Application Notes and Protocols: 7-Fluoroquinoline-6-carbonitrile as a Novel Fluorescent Probe for Molecular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Fluorescence Imaging

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known for a wide range of biological activities.[1] Furthermore, the inherent fluorescence of many quinoline derivatives has led to their extensive exploration as molecular probes and chemosensors for bio-imaging.[1][2] These probes offer several advantages, including high sensitivity, specificity, and the ability to be tailored for various biological targets.[2] The photophysical properties of quinoline-based fluorophores can be finely tuned through synthetic modifications, making them versatile tools for researchers.[3] Small molecule probes like these are essential for a variety of biomedical applications, serving as cellular stains, labels for biomolecules, and indicators of the cellular environment.[3]

This document provides detailed application notes and protocols for a novel quinoline-based fluorescent probe, 7-Fluoroquinoline-6-carbonitrile . While direct experimental data for this specific molecule is emerging, its structural features—a fluorine atom at the 7-position and a cyano group at the 6-position—suggest unique photophysical properties that make it a promising candidate for molecular imaging. The electron-withdrawing nature of both the fluorine and cyano groups is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to environmentally sensitive fluorescence.[4][5]

Predicted Photophysical Properties

The photophysical properties of this compound are predicted based on the known effects of its constituent functional groups on the quinoline scaffold. The following table summarizes the expected characteristics, which should be experimentally verified.

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Excitation Maximum (λex) ~350 - 380 nmThe quinoline core typically absorbs in the UV-A range. The cyano and fluoro substituents are likely to cause a slight red-shift compared to the parent quinoline.[4][6]
Emission Maximum (λem) ~450 - 500 nmA significant Stokes shift is anticipated due to potential ICT character in the excited state, a common feature in substituted quinolines.[6]
Quantum Yield (ΦF) Moderate to HighThe rigid quinoline scaffold generally promotes fluorescence. The cyano group can sometimes enhance quantum yield in certain solvent environments.[4]
Stokes Shift > 80 nmThe push-pull nature of the substituents on the quinoline ring is expected to lead to a large Stokes shift, which is beneficial for minimizing self-quenching and improving signal-to-noise in imaging applications.
Solvatochromism PronouncedThe fluorescence emission is likely to be sensitive to solvent polarity, with a potential red-shift in more polar environments due to the stabilization of the polar excited state.[5][7][8][9] This property can be exploited to probe the microenvironment of cellular compartments.
pH Sensitivity PossibleThe quinoline nitrogen can be protonated at acidic pH, which may alter the fluorescence properties. This should be characterized to determine the optimal pH range for experiments.[10]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted quinolines.[11] A potential multi-step synthesis is outlined below.

G cluster_0 Synthetic Pathway A Starting Material (e.g., substituted aniline) B Cyclization Reaction (e.g., Gould-Jacobs reaction) A->B C Intermediate Quinolone B->C D Halogenation/Functionalization C->D E Introduction of Cyano Group (e.g., Rosenmund-von Braun reaction) D->E F This compound E->F G cluster_1 Live-Cell Imaging Workflow Start Culture Cells PrepareProbe Prepare Probe Solution Start->PrepareProbe Stain Incubate Cells with Probe PrepareProbe->Stain Wash Wash to Remove Excess Probe Stain->Wash Image Fluorescence Microscopy Wash->Image

Caption: Step-by-step workflow for live-cell imaging with a fluorescent probe.

Application 2: In Vivo Imaging in Small Animal Models

The predicted photophysical properties of this compound, particularly a potentially large Stokes shift, may make it suitable for in vivo imaging applications. [12]Small molecule probes are advantageous for in vivo studies due to their rapid distribution and clearance. [13]

Protocol: In Vivo Imaging in a Mouse Model

This protocol provides a general framework for in vivo imaging. All animal procedures must be conducted in accordance with institutional and national guidelines.

Materials:

  • This compound formulated for in vivo administration (e.g., in a biocompatible solvent like DMSO/saline)

  • Small animal in vivo imaging system (e.g., IVIS Spectrum)

  • Anesthetized mouse model of interest

Procedure:

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Probe Administration: Administer the formulated this compound via an appropriate route (e.g., intravenous, intraperitoneal). The dosage will need to be optimized, but a starting point of 1-10 mg/kg can be considered.

  • Imaging:

    • Place the anesthetized animal in the imaging system.

    • Acquire a baseline image before probe administration.

    • Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe.

    • Use appropriate excitation and emission filters based on the probe's spectral properties.

G cluster_2 In Vivo Imaging Workflow Anesthetize Anesthetize Animal Administer Administer Probe Anesthetize->Administer Image Acquire Images at Time Points Administer->Image Analyze Analyze Biodistribution Image->Analyze

Caption: General workflow for in vivo fluorescence imaging.

Potential for Bioconjugation

The quinoline scaffold can be further functionalized to create targeted fluorescent probes. [14][15]While this compound itself does not have a readily available functional group for bioconjugation, synthetic modifications could be introduced to enable its attachment to biomolecules such as antibodies, peptides, or small molecule drugs. This would allow for the specific labeling and tracking of these molecules in biological systems.

Troubleshooting and Optimization

As with any novel fluorescent probe, optimization of staining and imaging conditions is crucial for obtaining high-quality data.

  • Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration, incubation time, or using a more sensitive detector.

  • High Background: If the background fluorescence is high, ensure thorough washing after staining. [16]You may also need to decrease the probe concentration.

  • Phototoxicity: If cells show signs of stress or death during imaging, reduce the laser power, exposure time, and the frequency of image acquisition. [17]* Probe Precipitation: If the probe precipitates in aqueous media, ensure the DMSO concentration in the final working solution is low (typically <1%).

Conclusion

This compound represents a promising new fluorescent probe for molecular imaging. Its predicted photophysical properties, including potential solvatochromism and a large Stokes shift, make it an attractive candidate for a range of applications in both in vitro and in vivo settings. The protocols provided here serve as a starting point for researchers to explore the utility of this novel compound. Further characterization of its synthesis, spectral properties, and biological performance is warranted to fully realize its potential as a tool for scientific discovery.

References

  • Singh, J., & Mishra, S. (2023).
  • (2023).
  • Totsika, M., et al. (2019). Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. MDPI.
  • (2023). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Springer.
  • Ghosh, A., & Adhikary, A. (2025). In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes.
  • (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed.
  • (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum.
  • Masi, M., et al. (2019).
  • (2019).
  • (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH.
  • (2025).
  • (2025). Quinoline-based fluorescent small molecules for live cell imaging.
  • (2014). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. PubMed.
  • (2019).
  • (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate.
  • (n.d.). Protocol for growing and staining cells for immunofluorescence. Thermo Fisher Scientific.
  • (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Semantic Scholar.
  • (2014). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues.
  • (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
  • (2021). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. MDPI.
  • (2018). Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. Asian Journal of Chemistry.
  • (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH.
  • (n.d.). Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
  • (2024). (PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
  • (2023). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. MDPI.
  • (2025). AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI) ).
  • (2025).
  • (2022). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • (2020). The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. PMC - PubMed Central.
  • (2024).
  • (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PMC - NIH.
  • (2025). Smartphone-assisted fluorescent probe based on quinoline salts for detecting bisulfite and its application in cells and zebrafish imaging.
  • (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • (n.d.). 7-Fluoroquinoline-6-carbaldehyde. PubChem.
  • (1998). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7.
  • (n.d.). Quinoline, 6-fluoro-. PubChem.

Sources

Application Notes & Protocols for 7-Fluoroquinoline-6-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents. While the most prominent examples are the 6-fluoroquinolone antibacterial agents, the inherent chemical versatility of the quinoline ring system allows for its application across diverse therapeutic areas. This document focuses on the utility of the 7-Fluoroquinoline-6-carbonitrile moiety as a versatile chemical intermediate and pharmacophore in modern drug discovery. We will explore its foundational role, detail its application in generating novel therapeutic candidates, and provide robust, field-proven protocols for its synthesis and biological evaluation. The principles and methodologies discussed, while centered on the 7-fluoro-6-carbonitrile scaffold, are broadly applicable to the wider class of functionalized quinolines.

Part 1: The Quinolone Scaffold - A Privileged Pharmacophore

A pharmacophore is defined as the specific arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a biological target.[1] The fluoroquinolone core is a quintessential example of a successful pharmacophore, primarily due to its planar, bicyclic structure and strategically positioned functional groups that can be tailored for specific targets.[2]

The this compound structure offers several key features for medicinal chemists:

  • Planar Aromatic System: The rigid quinoline core provides a defined three-dimensional shape, facilitating predictable binding within protein active sites.

  • Fluorine at C-7: The fluorine atom is a crucial bioisostere for hydrogen. Its electron-withdrawing nature can significantly alter the pKa of nearby functional groups, enhance binding affinity through electrostatic interactions, and improve metabolic stability by blocking potential sites of oxidation.

  • Nitrile at C-6: The carbonitrile group is a versatile functional handle. It can act as a hydrogen bond acceptor and, more importantly, can be chemically transformed into other key functional groups such as carboxylic acids, amides, or tetrazoles, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Nitrogen at N-1: The quinoline nitrogen acts as a hydrogen bond acceptor and a key site for substitution, which can modulate pharmacokinetic properties and target specificity.[3]

G cluster_0 This compound Pharmacophore A Planar Aromatic Core (Scaffold Rigidity, π-π Stacking) B C7-Fluorine (Metabolic Stability, Binding Affinity) A->B Modulates Electronics C C6-Nitrile (H-Bond Acceptor, Synthetic Handle) A->C Functionalizes D N1-Pyridine Ring (H-Bond Acceptor, Substitution Site) A->D Defines Core E Potential R-Group Substitution Sites D->E Allows Variation

Caption: Key pharmacophoric features of the this compound scaffold.

Part 2: Core Applications in Drug Discovery

The true power of the this compound scaffold lies in its adaptability. While historically rooted in antibacterial research, its derivatives are being explored for a multitude of diseases.

Application A: Antibacterial Agents

The primary mechanism of action for classic fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication. Fluoroquinolones trap the enzyme-DNA complex, leading to double-strand DNA breaks and subsequent bacterial cell death.[5] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[4]

The C-7 position (occupied by fluorine in our core scaffold) is a critical site for modification in traditional 6-fluoroquinolones. Attaching various nitrogen-containing heterocycles at this position dramatically influences the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compound.[6]

G cluster_0 Mechanism of Fluoroquinolone Antibacterial Action A Bacterial DNA Replication B DNA Gyrase / Topoisomerase IV (Relieves Supercoiling) A->B Requires B->A Enables D Ternary Complex Formed (DNA-Enzyme-Drug) B->D C Fluoroquinolone Derivative C->D E Replication Fork Stalls D->E F Double-Strand DNA Breaks E->F Leads to G Bacterial Cell Death F->G

Caption: Inhibition of bacterial DNA gyrase by fluoroquinolone-class molecules.

Structure-Activity Relationship (SAR) Insights:

The table below summarizes established SAR for the C-7 position on the quinolone ring, which provides a logical starting point for designing derivatives from a 7-substituted scaffold.

C-7 Substituent TypeTypical Impact on ActivityExample Reference Compound(s)
Unsubstituted PiperazineGood Gram-negative activityCiprofloxacin
Methylated PiperazineEnhanced Gram-positive activitySparfloxacin
Fused HeterocyclesBroad-spectrum activity, including against resistant strainsGemifloxacin, Moxifloxacin
Bulky/Complex Side ChainsProtection from bacterial efflux pumps, reduced resistanceDelafloxacin[7]
Application B: Anticancer Agents

The utility of the fluoroquinolone scaffold extends beyond antibacterial targets. The planar structure is adept at intercalating with nucleic acids or binding to the active sites of various enzymes involved in cancer progression. For instance, novel fluoroquinolone derivatives have been designed and synthesized as potent inhibitors of microRNA-21 (miRNA-21), an oncogenic miRNA that is overexpressed in many cancers.[8] By inhibiting the processing or function of miRNA-21, these compounds can restore the expression of tumor-suppressor genes, leading to anti-proliferative effects.[8]

The this compound scaffold is an excellent starting point for developing such inhibitors. The nitrile group can be elaborated to mimic interactions of known inhibitors, while substitutions at other positions can optimize for potency and selectivity against cancer-related targets over bacterial ones.

Part 3: Experimental Protocols & Methodologies

The following protocols provide a framework for the synthesis and evaluation of novel compounds derived from a functionalized quinolone core.

Protocol 1: General Synthesis of a 7-Fluoro-6-carbonitrile Quinolone Derivative

This protocol outlines a generalized approach for synthesizing a quinolone core, inspired by established methodologies like the Gould-Jacobs reaction.[9] The causality behind each step is explained to allow for adaptation.

Workflow Diagram:

G A Step 1: Condensation (e.g., 4-Fluoro-3-cyanoaniline + Diethyl Malonate) B Step 2: Thermal Cyclization (High-temperature reaction, e.g., in Dowtherm A) A->B Forms intermediate C Step 3: Saponification (Base-mediated hydrolysis of ester) B->C Forms quinolone core D Step 4: N-Alkylation (Introduction of R1 group, e.g., Cyclopropyl) C->D Creates carboxylic acid E Step 5: Nucleophilic Aromatic Substitution (SNAr) (Introduction of R7 group at C-7) D->E Modulates PK/PD F Final Product (Purification & Characterization) E->F Modulates spectrum

Caption: Generalized synthetic workflow for novel fluoroquinolone derivatives.

Step-by-Step Methodology:

  • Condensation:

    • Action: React a substituted aniline (e.g., 4-fluoro-3-cyanoaniline) with diethyl ethoxymethylenemalonate (EMME).

    • Rationale: This forms the initial enamine intermediate, which is primed for cyclization. The reaction is typically run neat or in a high-boiling solvent and driven by the removal of ethanol.

  • Thermal Cyclization:

    • Action: Heat the intermediate from Step 1 in a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to approximately 250 °C.

    • Rationale: This high-temperature intramolecular reaction closes the second ring of the quinolone system, a critical step in forming the core scaffold. This is the essence of the Gould-Jacobs reaction.[9]

  • Saponification:

    • Action: Hydrolyze the ethyl ester at the C-3 position using a base like sodium hydroxide (NaOH), followed by acidic workup.

    • Rationale: The carboxylic acid at C-3 is essential for the antibacterial activity of classic fluoroquinolones, as it is involved in binding to DNA gyrase.[10] This step converts the ester into the required carboxylate.

  • N-Alkylation/Arylation:

    • Action: Introduce a substituent at the N-1 position using an appropriate alkyl or aryl halide (e.g., cyclopropyl bromide) in the presence of a base like potassium carbonate.

    • Rationale: The N-1 substituent is crucial for potency and can influence the compound's pharmacokinetic profile.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Action: If a suitable leaving group is present at the C-7 position (often a fluorine or chlorine), it can be displaced by a nucleophile (e.g., piperazine or another amine).

    • Rationale: This is the key step for introducing diversity and tuning the biological activity of the final compounds. The electron-withdrawing nature of the quinolone ring system activates the C-7 position for this type of reaction.[6]

  • Purification and Characterization:

    • Action: Purify the final compound using techniques like recrystallization or column chromatography.

    • Rationale: Purity is essential for accurate biological testing. Characterize the compound's structure and confirm its identity using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.[10]

Protocol 2: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium. It is a fundamental, self-validating assay in antibacterial drug discovery.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Control antibiotics (e.g., Ciprofloxacin, Levofloxacin)[6]

  • Spectrophotometer or plate reader

Methodology:

  • Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in fresh CAMHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds and control antibiotics in the 96-well plate using CAMHB. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).[5]

Data Presentation:

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)S. pneumoniae (Gram +) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)
Test Cmpd 1
Test Cmpd 2
Ciprofloxacin

References

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. The University of Jordan. Available at: [Link]

  • Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. Available at: [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. Available at: [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PubMed Central. Available at: [Link]

  • 2-Chloro-7-fluoro-4-methyl-quinoline-3-carbonitrile. PubChem. Available at: [Link]

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. Available at: [Link]

  • 7-Fluoroquinoline. CAS Common Chemistry. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. MDPI. Available at: [Link]

  • Fluoroquinolonic acid. PubChem. Available at: [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. National Institutes of Health (NIH). Available at: [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design. National Institutes of Health (NIH). Available at: [Link]

  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. PubMed Central. Available at: [Link]

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PubMed Central. Available at: [Link]

  • Ligand-based Pharmacophore Modeling Targeting the Fluoroquinolone Antibiotics to Identify Potential Antimicrobial Compounds. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 7-Fluoroquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound. Our goal is to equip you with the scientific understanding and practical solutions needed to achieve high purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification challenges, it is crucial to understand the physicochemical properties of this compound that influence its behavior during separation processes.

PropertyValue/InformationImplication for Purification
Molecular Formula C₁₀H₅FN₂Relatively small, non-polar core with polar nitrile and moderately polar fluoro groups.
Molecular Weight 172.16 g/mol ---
Appearance Typically a solid at room temperature.Recrystallization is a viable purification method.
Solubility Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile. Limited solubility in water.[1][2]Dictates the choice of solvents for chromatography and recrystallization.
pKa The quinoline nitrogen is weakly basic.[3]Can be exploited for acid-base extraction to remove certain impurities.
Stability Fluoroquinolones can be susceptible to photodegradation.[4][5]Purification should be carried out with protection from direct light.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, providing their probable causes and actionable solutions.

A. Column Chromatography Challenges

Q1: My compound is running too fast (high Rf) on the silica gel column, leading to poor separation from non-polar impurities.

  • Probable Cause: The mobile phase is too polar. The nitrile and fluoro groups on the quinoline ring provide some polarity, but the overall molecule can still be eluted quickly with highly polar solvent systems.

  • Solution:

    • Reduce Solvent Polarity: Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase (e.g., hexane or heptane).

    • Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to test a range of solvent systems with varying polarities to find the optimal mobile phase that provides an Rf value of 0.2-0.3 for this compound. This will allow for better separation on the column.[6]

    • Consider a Less Polar Stationary Phase: If adjusting the mobile phase is insufficient, consider using a less polar stationary phase like alumina for your column chromatography.

Q2: I'm observing significant tailing of my product spot on TLC and the peak on the chromatogram is broad.

  • Probable Cause:

    • Acidic Impurities: Residual acidic starting materials or byproducts can interact strongly with the slightly acidic silica gel, causing tailing.

    • Compound Overloading: Applying too much crude material to the column can lead to band broadening and tailing.[7]

  • Solution:

    • Neutralize the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[8]

    • Pre-treat the Crude Material: Before loading onto the column, dissolve the crude product in a suitable solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[9]

    • Optimize Loading: Ensure you are not overloading the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Q3: I have a co-eluting impurity that is very close in polarity to my product.

  • Probable Cause: The impurity is likely a regioisomer or a structurally similar byproduct from the synthesis. Common impurities in quinoline synthesis can include regioisomers, especially in reactions like the Combes and Friedländer syntheses.[9][10]

  • Solution:

    • Employ a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can often resolve closely eluting compounds that co-elute in an isocratic system.

    • Switch to a Different Stationary Phase: Consider using a different type of stationary phase, such as C18 (reverse-phase), which separates compounds based on hydrophobicity rather than polarity.[11][12]

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is the method of choice, offering much higher resolution.[8][13]

B. Recrystallization Difficulties

Q1: I can't find a suitable single solvent for recrystallization.

  • Probable Cause: this compound may be too soluble in some solvents at room temperature and too insoluble in others even at elevated temperatures.

  • Solution:

    • Use a Two-Solvent System: Find a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).

    • Step-by-Step Protocol for Two-Solvent Recrystallization:

      • Dissolve the crude product in a minimal amount of the "good" solvent at its boiling point.

      • Slowly add the "bad" solvent dropwise until you observe persistent turbidity.

      • Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

      • Collect the crystals by filtration.[14]

Q2: My product is "oiling out" instead of crystallizing.

  • Probable Cause:

    • High Impurity Levels: The presence of significant impurities can lower the melting point of the mixture and prevent crystal lattice formation.

    • Supersaturation is too high: The solution is too concentrated, or the temperature was lowered too quickly.

  • Solution:

    • Preliminary Purification: First, perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.

    • Slower Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude this compound?

  • A1: Common impurities in quinoline syntheses can be broadly categorized as:

    • Starting Material Residue: Incomplete reactions can leave unreacted starting materials.[9]

    • Regioisomers: Depending on the synthetic route, you may have isomers with the fluoro and cyano groups at different positions.[9]

    • Side-Reaction Products: These can include products from self-condensation of reactants or thermal decomposition, especially in high-temperature reactions.[9]

    • Polymerization Products: Acid-catalyzed reactions can sometimes lead to the formation of polymeric byproducts.[9]

Q2: How should I store purified this compound?

  • A2: Given that fluoroquinolones can be light-sensitive, it is recommended to store the purified compound in a tightly sealed, amber-colored vial to protect it from light and moisture.[4][5] Storage in a cool, dry place, such as a desiccator at room temperature or in a refrigerator, is also advisable to prevent degradation.

Q3: What analytical techniques are best for assessing the purity of my final product?

  • A3: A combination of techniques is recommended for a comprehensive purity assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity and quantifying impurities. A reversed-phase C18 column is often a good starting point.[8][11][15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is crucial for confirming the structure of your compound and identifying any structural isomers or impurities.[16]

    • Mass Spectrometry (MS): MS will confirm the molecular weight of your product.[16]

    • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: Can I use activated carbon (charcoal) to decolorize my sample during recrystallization?

  • A4: Yes, if your crude product has a colored impurity, you can use a small amount of activated carbon. However, be aware that activated carbon can also adsorb your product, leading to a decrease in yield. Use it sparingly and add it to the hot solution before filtering it through celite or fluted filter paper while still hot.

IV. Experimental Protocols & Visualizations

A. Protocol: Gradient Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: In a beaker, mix silica gel with your starting, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to form a slurry.[7]

  • Column Packing: Pour the slurry into your column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed, and then drain the excess solvent until it is just above the silica bed.[7]

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of your packed column.

  • Elution:

    • Start eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 5% ethyl acetate to 10%, then 15%, and so on).

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

B. Visualization: Purification Workflow Decision Tree

This diagram illustrates a logical approach to choosing a purification strategy.

Purification_Workflow start Crude this compound tlc TLC Analysis start->tlc decision1 Are spots well-separated? tlc->decision1 column_chrom Column Chromatography decision1->column_chrom Yes recrystallization Recrystallization decision1->recrystallization No, single major spot decision2 Is purity >98%? column_chrom->decision2 final_product Pure Product decision2->final_product Yes hplc_prep Preparative HPLC decision2->hplc_prep No recrystallization->decision2 hplc_prep->final_product

Caption: Decision tree for selecting a purification method.

C. Visualization: Troubleshooting Column Chromatography

This flowchart provides a step-by-step guide to troubleshooting common column chromatography issues.

Troubleshooting_Column_Chromatography start Column Chromatography Issue issue_type What is the issue? start->issue_type poor_sep Poor Separation issue_type->poor_sep High Rf / Co-elution tailing Tailing Peak issue_type->tailing Broad Peak no_elution No Elution issue_type->no_elution Low Rf solution_poor_sep Optimize mobile phase (TLC) Use gradient elution poor_sep->solution_poor_sep solution_tailing Add triethylamine to eluent Check for overloading tailing->solution_tailing solution_no_elution Increase mobile phase polarity no_elution->solution_no_elution end Resolution solution_poor_sep->end solution_tailing->end solution_no_elution->end

Sources

Common side reactions in the synthesis of 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoroquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide: Common Side Reactions and Solutions

The synthesis of this compound, a key intermediate in the development of various therapeutic agents, can be a multi-step process fraught with potential challenges. The presence of both a strongly electron-withdrawing cyano group and a fluorine atom on the quinoline ring system significantly influences the reactivity of the precursors and intermediates. This guide will help you navigate these complexities.

Issue 1: Low Yield or Incomplete Reaction in Friedländer Synthesis

Question: I am attempting a Friedländer synthesis to construct the 7-fluoroquinoline ring system from a substituted 2-aminobenzaldehyde (or ketone) and a carbonyl compound with an α-methylene group, but I am observing very low yields and a significant amount of unreacted starting material. What is causing this and how can I improve the conversion?

Answer:

The Friedländer synthesis is a powerful tool for constructing quinoline rings.[1][2] However, the success of this reaction is highly dependent on the electronic nature of the substituents on the aniline precursor.

Causality:

The presence of a fluorine atom at the position that will become the 7-position of the quinoline ring deactivates the starting 2-aminoaryl carbonyl compound. Fluorine is an electron-withdrawing group, which reduces the nucleophilicity of the amino group. This decreased nucleophilicity slows down the initial condensation step with the second carbonyl compound, leading to incomplete reaction and low yields.

Troubleshooting Protocol:

  • Catalyst Selection:

    • Acid Catalysis: Employ stronger acid catalysts to activate the carbonyl group of the second reactant, making it more susceptible to nucleophilic attack by the less nucleophilic amino group. Catalysts such as p-toluenesulfonic acid, trifluoroacetic acid, or even microwave-assisted synthesis in neat acetic acid can be effective.[3]

    • Lewis Acid Catalysis: Lewis acids like iodine or neodymium(III) nitrate hexahydrate have been shown to efficiently catalyze the Friedländer synthesis.[3]

  • Reaction Conditions:

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be cautious as this may also promote side reactions.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1][3]

  • Alternative Starting Materials:

    • If possible, consider using a starting material with an electron-donating group at a different position to enhance the overall reactivity, which can be modified or removed in a later step.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

  • In a microwave-safe vessel, combine the 2-amino-4-fluorobenzaldehyde (1 equivalent), the carbonyl compound with an α-methylene group (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Add a minimal amount of a high-boiling solvent such as DMF or conduct the reaction solvent-free.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a temperature of 120-160°C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify by column chromatography.

Table 1: Troubleshooting Low Yields in Friedländer Synthesis

ParameterRecommended ActionRationale
Catalyst Switch to a stronger Brønsted acid (e.g., TFA) or a Lewis acid (e.g., I₂).Enhances the electrophilicity of the carbonyl partner.
Temperature Increase reaction temperature or use microwave irradiation.Overcomes the higher activation energy due to the deactivated aniline.
Solvent Use a high-boiling polar aprotic solvent (e.g., DMF, DMSO) or perform neat.Improves solubility and allows for higher reaction temperatures.
Issue 2: Formation of Amide Byproduct During Cyanation

Question: I am performing a cyanation reaction on a 7-fluoro-6-haloquinoline precursor to introduce the nitrile group, but I am consistently isolating the corresponding 7-fluoroquinoline-6-carboxamide as a significant byproduct. What is causing this hydrolysis and how can I prevent it?

Answer:

The introduction of a cyano group onto an aromatic ring, often via nucleophilic aromatic substitution (SNAr) with a cyanide salt, can be followed by in-situ hydrolysis of the nitrile to an amide, especially under harsh reaction conditions.

Causality:

Nitriles can be hydrolyzed to amides under both acidic and basic conditions, often at elevated temperatures.[4] If your cyanation reaction is run in the presence of water (even trace amounts) and at high temperatures, or if the work-up procedure is not carefully controlled, the newly formed nitrile group can be partially or fully hydrolyzed.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Temperature Control: If possible, conduct the cyanation reaction at a lower temperature. While this may require longer reaction times, it will significantly reduce the rate of nitrile hydrolysis.

  • Choice of Cyanide Source: Consider using a less basic cyanide source or a phase-transfer catalyst to facilitate the reaction under milder conditions.

  • Work-up Procedure: Quench the reaction under anhydrous conditions if possible. If an aqueous work-up is necessary, use cold water and quickly extract the product into an organic solvent. Avoid prolonged exposure to acidic or basic aqueous solutions.

Experimental Protocol: Anhydrous Cyanation

  • Dry all glassware in an oven overnight and cool under a stream of dry nitrogen.

  • Use anhydrous solvents and reagents.

  • To a solution of 7-fluoro-6-bromoquinoline (1 equivalent) in anhydrous DMF, add copper(I) cyanide (1.2 equivalents).

  • Heat the reaction mixture at a controlled temperature (e.g., 100-120°C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.

  • Extract the product with an organic solvent and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography.

Issue 3: Incomplete Cyclization and Dimerization of Precursors

Question: During the synthesis of the quinoline ring, I am observing the formation of a dimeric byproduct and an intermediate that appears to be the result of incomplete cyclization. How can I favor the desired intramolecular cyclization?

Answer:

In quinoline syntheses like the Friedländer or Combes reactions, intermolecular side reactions such as dimerization can compete with the desired intramolecular cyclization, especially with certain precursors.[3][5]

Causality:

If the intramolecular cyclization step is slow, intermolecular reactions between the starting materials or reactive intermediates can occur. For example, the enamine intermediate in a Combes-type synthesis could react with another molecule of the aniline precursor. Similarly, in the Friedländer synthesis, self-condensation of the carbonyl compound with an α-methylene group can lead to byproducts.

Troubleshooting Protocol:

  • High Dilution: Performing the reaction at high dilution can favor the intramolecular cyclization over intermolecular dimerization. This is because the probability of two different molecules finding each other is reduced at lower concentrations.

  • Slow Addition: Slowly adding one of the reactants to the reaction mixture can help to maintain a low concentration of that reactant, thus minimizing side reactions.

  • Catalyst Choice: The choice of catalyst can influence the relative rates of the desired and undesired reactions. Experiment with different acid or base catalysts to find one that promotes efficient cyclization.

Diagram 1: Competing Intramolecular vs. Intermolecular Reactions

G A Reactive Intermediate B Desired Product (Intramolecular Cyclization) A->B High Dilution Favors This Pathway C Dimeric Byproduct (Intermolecular Reaction) A->C High Concentration Favors This Pathway G cluster_0 Friedländer Synthesis cluster_1 Nucleophilic Aromatic Substitution A 2-Amino-4-fluoro- benzaldehyde C 7-Fluoroquinoline A->C Condensation & Cyclization B Carbonyl with α-methylene B->C Condensation & Cyclization D 7-Fluoroquinoline- 6-carbonitrile C->D Cyanation E 7-Fluoro-6-bromoquinoline G 7-Fluoroquinoline- 6-carbonitrile E->G SNAг F CuCN F->G SNAг

Caption: Two common synthetic routes to the target molecule.

Q2: Can I use a Sandmeyer reaction to introduce the cyano group?

A2: Yes, a Sandmeyer reaction is a viable method if you start with 7-amino-6-fluoroquinoline. The amino group can be converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. However, be aware that diazonium salts can be unstable, and the reaction may produce phenolic byproducts if water is present.

Q3: What are the key safety precautions when working with cyanide reagents?

A3: Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and ensure you are trained in its use. All cyanide waste must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective method for obtaining highly pure material. The purity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, and melting point analysis.

References

  • Dimerization of ethynylaniline to a quinoline derivative using a ruthenium/gold heterobimetallic catalyst. (2025). ResearchGate. [Link]

  • Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. (2025). ResearchGate. [Link]

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2025). ResearchGate. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

Sources

Improving the Solubility of 7-Fluoroquinoline-6-carbonitrile for Biological Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges with 7-Fluoroquinoline-6-carbonitrile in biological assays. Adhering to the principles of scientific integrity, the following sections detail the causality behind experimental choices, provide self-validating protocols, and are grounded in authoritative references.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound and similar heterocyclic compounds.

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

A1: For most heterocyclic compounds, including quinolone derivatives, the recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar molecules.[1] It is crucial to use anhydrous DMSO to prevent the introduction of water, which can significantly decrease the solubility of hydrophobic compounds.

Q2: My compound is not fully dissolving in DMSO at my desired stock concentration. What are the next steps?

A2: If you observe particulate matter or cloudiness, you can employ several techniques to aid dissolution. Gentle warming of the solution (e.g., in a 37°C water bath) or using a sonicator can provide the energy needed to overcome the compound's crystal lattice energy.[2] If these methods are ineffective, consider preparing a less concentrated stock solution. Alternatively, other organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be tested, but their compatibility and potential toxicity in your specific assay must be carefully evaluated.

Q3: I see a precipitate forming when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and not exceeding 1%, as higher concentrations can be toxic to cells and interfere with assay results.[3][4][5] A stepwise dilution process is recommended to avoid shocking the compound into precipitating.[6] If precipitation persists, the use of co-solvents or other formulation strategies may be necessary.

Q4: What is the maximum concentration of DMSO that is considered safe for most cell-based assays?

A4: While cell line dependent, a final DMSO concentration of 0.1% is generally considered safe for most cell-based experiments.[3] Concentrations between 0.1% and 1% may begin to show some effects, especially with sensitive cell types or longer exposure times.[3][5] It is imperative to run a vehicle control (your final assay medium containing the same concentration of DMSO as your test samples) to ensure the solvent itself is not affecting the biological outcome.[7]

Q5: How should I properly store my this compound stock solutions?

A5: For long-term storage, stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed, light-blocking vials.[2][6] For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but -20°C is generally preferred to maintain compound integrity.[2][8] Always bring solutions to room temperature before opening to prevent condensation of atmospheric water into the stock.[2]

Troubleshooting Guide

This section provides a deeper dive into specific solubility problems and offers structured solutions.

Problem 1: Poor Initial Dissolution in Primary Solvent (DMSO)
  • Symptom: The compound remains as a solid powder or forms a cloudy suspension after adding DMSO and vortexing.

  • Causality: This indicates that the solvation energy provided by DMSO at room temperature is insufficient to break the intermolecular forces holding the compound's crystal lattice together. Purity issues or the presence of a different salt form or polymorph can also affect solubility.

  • Solutions:

    • Apply Energy: Gently warm the vial in a 37°C water bath for 5-10 minutes. Follow this with brief periods of sonication or continued vortexing.[2]

    • Reduce Concentration: The most straightforward solution is to lower the target concentration of the stock solution. Preparing a 10 mM stock is often more successful than attempting a 50 mM or 100 mM stock.

    • Verify Compound Quality: Ensure the compound is of high purity. Impurities can significantly impact solubility characteristics.

    • Alternative Solvents: If DMSO fails, consider other solvents like DMF. However, always run a solvent tolerance test in your specific assay, as DMF can be more aggressive towards certain plastics and biological systems.

Problem 2: Precipitation Upon Dilution into Aqueous Media
  • Symptom: The solution turns cloudy, hazy, or forms visible solid particles immediately or over time after the DMSO stock is added to the assay buffer, PBS, or cell culture medium.

  • Causality: The compound is crashing out of solution because the final solvent system (mostly aqueous) cannot maintain its solubility at that concentration. Fluoroquinolones are often amphoteric, meaning their solubility is pH-dependent.[9][10] The pH of your aqueous medium may be near the compound's isoelectric point, where it has minimal solubility.[11]

  • Solutions:

    • Optimize Dilution Technique: Perform a serial or stepwise dilution. For example, first dilute the DMSO stock into a small volume of medium, mix thoroughly, and then add this intermediate dilution to the final assay volume.[6]

    • pH Adjustment: Investigate the pH-solubility profile of your compound. Adjusting the pH of the final assay buffer away from the compound's isoelectric point can dramatically increase solubility.[11] For many quinolones, solubility is higher in acidic or basic environments.[9]

    • Incorporate Co-solvents: The use of a co-solvent can help bridge the polarity gap between DMSO and water, reducing interfacial tension and keeping the compound in solution.[12][13][14]

Data Presentation: Recommended Solvents & Excipients
Agent TypeExampleTypical Starting Concentration (in final medium)Mechanism of Action & Considerations
Primary Solvent DMSO< 0.5%Powerful organic solvent. Essential to keep final concentration low to avoid cytotoxicity and assay interference.[1][3]
Co-Solvent PEG 400 (Polyethylene Glycol 400)1-5%A water-miscible polymer that increases the solvent capacity of the aqueous phase.[13][14]
Co-Solvent Ethanol< 1%Can help solubilize compounds but can also have biological effects. Must be carefully controlled.[15]
Surfactant Tween® 80 / Polysorbate 800.01-0.1%Non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds, increasing apparent solubility.
Complexation Agent β-Cyclodextrins (e.g., HP-β-CD)1-10 mMForms inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (mg) = 10 (mmol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriately sized glass or polypropylene vial.[2]

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial securely.

  • Mixing: Vortex the solution for 1-2 minutes. If solids remain, place the vial in a 37°C water bath for 10 minutes, followed by another 1-2 minutes of vortexing or 5 minutes of sonication.[2]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-blocking vials and store at -20°C or -80°C.[6]

Protocol 2: Stepwise Dilution into Aqueous Assay Medium

This protocol is designed to minimize precipitation when preparing a 10 µM working solution from a 10 mM DMSO stock.

  • Prepare Intermediate Dilution: Add 2 µL of the 10 mM DMSO stock solution to 198 µL of the final aqueous assay medium in a microcentrifuge tube. This creates a 100 µM intermediate solution with 1% DMSO. Vortex immediately and thoroughly.

  • Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the final aqueous assay medium. This results in the final 10 µM working solution with a DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a corresponding vehicle control by performing the same dilution steps using only DMSO (without the compound). This is critical for interpreting your results accurately.[7]

Visualization of Troubleshooting Workflow

Diagram 1: Solubility Troubleshooting Workflow

This diagram outlines the logical progression for addressing solubility issues, from initial stock preparation to final dilution.

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso dissolved Completely Dissolved? add_dmso->dissolved energy Apply Gentle Heat (37°C) / Sonicate dissolved->energy No stock_ok Stock Solution OK dissolved->stock_ok Yes energy->dissolved lower_conc Lower Stock Concentration energy->lower_conc lower_conc->add_dmso dilute Dilute into Aqueous Buffer stock_ok->dilute precipitate Precipitation Occurs? dilute->precipitate assay_ready Assay Ready precipitate->assay_ready No stepwise Use Stepwise Dilution precipitate->stepwise Yes stepwise->dilute cosolvent Add Co-Solvent (e.g., PEG 400) stepwise->cosolvent cosolvent->dilute ph_adjust Adjust Buffer pH cosolvent->ph_adjust ph_adjust->dilute fail Consider Advanced Formulation (e.g., Cyclodextrins) ph_adjust->fail

Caption: A decision-making workflow for troubleshooting compound solubility.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • PhytoTech Labs. Preparing Stock Solutions.
  • ResearchGate. (2025, August 5).
  • FasterCapital. Best Practices For Stock Solutions.
  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Reddit. (2016, October 6). role of DMSO in biochemical assays : r/Biochemistry.
  • Benchchem.
  • PMC - NIH. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • MCE. Compound Handling Instructions.
  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • IOSR Journal of Pharmacy and Biological Sciences.
  • PMC - NIH. (2019, January 14). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis.
  • ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
  • PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • ResearchGate. (2025, August 6). Simultaneous Determination of (Fluoro)quinolone Antibiotics in Kidney, Marine Products, Eggs, and Muscle by Enzyme-Linked Immunosorbent Assay (ELISA) | Request PDF.
  • PMC - PubMed Central. (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance.
  • PubMed Central. Structural Characterization of the Millennial Antibacterial (Fluoro)
  • The Pharma Innovation. The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.
  • MDPI. (2022, March 3).
  • PubMed Central. (2023, October 4).
  • PubMed. Chemical evolution of the fluoroquinolone antimicrobial agents.
  • ResearchGate. (2025, August 6). Physicochemical Properties of Quinolone Antibiotics in Various Environments | Request PDF.
  • Letters in Applied NanoBioScience. (2024, September 21). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains.
  • International Journal of Pharmaceutical Sciences.
  • ResearchGate. Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5....
  • YouTube. (2020, April 9). Heterocyclic Chemistry @Scripps: Lecture 17.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • NIH. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.

Sources

Troubleshooting 7-Fluoroquinoline-6-carbonitrile instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Instability of 7-Fluoroquinoline-6-carbonitrile in Solution

Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of compound integrity in research and development. This guide is structured to help you identify, understand, and mitigate potential instability issues you may encounter during your experiments.

Troubleshooting Guide: Diagnosing and Resolving Instability

Researchers working with this compound may observe a variety of issues that can indicate compound degradation. This guide provides a systematic approach to troubleshooting these problems.

Initial Observation: What is the problem?

The first step in troubleshooting is to accurately characterize the observed issue. Common indicators of this compound instability include:

  • Visual Changes: Discoloration (e.g., yellowing or browning of the solution), precipitation, or the formation of particulates.

  • Analytical Discrepancies: Inconsistent analytical results (e.g., changes in HPLC retention time, unexpected peaks), or a decrease in the concentration of the active compound over time.

  • Loss of Potency: Diminished or inconsistent biological activity in assays.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing the instability of this compound solutions.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability A Observation of Instability (e.g., color change, precipitation, inconsistent data) B Investigate Potential Causes A->B C Hydrolytic Degradation (pH, Water) B->C D Photodegradation (Light Exposure) B->D E Thermal Degradation (Temperature) B->E F Solvent Incompatibility B->F G Implement Corrective Actions C->G D->G E->G F->G H pH Optimization & Use of Buffers G->H I Protect from Light (Amber vials, dark storage) G->I J Optimize Storage Temperature (Refrigerate/Freeze) G->J K Solvent Selection & Fresh Preparation G->K L Confirm Stability with Analytical Methods (e.g., HPLC, LC-MS) H->L I->L J->L K->L M Proceed with Experiment L->M Stability Confirmed N Re-evaluate and Consult Further L->N Instability Persists

Caption: A step-by-step workflow for identifying and resolving instability issues with this compound solutions.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have regarding the stability of this compound.

Q1: My solution of this compound has turned yellow. What could be the cause?

Discoloration, particularly a shift towards yellow or brown, is a common sign of degradation in quinoline-based compounds.[1] This is often attributed to oxidation or photodegradation. The formation of colored byproducts indicates a change in the chemical structure of your compound. It is crucial to minimize exposure to light and oxygen to prevent this.

Q2: I am observing a gradual decrease in the concentration of my stock solution over time, even when stored at 4°C. Why is this happening?

While refrigeration slows down many degradation processes, it may not completely halt them. Several factors could be at play:

  • pH of the Solution: The stability of quinoline derivatives is highly dependent on pH.[1][2][3][4] Even in a seemingly neutral solvent, dissolved gases like carbon dioxide can alter the pH over time, potentially accelerating degradation.

  • Hydrolysis: The nitrile group (-CN) in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to form a carboxylic acid or an amide intermediate.[5][6][7][8][9]

  • Slow Degradation at 4°C: Some quinolone compounds can still exhibit degradation, albeit at a slower rate, even at refrigerated temperatures.[10] For long-term storage, freezing at -20°C or -80°C is often recommended.[10]

Q3: What are the primary degradation pathways for this compound?

Based on the structure of this compound, two primary degradation pathways are of concern:

  • Photodegradation: Fluoroquinolones are known to be sensitive to light, particularly UV radiation.[11][12][13][14] Exposure can lead to the formation of various photoproducts.[15]

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis. This reaction is typically catalyzed by acid or base and proceeds through an amide intermediate to the corresponding carboxylic acid.[5][7][9]

The following diagram illustrates these potential degradation pathways:

Degradation_Pathways Potential Degradation Pathways of this compound cluster_main cluster_photodegradation Photodegradation (Light Exposure) cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) A This compound B Various Photoproducts A->B hv (Light) C 7-Fluoroquinoline-6-carboxamide (Amide Intermediate) A->C H₂O, H⁺ or OH⁻ D 7-Fluoroquinoline-6-carboxylic acid (Final Product) C->D H₂O, H⁺ or OH⁻

Caption: Potential degradation pathways of this compound, including photodegradation and hydrolysis of the nitrile group.

Q4: What are the recommended storage conditions for solutions of this compound?

To maximize the stability of your this compound solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°C for long-term storage. [10] 2-8°C for short-term storage (up to 24 hours). [10]Lower temperatures significantly reduce the rate of chemical degradation.[1]
Light Store in amber vials or wrap vials in aluminum foil. [1] Work with the compound in a dimly lit area when possible. Protects the compound from photodegradation.[12][13][14]
pH Maintain a neutral pH (around 7) using a suitable buffer system. [1]The stability of quinolines is highly pH-dependent.[2][3][4]
Atmosphere For highly sensitive applications, consider purging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution. Minimizes the risk of oxidation.
Q5: Which solvents are recommended for dissolving this compound?
  • Organic Solvents: DMSO, DMF, and ethanol are commonly used for initial stock solutions.

  • Aqueous Solutions: For biological assays, it is often necessary to dilute the organic stock solution in an aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system. The pH of the aqueous buffer should be controlled to maintain the stability of the compound.[1]

Protocol for Preparing a Stock Solution:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate briefly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in an amber vial.

Protocol for Preparing a Working Solution:

  • Thaw the stock solution at room temperature.

  • Dilute the stock solution to the desired working concentration in your chosen aqueous buffer.

  • Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

  • Prepare fresh working solutions for each experiment to minimize degradation.

Q6: How can I analytically monitor the stability of my this compound solution?

Regular analytical monitoring is the most reliable way to assess the stability of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for monitoring the purity and concentration of your compound over time. A decrease in the area of the main peak or the appearance of new peaks can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the mass of potential degradation products, providing insights into the degradation pathway.[17]

Experimental Protocol for HPLC Stability Study:

  • Prepare a fresh solution of this compound at a known concentration.

  • Inject an aliquot of the fresh solution into the HPLC to obtain a baseline chromatogram (Time = 0).

  • Store the solution under the desired conditions (e.g., 4°C, room temperature, exposed to light, etc.).

  • At regular intervals (e.g., 1, 3, 7, and 14 days), inject an aliquot of the stored solution into the HPLC.

  • Compare the chromatograms over time, looking for a decrease in the peak area of the parent compound and the appearance of new peaks.

  • Quantify the percentage of the remaining parent compound at each time point.

References

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Photodegradation of Fluoroquinolones in Surface Water and Antimicrobial Activity of the Photoproducts. Retrieved from [Link]

  • Europe PMC. (n.d.). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Retrieved from [Link]

  • IWA Publishing. (n.d.). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2 | Water Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Retrieved from [Link]

  • Springer. (n.d.). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • UC Davis Chem LibreTexts. (n.d.). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]

  • Oxford Academic. (n.d.). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Retrieved from [Link]

  • iwaponline.com. (n.d.). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Main transformation pathways for photodegradation of fluoroquinolones.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the initial pH value on the degradation of quinoline in the.... Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). Photodegradation of some quinolones used as antimicrobial therapeutics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 7-Fluoroquinoline-6-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoroquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing scientifically sound, field-proven insights to ensure the successful and efficient production of this key chemical intermediate.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its synthesis typically involves the introduction of a nitrile group onto a pre-existing 7-fluoroquinoline scaffold. The most common and efficient method for this transformation is the palladium-catalyzed cyanation of a 6-halo-7-fluoroquinoline, typically 6-bromo-7-fluoroquinoline. This reaction, while powerful, can be sensitive to various parameters, and its optimization is crucial for achieving high yields and purity.

This guide will focus on the optimization of this key cyanation step, addressing common challenges and providing a framework for systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 6-bromo-7-fluoroquinoline. The carbon-bromine bond is sufficiently reactive for palladium-catalyzed cross-coupling reactions, including cyanation.

Q2: Which cyanide source is recommended for this reaction?

A2: Zinc cyanide (Zn(CN)₂) is often the preferred cyanide source for palladium-catalyzed cyanations. It is less acutely toxic and less prone to side reactions compared to alkali metal cyanides like KCN or NaCN. Potassium ferrocyanide (K₄[Fe(CN)₆]) is another non-toxic alternative that can be effective.

Q3: What are the typical catalyst and ligand systems used for this cyanation?

A3: A variety of palladium catalysts and phosphine ligands can be employed. Common choices include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source. These are used in combination with bulky, electron-rich phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or Xantphos. The choice of ligand is critical and can significantly impact reaction efficiency.

Q4: My reaction is not going to completion. What are the likely causes?

A4: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The palladium catalyst may have decomposed. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Ligand: The chosen ligand may not be suitable for this specific substrate. Consider screening different phosphine ligands.

  • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.

Q5: I am observing significant byproduct formation. What are the common side reactions?

A5: Common byproducts in palladium-catalyzed cyanation of aryl halides include:

  • Hydrolysis of the nitrile: If water is present in the reaction mixture, the product nitrile can be hydrolyzed to the corresponding amide or carboxylic acid.

  • Homocoupling of the starting material: This can occur, leading to the formation of a biquinoline byproduct.

  • Reduction of the aryl halide: The starting 6-bromo-7-fluoroquinoline may be reduced to 7-fluoroquinoline.

  • Decomposition of the starting material or product: At high temperatures, the quinoline ring system can be susceptible to degradation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound via palladium-catalyzed cyanation of 6-bromo-7-fluoroquinoline.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.Palladium catalysts, particularly in their Pd(0) active form, are sensitive to air and moisture, which can lead to oxidation and deactivation.
Incorrect Ligand Choice Screen a variety of phosphine ligands (e.g., dppf, Xantphos, SPhos).The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The optimal ligand can be substrate-dependent.
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments.Cyanation reactions often require elevated temperatures to overcome the activation energy of the oxidative addition and reductive elimination steps.
Poor Solubility of Reactants Choose a solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF, DMAc, NMP).For a homogeneous catalytic reaction to proceed efficiently, all components must be in the same phase.
Presence of Water Use anhydrous solvents and reagents. Dry the starting materials before use.Water can lead to catalyst deactivation and promote the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid.
Problem 2: Significant Byproduct Formation
Observed Byproduct Potential Cause Suggested Solution Scientific Rationale
7-Fluoroquinoline-6-carboxamide Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Minimize reaction time once the starting material is consumed.The nitrile product is susceptible to hydrolysis under the reaction conditions, especially at elevated temperatures and in the presence of base.
Biquinoline Homocoupling Product High catalyst loading or high temperature.Reduce the catalyst loading. Lower the reaction temperature.Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions and can be favored at higher catalyst concentrations and temperatures.
7-Fluoroquinoline Presence of a reducing agent or protic solvent.Ensure the reaction is free from adventitious reducing agents. Use aprotic solvents.The aryl halide can undergo hydrodehalogenation, a reductive cleavage of the C-Br bond.

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

This protocol is a general guideline based on established methods for palladium-catalyzed cyanation of aryl halides. Optimization may be required for this specific substrate.

Materials:

  • 6-Bromo-7-fluoroquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, oven-dried Schlenk flask, add 6-bromo-7-fluoroquinoline (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and dppf (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification of this compound

Purification of quinoline derivatives can often be achieved by standard techniques.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method of purification.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is recommended. A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, is often effective.

Visualizing the Reaction Pathway and Troubleshooting Logic

Reaction Workflow

Reaction_Workflow Start Starting Materials: 6-Bromo-7-fluoroquinoline Zn(CN)₂ Pd(OAc)₂ dppf DMF Reaction Palladium-Catalyzed Cyanation (120-140 °C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Issue? LowYield Low/No Yield Start->LowYield Yes Byproducts Byproduct Formation Start->Byproducts Yes CheckCatalyst Check Catalyst Activity LowYield->CheckCatalyst CheckLigand Screen Ligands LowYield->CheckLigand IncreaseTemp Increase Temperature LowYield->IncreaseTemp CheckSolubility Improve Solubility LowYield->CheckSolubility Hydrolysis Identify Hydrolysis Byproducts Byproducts->Hydrolysis Homocoupling Identify Homocoupling Byproducts->Homocoupling Reduction Identify Reduction Product Byproducts->Reduction UseAnhydrous Use Anhydrous Conditions Hydrolysis->UseAnhydrous OptimizeConditions Optimize Catalyst Loading/ Temperature Homocoupling->OptimizeConditions UseAproticSolvent Use Aprotic Solvent Reduction->UseAproticSolvent

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.Angewandte Chemie International Edition.
  • Strategic Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles.Chemical Reviews. This review highlights the versatility of palladium catalysis in the synthesis of a wide range of heterocyclic compounds, including quinolines.
  • Comprehensive Organic Name Reactions and Reagents.Zerong Wang. This book provides detailed information on various named reactions used in organic synthesis, including those for quinoline synthesis.

Technical Support Center: Overcoming Poor Cell Permeability of 7-Fluoroquinoline-6-carbonitrile and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 7-Fluoroquinoline-6-carbonitrile or similar quinoline derivatives and are encountering challenges with cell permeability. Poor permeability can often be the bottleneck that separates a potent compound at the enzymatic level from an effective agent in a cellular or in vivo context. This document provides a structured approach to diagnosing, troubleshooting, and overcoming these permeability barriers, grounded in established physicochemical principles and field-proven methodologies.

Section 1: Frequently Asked Questions - Understanding the Permeability Challenge

This section addresses the fundamental questions regarding the physicochemical properties of your compound and how they relate to its ability to cross the cell membrane.

Q1: My this compound derivative shows potent activity in my enzymatic assay but is weak in cell-based assays. Why is this happening?

A: This discrepancy is a classic indicator of poor cell permeability. The compound cannot efficiently reach its intracellular target, even if it binds to it with high affinity. The structure of this compound itself presents a complex physicochemical profile that requires careful balancing.

  • Quinoline Core: This bicyclic aromatic system is largely hydrophobic, which is generally favorable for membrane partitioning. However, the nitrogen atom can be protonated depending on the pH, introducing a charge that can hinder passive diffusion.[1][2]

  • 6-Cyano (-C≡N) Group: The nitrile group is strongly polar and a hydrogen bond acceptor.[3] While it can be invaluable for target binding and improving metabolic stability, its polarity can negatively impact permeability across the lipophilic cell membrane.[4][5]

  • 7-Fluoro (-F) Group: The fluorine atom at the C-6 or C-7 position is a common feature in fluoroquinolone antibiotics, known to enhance target engagement (DNA gyrase inhibition) and cell uptake.[6] It increases local lipophilicity, which can be beneficial for permeability.

The overall permeability is a result of the interplay between these groups. It's likely that the high polarity of the nitrile group and the potential for ionization of the quinoline nitrogen are creating a barrier to passive diffusion.

cluster_molecule This compound: Key Structural Features cluster_properties Impact on Permeability M Quinoline Scaffold (Lipophilic Core, Basic Nitrogen) P_pos Positive Drivers (e.g., Lipophilicity) M->P_pos Core Lipophilicity P_neg Negative Drivers (e.g., Polarity, Charge) M->P_neg Potential Protonation (Charge) F 7-Fluoro Group (Increases Lipophilicity) F->P_pos Enhances Lipophilicity CN 6-Cyano Group (Polar, H-Bond Acceptor) CN->P_neg High Polarity

Caption: Key structural features of this compound and their influence on cell permeability.

Q2: What are the critical first experiments I should run to diagnose the permeability issue?

A: To build a clear picture, you need to quantify the key physicochemical properties that govern a molecule's ability to cross the cell membrane. These properties are often evaluated in the context of frameworks like Lipinski's Rule of 5.[7]

  • Aqueous Solubility: Determine the thermodynamic solubility of your compound in a relevant buffer (e.g., PBS pH 7.4). Poor solubility can itself be the rate-limiting step, as a compound must be in solution to permeate.[8] Fluoroquinolones often exhibit U-shaped pH-solubility profiles, with minimum solubility near neutral pH.[9]

  • Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient. LogP measures the lipophilicity of the neutral species, while LogD measures it at a specific pH (e.g., 7.4), accounting for ionized species. For passive diffusion, a LogD between 1 and 3 is often considered optimal. Studies on fluoroquinolones have shown a direct correlation between higher lipophilicity and increased membrane permeability.[8][10]

  • pKa: Identify the ionization constants of your molecule. The quinoline nitrogen is basic, and its pKa will determine the fraction of the molecule that is charged at physiological pH. Charged molecules generally have much lower permeability than their neutral counterparts.[11][12]

Q3: Could my compound be entering the cell but getting pumped back out?

A: Absolutely. This phenomenon is known as active efflux and is a common reason for poor net accumulation of a compound inside cells. Many cells, particularly cancer cell lines and epithelial cells used in permeability assays (like Caco-2), express transmembrane transporter proteins such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These pumps recognize a wide range of substrates and use ATP to actively expel them from the cytoplasm. Some fluoroquinolones are known to be substrates of these efflux pumps.[13] This possibility should be investigated experimentally, as detailed in the troubleshooting section below.

Section 2: Troubleshooting Guide for Permeability Assays

This section provides a systematic approach to troubleshooting common scenarios encountered during permeability experiments.

Scenario 1: Low Permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Observation: The effective permeability (Pe) value for your compound is significantly lower than that of a high-permeability control compound (e.g., propranolol).

  • Interpretation: PAMPA measures only passive diffusion.[14] A low Pe value strongly suggests a fundamental issue with the compound's ability to partition into and diffuse across a lipid bilayer.

  • Troubleshooting & Optimization:

    • Confirm Solubility: Ensure your compound did not precipitate in the donor well. Re-run the assay at a lower concentration if necessary.

    • Analyze Physicochemical Data: A low Pe value typically correlates with low lipophilicity (LogD < 0) or high polarity (e.g., a high number of hydrogen bond donors/acceptors).

    • Actionable Step: The molecule itself needs to be optimized. This is a clear signal to medicinal chemists to synthesize analogs with increased lipophilicity or masked polar groups. Refer to Section 3 for strategies.

PropertyProblematic for Passive DiffusionFavorable for Passive Diffusion
LogD (pH 7.4) < 0 or > 51 - 3
Molecular Weight > 500 Da< 500 Da
H-Bond Donors > 5< 5
H-Bond Acceptors > 10< 10
Aqueous Solubility < 10 µM> 50 µM
Table 1. General physicochemical property guidelines for passive membrane permeability, based on Lipinski's Rule of 5.[7]
Scenario 2: Discrepancy Between PAMPA and Caco-2/MDCK Cell-Based Assays
  • Observation: Your compound shows moderate permeability in PAMPA, but the apparent permeability (Papp) in the absorptive direction (Apical to Basolateral, A->B) of a Caco-2 assay is very low.

  • Interpretation: This pattern strongly suggests the involvement of biological transport processes not present in the artificial PAMPA membrane. The most likely cause is active efflux.

  • Troubleshooting Workflow for Low Caco-2 Permeability:

start Start: Low Papp (A->B) in Caco-2 Assay calc_er Calculate Efflux Ratio (ER): Papp (B->A) / Papp (A->B) start->calc_er check_er Is ER > 2? calc_er->check_er efflux Conclusion: Compound is likely an efflux pump substrate (e.g., P-gp). check_er->efflux Yes no_efflux Conclusion: Efflux is not the primary issue. Re-evaluate passive permeability (see Scenario 1) or check for poor solubility / cytotoxicity. check_er->no_efflux No inhibit_exp Action: Run assay with an efflux inhibitor (e.g., verapamil for P-gp). efflux->inhibit_exp check_papp_inc Did Papp (A->B) increase significantly? inhibit_exp->check_papp_inc confirm_efflux Confirmed: Compound is a substrate of the inhibited transporter. check_papp_inc->confirm_efflux Yes other_issue Indeterminate: May be a substrate for a different transporter, or another issue exists. check_papp_inc->other_issue No

Caption: Troubleshooting workflow for identifying active efflux in Caco-2 permeability assays.

  • Actionable Step: If efflux is confirmed, two main paths can be taken:

    • Medicinal Chemistry: Modify the structure to reduce its recognition by efflux transporters. This can involve subtle changes to shape or hydrogen bonding patterns.

    • Formulation (for in vivo studies): Co-administer the compound with a known, safe efflux pump inhibitor. This is a common strategy in drug development to boost bioavailability.[15]

Section 3: Strategies for Permeability Enhancement

If troubleshooting confirms that the intrinsic properties of your molecule are the primary barrier, the following strategies can be employed to improve its permeability.

Structural Modification (Medicinal Chemistry)

This is the most fundamental approach. The goal is to rationally design and synthesize new analogs with a more favorable physicochemical profile without sacrificing target potency.

  • Reduce Polarity: Can the highly polar nitrile group be replaced with a bioisostere that is less polar but preserves the key binding interactions?[4]

  • Increase Lipophilicity: Add small, lipophilic groups (e.g., methyl, ethyl) at positions on the quinoline ring that are not critical for target binding. For quinolones, modifications at the N-1 and C-7 positions are well-known to modulate pharmacokinetic properties.[6]

  • Disrupt Efflux Recognition: If the compound is an efflux substrate, altering its shape or hydrogen bonding capacity can disrupt its binding to the transporter protein.

The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent molecule that is converted in vivo to the active drug.[11] This is an excellent strategy for transiently masking functional groups that hinder permeability.

  • Rationale: If your molecule has a polar group (e.g., a carboxylic acid or a secondary amine) that is essential for activity but bad for permeability, you can mask it with a lipophilic moiety connected by a linker that will be cleaved by intracellular enzymes (like esterases).[11]

  • Example: If the quinoline nitrogen's basicity is problematic, one could explore N-acylation or other modifications to create a neutral, more permeable prodrug that is later cleaved inside the cell.

Prodrug Prodrug (Lipophilic, Permeable) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Drug_Ext Active Drug (Extracellular) (Polar, Impermeable) Drug_Ext->Membrane Blocked Enzyme Intracellular Enzymes (e.g., Esterases) Membrane->Enzyme Enzymatic Cleavage Drug_Int Active Drug (Intracellular) TARGET REACHED Enzyme->Drug_Int

Sources

Minimizing impurities in 7-Fluoroquinoline-6-carbonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 7-Fluoroquinoline-6-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently asked questions. Our goal is to empower you to minimize impurities and achieve high-purity material consistently.

Overview of Impurity Formation

The synthesis of this compound, a key intermediate in pharmaceutical development, often proceeds via multi-step pathways, such as modifications of the Gould-Jacobs or Friedländer syntheses.[1][2][3][4] Impurities can arise from various sources, including side reactions, incomplete reactions, and degradation of materials. Understanding the origin and identity of these impurities is the first step toward effective control.

Common Impurity Classes:
  • Regioisomers: Formed when cyclization or substitution reactions lack perfect regioselectivity.

  • Precursor Carryover: Unreacted starting materials or intermediates remaining in the final product.

  • Side-Reaction Products: Unintended molecules formed from competing reaction pathways. A common example is the hydrolysis of the nitrile group.[5][6][7][8]

  • Degradation Products: Resulting from harsh reaction conditions (e.g., high temperatures, strong acids) that decompose the starting material or product.[1]

Below is a summary of potential impurities, their analytical signatures, and primary mitigation strategies.

Impurity TypePotential Structure/IdentityTypical Analytical Signature (HPLC/MS)Primary Mitigation Strategy
Starting Material 4-amino-2-fluorobenzonitrileUnique retention time and mass (m/z)Optimize reaction stoichiometry and time; monitor reaction completion by TLC/HPLC.
Isomeric Impurity 5-Fluoroquinoline-6-carbonitrileSame mass (m/z), slightly different retention timeUse highly pure starting materials; optimize cyclization temperature and catalyst.
Hydrolysis Product 7-Fluoroquinoline-6-carboxamideHigher polarity (earlier retention time); Mass +18 amu (M+H₂O)Strictly control water content in reagents and solvents; perform reaction under an inert atmosphere.
Hydrolysis Product 7-Fluoroquinoline-6-carboxylic acidHigher polarity; Mass +19 amu (M+H₂O, -NH₂)Avoid strongly acidic or basic conditions during workup and purification if possible.[5][8][9]
Over-oxidation N-oxide derivativesMass +16 amu (M+O)Use stoichiometric amounts of oxidizing agents; control reaction temperature carefully.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during synthesis and purification.

Q1: My final product shows multiple spots on the TLC plate, even after column chromatography. What's happening?

A1: This suggests the presence of impurities with very similar polarity to your desired product, making separation difficult.

  • Causality: The most likely culprits are regioisomers. Isomeric impurities often have nearly identical polarities. Another possibility is a persistent, less-polar impurity that co-elutes.

  • Troubleshooting Steps:

    • Confirm Identity: Use HPLC-MS to check the mass of the impurity spots. If they have the same mass as your product, they are likely isomers.

    • Optimize Chromatography: Switch to a different solvent system for your column. A change in eluent polarity (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter selectivity and improve separation.

    • Consider Recrystallization: This is often the most effective method for removing isomeric impurities. The distinct crystal lattice of the desired product can exclude isomers.[10][11] Refer to Protocol 2 for a detailed recrystallization workflow.

    • Check Starting Materials: Verify the purity of your initial aniline derivative. Isomeric impurities in the starting material will carry through the synthesis.

Q2: The yield of my reaction is consistently low, and I observe significant baseline "smearing" on my HPLC analysis.

A2: Low yields coupled with HPLC smearing often point to product degradation or the formation of polymeric byproducts.[1]

  • Causality: Quinoline syntheses, particularly those requiring high temperatures and strong acid catalysts (like the Skraup or Doebner-von Miller variations), can be prone to producing tarry byproducts.[1][12] These complex mixtures are difficult to analyze and purify.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Use Milder Catalysts: Consider alternatives to strong mineral acids. Catalysts like p-toluenesulfonic acid (p-TSA) or even catalytic amounts of iodine can be effective under milder conditions.[1]

    • Control Reagent Addition: If the reaction is highly exothermic, add reagents slowly and with efficient cooling to prevent temperature spikes that can lead to degradation.

    • Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidative side reactions that contribute to byproduct formation.

Q3: My NMR spectrum shows the correct signals for this compound, but the integration is off, and there's a broad singlet around 7.5-8.0 ppm that I can't assign.

A3: This is a classic sign of partial hydrolysis of the nitrile group to the corresponding amide (7-Fluoroquinoline-6-carboxamide).

  • Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and heat.[6][7] The broad singlet you are observing is characteristic of the two N-H protons of the primary amide.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Flame-dry glassware and run the reaction under an inert atmosphere.

    • Modify Workup: If your workup involves a strong acid or base wash, perform it quickly and at a low temperature (e.g., on an ice bath) to minimize contact time. Neutralize carefully.

    • Purification: The amide is significantly more polar than the nitrile. It can usually be separated effectively using silica gel column chromatography. A gradient elution starting with a less polar solvent system and gradually increasing polarity should resolve the two compounds.

Process Workflow and QC Checkpoints

The following diagram illustrates a typical workflow for synthesis and purification, highlighting critical Quality Control (QC) points to identify and mitigate impurities early.

G cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification & Analysis Start Reagent Purity Check (NMR, GC/MS) Reaction Controlled Synthesis (Temp, Time, Atmosphere) Start->Reaction TLC_QC1 In-Process QC (TLC Monitoring) Reaction->TLC_QC1 Monitor Completion Workup Aqueous Workup (pH & Temp Control) TLC_QC1->Workup Reaction Complete Crude Crude Product Isolation Workup->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify HPLC_QC2 Final Purity QC (HPLC, NMR, MS) Purify->HPLC_QC2 HPLC_QC2->Purify Purity <99% Final Pure 7-FQC-6-CN HPLC_QC2->Final Purity >99%

Caption: Synthesis workflow with critical QC checkpoints.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for routine purity checks of this compound?

A1: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[13][14][15] It provides excellent resolution for separating the main component from impurities, allowing for accurate quantification.[13] A well-developed HPLC method is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products.[13][14] For initial method development, start with a reverse-phase C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Refer to Protocol 3 for a starting HPLC method.

Q2: Can I use any solvent for recrystallization?

A2: No, the choice of solvent is critical for effective purification. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11][16] This differential solubility is what allows the pure compound to crystallize out upon cooling while impurities remain in the "mother liquor."[11] For heterocyclic compounds like this, common solvent systems to test include ethanol/water, isopropanol, ethyl acetate, or toluene. Always perform a small-scale solvent screen to find the optimal conditions.

Q3: How can I remove colored impurities from my product?

A3: If your product is expected to be a white or off-white solid but has a yellow or brown tint, this is likely due to high molecular weight, colored byproducts. During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[11] Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[16] Then, allow the filtrate to cool and crystallize as usual.

Q4: My reaction, based on the Gould-Jacobs synthesis, is not proceeding to completion. How can I improve the conversion?

A4: The Gould-Jacobs reaction involves a thermal cyclization step that often requires high temperatures.[2][3][17]

  • Ensure Sufficient Temperature: The cyclization of the anilidomethylenemalonate intermediate typically requires temperatures of 240-260 °C. This is often achieved using a high-boiling solvent like Dowtherm A or by neat heating. Ensure your reaction setup can safely and consistently reach the required temperature.

  • Reaction Time: Incomplete conversion may simply require a longer heating time. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Catalyst: While often performed thermally, some variations may benefit from an acid catalyst to promote cyclization. However, this can also increase byproduct formation, so it must be optimized carefully.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common purity issues.

G Start Problem: Final Product is Impure CheckMS Run HPLC-MS Analysis Start->CheckMS MassMatch Impurity mass = Product mass? CheckMS->MassMatch MassDiff Impurity mass is different? MassMatch->MassDiff No Isomer Likely Isomeric Impurity. Action: Recrystallize (Protocol 2). Verify starting material purity. MassMatch->Isomer Yes Hydrolysis Likely Hydrolysis (Amide/Acid). Mass = M+18 or M+19? Action: Re-purify via chromatography with polar gradient. Use anhydrous conditions in future. MassDiff->Hydrolysis Yes SM Likely Starting Material. Mass matches precursor? Action: Optimize reaction time/temp. Re-purify. MassDiff->SM No Other Other Side Product. Action: Characterize by NMR/MS. Re-evaluate reaction mechanism. SM->Other No

Caption: Decision tree for impurity identification.

Recommended Experimental Protocols

Protocol 1: In-process Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC developing chamber with a filter paper wick and a solvent system of 30% Ethyl Acetate in Hexane.

  • Spotting: Using a capillary tube, spot a small amount of your starting material (co-spot), and the current reaction mixture on a silica gel TLC plate.

  • Development: Place the plate in the chamber and allow the solvent to elute to approximately 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product should appear as a new, typically lower Rf spot.

Protocol 2: Purification by Recrystallization (Single Solvent)[16]
  • Solvent Selection: In a test tube, add ~50 mg of crude product and a few drops of a test solvent (e.g., isopropanol). If it dissolves immediately, the solvent is too polar. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears as a solid when cooled, you have found a suitable solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves.[16]

  • Decolorization (Optional): If the solution is colored, add a spatula tip of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[11]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Purity Analysis by Reverse-Phase HPLC (Starting Method)
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

This generic method should be optimized for your specific system and impurity profile to ensure adequate resolution between all components.[18][19]

References

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. African Journal of Biomedical Research, 27(4s).
  • McMaster, P. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 18, 2026, from [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved January 18, 2026, from [Link]

  • LibreTexts. (2025). Chemistry of Nitriles. Retrieved January 18, 2026, from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved January 18, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 18, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved January 18, 2026, from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 18, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 18, 2026, from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved January 18, 2026, from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]

  • Al-Dhoun, S. et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction. Organic Process Research & Development. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • MDPI. (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Retrieved January 18, 2026, from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved January 18, 2026, from [Link]

  • YouTube. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved January 18, 2026, from [Link]

  • Química Orgánica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health (NIH). (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2020). fluoroquinolones: official and reported methods of analysis (review). Retrieved January 18, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved January 18, 2026, from [Link]

Sources

Stability testing of 7-Fluoroquinoline-6-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An esteemed resource for professionals in pharmaceutical development, this guide provides in-depth technical support for the stability testing of 7-Fluoroquinoline-6-carbonitrile. As a critical intermediate or active pharmaceutical ingredient (API), understanding its degradation profile is paramount for ensuring drug safety, efficacy, and shelf-life. This document, structured in a practical question-and-answer format, addresses common challenges encountered during forced degradation studies and routine stability testing, grounding all recommendations in established scientific principles and regulatory standards.

Frequently Asked Questions (FAQs): General Handling and Storage

Question: What are the ideal long-term storage conditions for this compound?

Answer: For long-term storage, this compound should be kept in a well-sealed container, protected from light and moisture, at a controlled temperature of 2-8°C. The rationale for these conditions is to minimize the potential for thermal degradation, hydrolysis, and photolytic reactions. The nitrile and fluoro-substituents on the quinoline ring can be susceptible to nucleophilic attack or photo-induced cleavage over time, and low temperatures significantly reduce the kinetics of these potential degradation pathways. Always store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for extended periods, as this will prevent potential oxidative degradation.[1]

Question: I'm preparing solutions for my experiments. What solvents are recommended and are there any I should avoid?

Answer: this compound exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) for stock solutions. For aqueous-based stability studies, using a co-solvent system is often necessary. A common approach is to prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.

Crucial Insight: Avoid using protic solvents like methanol or ethanol for long-term storage of the compound in solution, as they can potentially react with the molecule over time, especially at the nitrile group. Furthermore, be aware that the purity of your solvents is critical; peroxide impurities in solvents like THF or dioxane can initiate oxidative degradation.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps identify likely degradation products and establish the intrinsic stability of a molecule.[2] The following sections address common issues encountered during these studies.

Hydrolytic Stability (Acidic & Basic Conditions)

Question: My compound is showing rapid degradation in 0.1 M HCl at 60°C. Is this expected, and what is the likely degradation pathway?

Answer: Yes, significant degradation under strong acidic and thermal stress is expected for many quinoline derivatives.[3] The primary degradation pathway is likely the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), forming 7-fluoroquinoline-6-carboxylic acid. The quinoline nitrogen is basic and will be protonated in acidic conditions, which can activate the ring system to further reactions, although nitrile hydrolysis is the most probable initial step.

Troubleshooting Steps:

  • Confirm Degradant Identity: Use a mass spectrometer (LC-MS) to identify the degradant. The expected product would have a mass increase of 17.01 Da (loss of N, gain of O and OH).

  • Kinetics: If the degradation is too rapid to monitor, reduce the temperature (e.g., to 40°C or room temperature) or use a weaker acid (e.g., 0.01 M HCl) to slow down the reaction rate for more accurate profiling.[3]

  • Analytical Method: Ensure your HPLC method has sufficient resolution to separate the parent peak from the more polar carboxylic acid degradant. A gradient elution with a lower initial organic phase percentage is often required.

Question: Under basic conditions (0.1 M NaOH), I'm observing a different degradation profile. What's happening?

Answer: In basic conditions, while nitrile hydrolysis can still occur, the fluoro-substituent at position 7 becomes a target for nucleophilic aromatic substitution (SNAr). The hydroxide ion (OH⁻) can displace the fluoride ion, leading to the formation of 7-hydroxyquinoline-6-carbonitrile. This is a well-documented pathway for fluoroquinolones.[4]

Troubleshooting Steps:

  • Monitor for Defluorination: Use an ion-selective electrode or ion chromatography to detect the presence of fluoride ions in your stressed sample, which would confirm this degradation pathway.

  • LC-MS Analysis: The 7-hydroxy degradant will have a mass increase of 1.99 Da compared to the parent compound (loss of F, gain of OH).

  • Comparative Stability: Fluoroquinolones often show greater instability in basic conditions compared to acidic ones due to the susceptibility of the C-F bond.[5] If degradation is too extensive, consider milder basic conditions (e.g., pH 9 buffer) or lower temperatures.

Oxidative Stability

Question: I've exposed my compound to 3% hydrogen peroxide (H₂O₂) and see multiple new peaks in my chromatogram. What are the likely oxidative degradation products?

Answer: The quinoline ring system is susceptible to oxidation, particularly at the electron-rich nitrogen and carbon atoms.[6][7] The most common oxidative degradation pathway for N-heterocycles is the formation of an N-oxide.[8] Additionally, hydroxylation of the quinoline ring can occur.

Plausible Degradation Pathways:

  • N-Oxide Formation: The quinoline nitrogen is oxidized to form this compound N-oxide. This will result in a mass increase of 16.00 Da.

  • Ring Hydroxylation: Hydroxyl radicals generated from H₂O₂ can attack the aromatic ring, leading to the formation of phenolic derivatives.

  • Complex Degradation: Advanced oxidation can lead to ring-opening, generating a complex mixture of smaller, highly polar degradants.[9]

Troubleshooting Steps:

  • Control the Reaction: Oxidative degradation can be rapid. Start with a lower concentration of H₂O₂ (e.g., 0.3%) and conduct the experiment at room temperature, taking multiple time points.

  • Mass Spectrometry is Key: LC-MS/MS is essential for elucidating the structures of the various degradants formed.

  • Antioxidant Check: If you observe unexpected instability during routine handling, consider if your excipients or solvents contain oxidative impurities. The addition of an antioxidant like butylated hydroxytoluene (BHT) could be tested as a formulation strategy if oxidative degradation is a concern.

Photostability

Question: After exposing my sample to light as per ICH Q1B guidelines, I see a significant loss of the parent compound. What kind of reactions should I expect?

Answer: Fluoroquinolones as a class are known to be photosensitive.[4] The absorption of UV or visible light can promote the molecule to an excited state, leading to several degradation pathways. The most common is defluorination , where the C-F bond is cleaved, often followed by substitution with a hydroxyl group (from water) or a hydrogen atom. This process can be complex and may involve radical intermediates.

Experimental Workflow & Troubleshooting:

  • Follow ICH Q1B: Ensure you are following the standard protocol, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10][11][12]

  • Control Sample: A crucial part of the protocol is the use of a "dark" control, wrapped in aluminum foil and stored under the same temperature and humidity conditions.[13] This allows you to differentiate between photolytic and thermal degradation.

  • Packaging Evaluation: If the API is found to be photolabile, the next step is to test it in its intended packaging (e.g., amber vials, opaque containers) to see if the packaging provides adequate protection.[11]

  • Identify Photodegradants: Use LC-MS to identify the major photodegradants. A common product would be 7-hydroxyquinoline-6-carbonitrile, similar to the product of basic hydrolysis.

Summary of Forced Degradation Conditions & Potential Pathways

The following table summarizes the standard stress conditions based on ICH guidelines and the likely degradation mechanisms for this compound.

Stress ConditionReagent/ParametersTypical DurationPrimary Degradation Mechanism(s)Potential Major Degradant(s)
Acid Hydrolysis 0.1 M HCl at 40-80°C24 - 72 hoursHydrolysis of the nitrile group7-Fluoroquinoline-6-carboxylic acid
Base Hydrolysis 0.1 M NaOH at RT-60°C4 - 24 hoursSNAr defluorination; Nitrile hydrolysis7-Hydroxyquinoline-6-carbonitrile
Oxidation 3% H₂O₂ at Room Temp8 - 24 hoursN-oxidation; Ring hydroxylationThis compound N-oxide
Thermal (Dry Heat) 80-120°C24 - 72 hoursGeneral decomposition, dependent on melting pointCompound-specific, often complex mixture
Photolytic ICH Q1B Option 1 or 2VariablePhotolytic C-F bond cleavage (defluorination)7-Hydroxyquinoline-6-carbonitrile

Experimental Protocols & Visual Workflows

Protocol: General Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile or DMSO.

  • Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~100 µg/mL.

  • Control Samples: Prepare a "time zero" (T₀) sample by immediately neutralizing (if acidic or basic) and diluting the stressed sample for analysis. Prepare a "dark" control for the photostability study and a "no-stressor" control stored at room temperature for all other studies.

  • Stress Incubation: Place the samples in a calibrated stability chamber or oven set to the desired temperature for the specified duration. For photostability, use a validated photostability chamber.

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).

  • Quenching/Neutralization: Immediately stop the degradation by neutralizing the sample (e.g., add an equimolar amount of base to an acid-stressed sample) or by significant dilution with the mobile phase.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method, typically with UV and MS detection. Calculate the percentage degradation and identify any new peaks.

Workflow Diagrams

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Dilute Dilute to 100 µg/mL with Stressor Stock->Dilute T0 Prepare T=0 Control Sample Dilute->T0 Incubate Incubate under Stress Condition (Heat, pH, Light, etc.) Dilute->Incubate Start Stress HPLC Analyze by Stability- Indicating HPLC-UV/MS T0->HPLC Analyze Control Sample Sample at specific time points Incubate->Sample Quench Quench/Neutralize Reaction Sample->Quench Process Sample Quench->HPLC Report Identify Degradants & Calculate % Degradation HPLC->Report

Caption: General workflow for conducting a forced degradation study.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Acid_Prod 7-Fluoroquinoline-6-carboxylic acid (Nitrile Hydrolysis) Parent->Acid_Prod Acidic Hydrolysis (H₃O⁺, Δ) Base_Prod 7-Hydroxyquinoline-6-carbonitrile (Defluorination) Parent->Base_Prod Basic Hydrolysis (OH⁻) or Photolysis (hν) Ox_Prod This compound N-oxide (N-Oxidation) Parent->Ox_Prod Oxidation ([O], e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

References

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies.
  • Degradation of selected Fluoroquinolones.
  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.Frontiers.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics.PMC - NIH.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.MDPI.
  • Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations.New Journal of Chemistry (RSC Publishing).
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles.ACS Sustainable Chemistry & Engineering.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.Benchchem.
  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.ICH.
  • N-Heterocyclic Carbene Catalysis under Oxidizing Conditions.MDPI.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.ICH.
  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).Rwanda FDA.
  • Q1B Photostability Testing of New Drug Substances and Products.FDA.
  • Label: BESIVANCE- besifloxacin suspension.DailyMed.
  • Metabolism of five membered nitrogen containing heterocycles.Hypha Discovery Blogs.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.IKEV.

Sources

Technical Support Center: Enhancing the Antibacterial Potency of 7-Fluoroquinoline-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of 7-fluoroquinoline-6-carbonitrile derivatives. It provides in-depth troubleshooting advice and frequently asked questions to navigate common experimental challenges, ensuring the generation of robust and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the development of this compound derivatives.

Q1: What is the fundamental antibacterial mechanism of fluoroquinolones?

A: Fluoroquinolones exert their bactericidal effect by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, the drug traps the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step.[3][4] This leads to an accumulation of double-stranded DNA breaks, which blocks DNA replication and ultimately triggers cell death.[3][5] Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[][6]

Q2: What is the specific significance of the C-7 and C-6 substituents in this class of compounds?

A: The substituents at the C-7 and C-6 positions are paramount for the antibacterial activity of quinolones.

  • C-6 Fluorine: The introduction of a fluorine atom at the C-6 position dramatically increases the potency of the compound. This substitution enhances the drug's penetration into the bacterial cell and improves its binding affinity to the target enzymes, DNA gyrase and topoisomerase IV.[][7]

  • C-7 Heterocyclic Moiety: The substituent at the C-7 position significantly influences the antibacterial spectrum, potency, and pharmacokinetic properties of the drug.[8][9] Different heterocyclic rings, such as piperazine or pyrrolidine, can modulate the compound's activity against Gram-positive versus Gram-negative bacteria and can also affect its penetration and efflux from the bacterial cell.[9][10]

Q3: What are the primary mechanisms by which bacteria develop resistance to fluoroquinolones?

A: Bacterial resistance to fluoroquinolones primarily occurs through two main mechanisms:

  • Target-Mediated Resistance: This is the most common mechanism and involves point mutations in the quinolone resistance-determining region (QRDR) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[2][3] These mutations alter the enzyme's structure, reducing the binding affinity of the fluoroquinolone to the enzyme-DNA complex.[][11]

  • Reduced Drug Accumulation: This occurs via two routes: decreased uptake due to changes in membrane permeability or, more commonly, increased efflux of the drug out of the cell through overexpression of multidrug efflux pumps.[5][12]

Q4: To enhance antibacterial potency, which structural positions on the quinolone scaffold are the most critical for modification?

A: While the entire scaffold contributes to activity, certain positions are key levers for optimization. The structure-activity relationship (SAR) for fluoroquinolones is well-studied.[7][13][14]

  • N-1 Position: A cyclopropyl group is often optimal for broad-spectrum, potent activity.[9]

  • C-7 Position: As mentioned, this is a critical site for modulating spectrum and potency. Introducing novel or substituted piperazine, pyrrolidine, or other heterocyclic rings can overcome existing resistance and enhance activity against specific pathogens.[8][9]

  • C-5 and C-8 Positions: Substitution at these positions can also enhance potency. An amino group at C-5 often improves overall activity, while a halogen (F or Cl) or methoxy group at C-8 can improve pharmacokinetics and activity against anaerobic bacteria.[9][15]

Part 2: Troubleshooting Experimental Workflows

This section provides practical solutions to specific problems encountered during the research and development process, framed in a question-and-answer format.

A. Synthesis and Purification

Q: My final nucleophilic substitution reaction to add a novel amine at the C-7 position is resulting in low yields and multiple side products. What are the likely causes and solutions?

A: This is a common challenge. The C-7 position is activated for nucleophilic aromatic substitution, but several factors can complicate the reaction.

  • Causality:

    • Insufficient Activation: The leaving group at C-7 (often a chlorine or fluorine atom) may not be sufficiently activated if the quinolone core nitrogen (N-1) and C-4 keto group are not properly coordinated, or if reaction conditions are too mild.

    • Competing Reactions: Your novel amine may have other nucleophilic sites, leading to side reactions. Additionally, self-condensation or reaction with the solvent can occur.

    • Base Strength: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the incoming amine, while a base that is too strong can lead to decomposition of the quinolone core.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a high-boiling point, polar aprotic solvent like DMSO or NMP to ensure the reaction can be heated sufficiently without boiling.[16]

    • Base Optimization: Screen different non-nucleophilic bases. Start with a moderate base like K₂CO₃ or triethylamine. If the reaction is sluggish, consider a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Temperature Control: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals to find the optimal balance between reaction rate and decomposition. Some of these reactions require heating for extended periods.[16]

    • Protecting Groups: If your novel amine has multiple reactive sites, consider using appropriate protecting groups that can be removed after the C-7 substitution is complete.

Q: I am struggling with the final purification of my highly polar this compound derivative. What purification strategies should I employ?

A: Highly polar compounds, especially those with basic amine functionalities, can be challenging to purify via standard silica gel chromatography.

  • Causality:

    • Strong Binding to Silica: The basic nitrogen in the C-7 substituent and the acidic carboxylic acid at C-3 can cause strong, irreversible binding or significant tailing on standard silica gel.

    • Poor Solubility: The compound may have poor solubility in common, less-polar organic solvents used for chromatography.

  • Troubleshooting Steps:

    • Reverse-Phase Chromatography: This is often the most effective method. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring all acidic and basic groups are consistently protonated.

    • Ion-Exchange Chromatography: If the compound is zwitterionic, ion-exchange chromatography can be a powerful tool for separation from neutral impurities.

    • Recrystallization/Precipitation: Attempt to recrystallize the compound from a suitable solvent system. If a crystalline solid is not achievable, controlled precipitation by adding an anti-solvent to a solution of your compound can effectively remove many impurities.

    • Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous acid to remove basic impurities, followed by a wash with mild aqueous base to remove acidic impurities. This can significantly simplify the subsequent chromatographic step.

B. Antibacterial Susceptibility Testing

Q: My Minimum Inhibitory Concentration (MIC) results from broth microdilution assays are inconsistent between experiments. What are the critical parameters to control?

A: Reproducibility in MIC testing is crucial and depends on meticulous control of several variables. Inconsistency often points to minor deviations in protocol.

  • Causality:

    • Inoculum Density: The final concentration of bacteria in the wells is the most critical factor.[17] An inoculum that is too high will require more antibiotic to inhibit, leading to falsely elevated MIC values. A low inoculum can lead to falsely low MICs.

    • Media Composition: The type of media (e.g., Mueller-Hinton Broth) and its cation concentration (especially Mg²⁺ and Ca²⁺) can affect the activity of quinolones.

    • Compound Stability/Solubility: If your derivative precipitates out of the broth during incubation, the effective concentration will be lower than intended.

  • Troubleshooting Workflow: The following workflow can help diagnose the issue.

MIC_Troubleshooting Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Preparation (0.5 McFarland Standard) Start->Check_Inoculum Check_Dilution Confirm Final Inoculum Density (Plate count: target ~5x10^5 CFU/mL) Check_Inoculum->Check_Dilution Standardization is key Check_QC Review QC Strain Results (e.g., ATCC 29213, ATCC 25922) Check_Dilution->Check_QC QC_OK QC Results In Range? Check_QC->QC_OK Check_Compound Assess Compound Solubility/Stability (Visual inspection of wells pre/post-incubation) QC_OK->Check_Compound Yes Systematic_Error Systematic Error Likely (Re-evaluate entire protocol, reagents, and equipment) QC_OK->Systematic_Error No (Major issue with media, antibiotic stocks, or QC strain) Check_Media Verify Media pH and Cation Content Check_Compound->Check_Media Check_Incubation Confirm Incubation Conditions (Temp: 35±2°C, Time: 18-24h) Check_Media->Check_Incubation Resolved Issue Resolved Check_Incubation->Resolved

Caption: Troubleshooting workflow for inconsistent MIC results.

Q: I am observing very small or no zones of inhibition in my disk diffusion assay, even for compounds that show good MIC values. Why is there a discrepancy?

A: A disk diffusion assay and a broth microdilution (MIC) assay measure different properties. While both assess antibacterial activity, the disk diffusion result is also heavily dependent on the compound's physicochemical properties.

  • Causality:

    • Poor Diffusion: The primary reason for this discrepancy is often poor diffusion of the compound through the agar matrix.[18] Large, hydrophobic, or highly charged molecules may not diffuse well from the paper disk into the agar, resulting in a small or non-existent zone of inhibition regardless of their intrinsic potency.

    • Compound Instability: The compound may be unstable and degrade upon storage on the disk or during the incubation period.

  • Troubleshooting Steps:

    • Prioritize MIC Data: For novel compounds in a drug discovery program, MIC data is generally considered more reliable and quantitative than disk diffusion data.[19]

    • Agar Dilution: Perform an agar dilution assay. This method is similar to broth microdilution but involves incorporating the compound directly into the agar. It bypasses the need for diffusion and can help confirm the activity observed in the broth assay.

    • Solvent Check: Ensure the solvent used to dissolve the compound and impregnate the disks is volatile and does not have its own antibacterial activity. DMSO is common but should be used at a minimal volume.

Part 3: Key Experimental Protocol

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of ~1 x 10⁶ CFU/mL.[17]

  • Preparation of Compound Plate:

    • In a 96-well non-binding microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a stock solution of your test compound in DMSO at 100x the highest desired final concentration.

    • Add 100 µL of a 2x final concentration of your compound (prepared in CAMHB) to well 1. For example, if your highest final concentration is 64 µg/mL, add 100 µL of a 128 µg/mL solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • The final compound concentrations will now be 1x (e.g., 64, 32, 16... µg/mL).

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[19]

    • Observe the wells against a dark background. The growth control (well 11) should be turbid. The sterility control (well 12) should be clear.

    • Find the well with the lowest compound concentration that remains clear. This concentration is the MIC value.

Part 4: Data Interpretation and Structure-Activity Relationships (SAR)

Q: How do I systematically analyze my data to build a Structure-Activity Relationship (SAR) model for my new derivatives?

A: Building an SAR is an iterative process of synthesizing analogs, testing their activity, and correlating structural changes with potency.

  • Standardize Your Assays: Ensure all compounds are tested under identical conditions against a consistent panel of bacterial strains (e.g., Gram-positive: S. aureus, MRSA; Gram-negative: E. coli, P. aeruginosa).

  • Organize Your Data: Create a table that clearly lists the structural modifications at each position (N-1, C-6, C-7, etc.) alongside the corresponding MIC values for each bacterial strain.

  • Analyze One Position at a Time: Keep the core scaffold constant while varying the substituent at a single position (e.g., the C-7 side chain). This allows you to isolate the effect of that specific modification.

  • Identify Key Trends: Look for patterns. Does increasing the steric bulk at C-7 improve activity against Gram-positives? Does adding a basic amine enhance potency against Gram-negatives?

  • Visualize the Relationship: Use diagrams to map out the favorable and unfavorable substitutions at each key position.

Sample SAR Data Table
Compound IDN-1 SubstituentC-7 SubstituentMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
FQ-001CyclopropylPiperazine0.50.25
FQ-002EthylPiperazine21
FQ-003Cyclopropyl3-Amino-pyrrolidine0.1250.5
FQ-004CyclopropylMorpholine48

From this hypothetical data, one could infer that a cyclopropyl group at N-1 is superior to an ethyl group (compare FQ-001 and FQ-002) and that a 3-amino-pyrrolidine at C-7 enhances Gram-positive activity compared to the parent piperazine (compare FQ-001 and FQ-003).

SAR_Diagram core N1_node N-1: Potency & PK - Cyclopropyl (Optimal) - Ethyl, t-Butyl (Less Active) C5_node C-5: Potency - NH₂ (Enhances Activity) C6_node C-6: Essential for Activity - Fluorine (Crucial for Gyrase Binding) C7_node C-7: Spectrum & Potency - Basic heterocycles (piperazine, pyrrolidine) - Bulky groups can improve Gram+ activity C8_node C-8: Spectrum & PK - Methoxy (Good) - Halogen (Increases Phototoxicity) R3_node R3: Essential for Activity - Carboxylic Acid (Crucial for Binding)

Caption: Key structure-activity relationships for the fluoroquinolone scaffold.

MOA FQ Fluoroquinolone Derivative Complex Stable Ternary Complex (FQ + Enzyme + DNA) FQ->Complex Enzyme DNA Gyrase (Gram-) Topoisomerase IV (Gram+) Enzyme->Complex DNA Bacterial DNA DNA->Complex Replication_Block Replication Fork Stalls Complex->Replication_Block Prevents DNA re-ligation DSB Double-Strand DNA Breaks Accumulate Replication_Block->DSB Death Bacterial Cell Death DSB->Death Triggers SOS response

Caption: Simplified pathway of fluoroquinolone antibacterial action.

References

  • BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

  • Slideshare. Antibacterial Action Mechanism of Fluoroquinolones.pptx.

  • Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. PMC - NIH.

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH.

  • Drlica, K., et al. (2008). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed.

  • MSD Manual Professional Edition. Fluoroquinolones.

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic.

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.

  • Bush, N. G., et al. (2020). (PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. ResearchGate.

  • Jones, R. N. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate.

  • Challenges in Antimicrobial Susceptibility Testing and Reporting.

  • Design and synthesis of fluoroquinolones to overcome resistance in bacteria. (2013). University of South Florida Scholar Commons.

  • Jus, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate.

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences.

  • Wolska, K., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.

  • Doern, C. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf.

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry - ACS Publications.

  • Shahawanaz, M., et al. (2024). Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences.

  • Tillotson, G. S. (1996). Structure-activity relationships of the fluoroquinolones. PMC - NIH.

  • Fortuna, C., & Silva, F. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. ResearchGate.

  • Lab Tests Online. (2020). Antibiotic Susceptibility Testing.

  • Botezan, O., et al. (2021). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate.

  • Zhang, G., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. PMC - NIH.

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. PMC - NIH.

  • Fortuna, C., & Silva, F. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC - NIH.

  • Domagala, J. M. (1994). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). ResearchGate.

  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.

Sources

Validation & Comparative

A Comparative Guide to the Antibacterial Efficacy of Ciprofloxacin and the Hypothetical Profile of 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Enduring Utility and Evolution of Fluoroquinolones

Fluoroquinolones are a significant class of synthetic broad-spectrum antibacterial agents that have been instrumental in treating a wide array of bacterial infections.[1][2] Their mechanism of action, targeting bacterial DNA synthesis, provides a potent bactericidal effect.[3] Ciprofloxacin, a second-generation fluoroquinolone, is a widely used and well-characterized member of this class, serving as a benchmark for the evaluation of new derivatives.[2][3] The continual emergence of bacterial resistance necessitates the exploration of novel fluoroquinolone structures.[4] This guide focuses on comparing the known entity, ciprofloxacin, with a hypothetical derivative, 7-fluoroquinoline-6-carbonitrile, to illustrate the principles of rational drug design within this class.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1]

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication.[1][5]

  • Topoisomerase IV: In Gram-positive bacteria, this enzyme is the primary target and is responsible for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells.[1][5]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[1] This ternary complex blocks the progression of the replication fork and transcription machinery, leading to a cascade of events that result in bacterial cell death.[1]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase_TopoIV DNA Gyrase / Topoisomerase IV DNA->Gyrase_TopoIV binds to Cleaved_Complex Enzyme-DNA Cleavage Complex Gyrase_TopoIV->Cleaved_Complex creates transient DNA breaks Cleaved_Complex->DNA reseals DNA (normal function) Replication_Fork Replication Fork Cleaved_Complex->Replication_Fork blocks progression Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death leads to Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Fluoroquinolone->Cleaved_Complex stabilizes

Caption: Mechanism of fluoroquinolone action.

Ciprofloxacin: The Established Benchmark

Ciprofloxacin is a second-generation fluoroquinolone characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, and a piperazine ring at C-7.[3] This combination of substituents confers a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][3] It is particularly potent against many Gram-negative bacilli, including Pseudomonas aeruginosa.[6]

Bacterial Species MIC Range (µg/mL) of Ciprofloxacin
Staphylococcus aureus0.12 - >32
Escherichia coli≤0.06 - >32
Pseudomonas aeruginosa≤0.06 - >32
Klebsiella pneumoniae≤0.06 - >32

Note: MIC values can vary significantly based on the bacterial strain and the presence of resistance mechanisms.[7]

Structure-Activity Relationships (SAR) in Fluoroquinolones

The antibacterial efficacy and spectrum of fluoroquinolones are heavily influenced by the substituents at various positions of the quinolone ring.[8][9][10][11]

  • N-1 Position: A cyclopropyl group, as seen in ciprofloxacin, generally enhances overall antibacterial potency.[8][11]

  • C-6 Position: The presence of a fluorine atom is a hallmark of the fluoroquinolone class and significantly improves antibacterial activity by enhancing cell penetration and DNA gyrase inhibition.[9][10]

  • C-7 Position: The substituent at this position plays a crucial role in determining the spectrum of activity, potency, and pharmacokinetic properties.[8][12] Nitrogen-containing heterocycles like piperazine and pyrrolidine are common and generally enhance activity.[8][12]

  • C-8 Position: Modifications at this position can influence oral absorption and activity against anaerobic bacteria.[8]

A Theoretical Profile of this compound

As there is no available experimental data for this compound, its potential efficacy must be inferred from established SAR principles.

Structural Features:

  • 7-Fluoro: The placement of a fluorine atom at C-7 is unconventional for this class, where it is typically at C-6. The impact of this transposition on gyrase binding and cell permeability is unknown and would require experimental validation.

  • 6-Carbonitrile: A carbonitrile (-C≡N) group at the C-6 position is a significant deviation from the typical fluorine substituent. While the electron-withdrawing nature of the nitrile group might influence the electronic properties of the quinolone core, its impact on antibacterial activity is not well-documented in the available literature and would be a key point of investigation.

Hypothetical Comparison with Ciprofloxacin:

Feature Ciprofloxacin This compound (Hypothetical)
N-1 Substituent Cyclopropyl (enhances potency)(Assuming a similar core structure for comparison)
C-6 Substituent Fluorine (enhances potency and cell penetration)Carbonitrile (unknown effect on antibacterial activity)
C-7 Substituent Piperazine (broadens spectrum, enhances potency)Fluorine (unknown effect compared to a heterocycle)

Given the critical role of the C-6 fluorine and the C-7 heterocyclic moiety in the well-established efficacy of fluoroquinolones like ciprofloxacin, it is plausible that this compound would exhibit a significantly different and likely reduced antibacterial profile. The absence of a bulky heterocyclic group at C-7 might particularly limit its activity against Gram-positive bacteria. However, this remains speculative without empirical data.

Experimental Protocols for Efficacy Determination

To ascertain the actual antibacterial efficacy of a novel compound like this compound and compare it to a standard like ciprofloxacin, the following experimental workflows are essential.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

MIC_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Dilutions Prepare Serial Dilutions of Test Compounds in Microplate Start->Prepare_Dilutions Inoculate Inoculate Microplate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 35±2°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of the test compounds (this compound and ciprofloxacin) and create serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Step-by-Step Protocol:

  • Preparation: Prepare tubes containing CAMHB with the test compounds at concentrations relative to their predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antimicrobial.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling Over Time: Incubate all tubes at 35 ± 2°C. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates until colonies are visible.

  • Data Analysis: Count the colonies on each plate to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Conclusion: A Call for Empirical Validation

Ciprofloxacin remains a potent and clinically relevant fluoroquinolone with a well-defined, broad spectrum of antibacterial activity. In contrast, the antibacterial profile of this compound is currently unknown. Based on a theoretical analysis of its structure through the lens of established fluoroquinolone SAR, it is likely to possess a different, and potentially less favorable, antibacterial profile than ciprofloxacin. The unconventional placement of the fluorine at C-7 and the substitution of the critical C-6 fluorine with a carbonitrile group represent significant structural deviations that may negatively impact its interaction with bacterial topoisomerases and its ability to penetrate bacterial cells.

This guide underscores the importance of empirical testing in drug discovery. While SAR provides a valuable framework for rational drug design, the ultimate determination of a compound's efficacy can only be achieved through rigorous in vitro and in vivo studies as outlined herein. Future research on this compound should focus on its synthesis and subsequent evaluation using standardized antimicrobial susceptibility testing methods to validate or refute these theoretical predictions.

References

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). [URL: https://www.sciencedirect.com/science/article/pii/S096808962200185X]
  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. [URL: https://www.researchgate.net/publication/287236528_FLUOROQUINOLONE_ANTIBACTERIALS_A_REVIEW_ON_CHEMISTRY_MICROBIOLOGY_AND_THERAPEUTIC_PROSPECTS]
  • In vitro activity of six quinolone derivatives against Neisseria gonorrhoeae. [URL: https://www.sciencedirect.com/science/article/pii/0732889387900114]
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. [URL: https://www.researchgate.
  • Ciprofloxacin derivatives and their antibacterial activities. [URL: https://www.researchgate.net/publication/323030222_Ciprofloxacin_derivatives_and_their_antibacterial_activities]
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [URL: https://www.phcogj.com/sites/default/files/2020-01/1-RA-19-106_0.pdf]
  • In vitro activities of the quinolone antimicrobial agents A-56619 and A-56620. [URL: https://pubmed.ncbi.nlm.nih.gov/3098315/]
  • Structure—activity and structure—side-effect relationship for the quinolone antibacterials. [URL: https://www.researchgate.net/publication/14930335_Structure-activity_and_structure-side-effect_relationship_for_the_quinolone_antibacterials]
  • Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition. [URL: https://www.msdmanuals.com/professional/infectious-diseases/bacteria-and-antibacterial-drugs/fluoroquinolones]
  • In vitro activity of some newer quinolone compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/2556798/]
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270631/]
  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. [URL: https://academic.oup.com/cid/article/33/Supplement_3/S180/310469]
  • In vitro activity of the new quinolone WCK 771 against staphylococci. [URL: https://pubmed.ncbi.nlm.nih.gov/12499211/]
  • Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects. [URL: https://www.youtube.
  • Fluoroquinolones tackling antimicrobial resistance: Rational design, mechanistic insights and comparative analysis of norfloxacin vs ciprofloxacin derivatives. [URL: https://ngdc.cncb.ac.cn/pubmed/37731302]
  • Antibacterial activity of new fluoroquinolones 6a-i Compound... [URL: https://www.researchgate.net/figure/Antibacterial-activity-of-new-fluoroquinolones-6a-i-Compound-MIC-mg-mL_tbl2_273822180]
  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. [URL: https://www.researchgate.net/publication/11796733_Quinolone_Molecular_Structure-Activity_Relationships_What_We_Have_Learned_about_Improving_Antimicrobial_Activity]
  • Structure-activity relationships of the fluoroquinolones. [URL: https://journals.asm.org/doi/abs/10.1128/aac.33.5.685]
  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. [URL: https://www.researchgate.net/publication/285871220_Structure-Activity_Relationships_of_the_Quinolone_Antibacterials_in_the_New_Millenium_Some_Things_Change_Others_Do_Not]
  • [Comparison of the in vitro activity of 6 quinolones on Pseudomonas sp]. [URL: https://pubmed.ncbi.nlm.nih.gov/3831804/]
  • Synthesis of Fluoroquinolone Antibiotics. [URL: https://quimicaorganica.org/en/synthetic-drugs/919-synthesis-of-fluoroquinolone-antibiotics.html]
  • (PDF) Recent updates of fluoroquinolones as antibacterial agents. [URL: https://www.researchgate.net/publication/326569145_Recent_updates_of_fluoroquinolones_as_antibacterial_agents]
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [URL: https://www.researchgate.net/publication/261546747_Synthesis_of_6-Fluoro-7-cyclic_Amino-substituted_Dicarboxylic_Acid_Quinolones_and_their_Antibacterial_Activity]
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10315729/]
  • What is the preferred choice between Ofloxacin and Ciprofloxacin (fluoroquinolones) for treating bacterial infections? [URL: https://droracle.

Sources

The Evolving Antibacterial Landscape: A Comparative Analysis of Fluoroquinolone-Carbonitrile Scaffolds and Traditional Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless challenge of antimicrobial resistance necessitates a continuous search for novel antibacterial agents with improved efficacy and expanded spectra of activity. Fluoroquinolones have long been a cornerstone of antibacterial therapy, valued for their broad-spectrum activity and excellent pharmacokinetic properties.[1][2] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, has been a successful target for decades.[3] However, the emergence of resistance to established fluoroquinolones has spurred the exploration of new chemical entities that can overcome these resistance mechanisms and offer enhanced potency.

This guide provides a comparative analysis of the antibacterial spectrum of a promising new class of fluoroquinolone derivatives, those incorporating a carbonitrile moiety, against traditional, clinically established fluoroquinolones. While specific data for a singular "7-Fluoroquinoline-6-carbonitrile" is not extensively available in public literature, we will examine the antibacterial profiles of structurally related fluoroquinolone-carbonitrile derivatives as representative examples of this chemical class. This guide will delve into their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, present a standardized protocol for determining antibacterial susceptibility, and explore the structure-activity relationships that govern their efficacy.

Comparative Antibacterial Spectrum: A Quantitative Overview

The antibacterial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] A lower MIC value indicates greater potency. The following table summarizes the reported MIC values (in µg/mL) for representative fluoroquinolone-carbonitrile derivatives against a selection of common bacterial pathogens, in comparison to the established fluoroquinolones: ciprofloxacin, levofloxacin, and moxifloxacin.

Bacterial StrainFluoroquinolone-Carbonitrile Derivatives (Representative MICs in µg/mL)Ciprofloxacin (MIC in µg/mL)Levofloxacin (MIC in µg/mL)Moxifloxacin (MIC in µg/mL)
Gram-Positive
Staphylococcus aureus0.25 - 40.5 - 20.5 - 20.125 - 0.5
Methicillin-resistantS. aureus (MRSA)0.25 - >1281 - >1281 - >1280.5 - 16
Streptococcus pneumoniae0.25 - 11 - 41 - 20.125 - 0.25
Enterococcus faecalis1 - 81 - 41 - 40.5 - 2
Gram-Negative
Escherichia coli0.06 - 40.015 - 10.03 - 10.03 - 0.5
Pseudomonas aeruginosa1 - >1280.25 - 40.5 - 81 - 8
Klebsiella pneumoniae0.125 - 80.03 - 10.06 - 20.06 - 1

Note: The MIC values for fluoroquinolone-carbonitrile derivatives are presented as a range based on published data for various 7-substituted-6-fluoroquinoline-3-carbonitrile and related analogs.[5][6][7] The MIC values for the comparator fluoroquinolones are based on aggregated data from multiple studies.[4][8][9][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The determination of MIC is a critical in vitro method for assessing the antibacterial susceptibility of a compound. The following is a detailed, step-by-step methodology based on the broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Workflow for Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compounds prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) dispense_compounds Dispense diluted compounds into 96-well microtiter plate prep_inoculum->dispense_compounds add_inoculum Add bacterial inoculum to each well dispense_compounds->add_inoculum controls Include positive (no drug) and negative (no bacteria) controls add_inoculum->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: A flowchart illustrating the key steps in a broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Step-by-Step Methodology:
  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the fluoroquinolone-carbonitrile derivative and comparator fluoroquinolones in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood and NAD for Haemophilus influenzae).

    • Bacterial Culture: Prepare a fresh overnight culture of the test bacterial strain on an appropriate agar medium.

  • Inoculum Preparation:

    • Select several well-isolated colonies from the agar plate and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation:

    • Perform serial two-fold dilutions of the test compounds in CAMHB directly in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

    • The range of concentrations should be sufficient to determine the MIC.

    • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the test compound, resulting in a final volume of 200 µL and the desired final inoculum of 5 x 10⁵ CFU/mL.

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The antibacterial activity of fluoroquinolones is intrinsically linked to their chemical structure. Modifications at various positions on the quinolone ring can significantly impact their potency, spectrum of activity, and pharmacokinetic properties.

The Core Pharmacophore and the Role of the Carbonitrile Group

The essential pharmacophore for antibacterial activity in fluoroquinolones includes the carboxylic acid at position 3 and the ketone at position 4, which are crucial for binding to the DNA gyrase and topoisomerase IV enzymes.[11] The fluorine atom at position 6 generally enhances antibacterial activity.[2]

The introduction of a carbonitrile group, particularly at position 3, represents a significant modification to the traditional fluoroquinolone scaffold. While the carboxylic acid is considered vital for the primary mechanism of action, research into quinoline-3-carbonitrile derivatives suggests that they can still exhibit potent antibacterial activity.[12] This indicates a potential for alternative or modified interactions with the target enzymes. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the entire molecule, potentially affecting its binding affinity and cellular uptake.

Influence of Substituents at the C-7 Position

The substituent at the C-7 position is a key determinant of the antibacterial spectrum and potency of fluoroquinolones.[5][7] The presence of a piperazine ring or other cyclic amines at this position is common in many clinically successful fluoroquinolones and is known to enhance activity against Gram-negative bacteria.[13] In the case of fluoroquinolone-carbonitrile derivatives, the nature of the C-7 substituent continues to play a critical role. For instance, the introduction of bulky or basic side chains at this position can modulate the compound's activity against both Gram-positive and Gram-negative bacteria.[5][7]

Signaling Pathway of Fluoroquinolone Action

Fluoroquinolone_Pathway Mechanism of Action of Fluoroquinolones cluster_cell Bacterial Cell FQ Fluoroquinolone Cell_Membrane Bacterial Cell Membrane FQ->Cell_Membrane Penetration DNA_Gyrase DNA Gyrase (Gram-negative) Topo_IV Topoisomerase IV (Gram-positive) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Inhibition Topo_IV->DNA_Replication Inhibition DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Stalled Replication Fork Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: A simplified diagram illustrating the mechanism of action of fluoroquinolones, leading to bacterial cell death through the inhibition of DNA gyrase and topoisomerase IV.

Conclusion and Future Perspectives

The exploration of fluoroquinolone-carbonitrile derivatives represents a promising avenue in the quest for novel antibacterial agents. The available data, while not exhaustive for a single specific entity, suggests that this class of compounds possesses significant antibacterial activity against a broad range of pathogens, including some resistant strains. The substitution of the traditional carboxylic acid with a carbonitrile moiety opens up new possibilities for modifying the drug-target interactions and overcoming existing resistance mechanisms.

Further research is warranted to fully elucidate the antibacterial spectrum and therapeutic potential of this compound and its analogs. Comprehensive in vitro and in vivo studies, including testing against a wider panel of clinical isolates with diverse resistance profiles, are necessary. Moreover, investigations into their pharmacokinetic and pharmacodynamic properties will be crucial for their development as clinical candidates. The continued exploration of structure-activity relationships within this chemical space will undoubtedly pave the way for the design of next-generation fluoroquinolones with superior efficacy and a lower propensity for resistance development.

References

  • Chai Y., Wan Z.L., Wang B., Guo H.Y., Liu M.L. Synthesis and in vitro antibacterial activity of 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl) fluoroquinolone derivatives. Bioorg. Med. Chem. Lett. 2010;20:5195–5198.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University.[Link]

  • In vitro antibacterial activity of FA103, a new quinolone derivative of C-7 position with 7-perhydrodiazepinone. PubMed.[Link]

  • Quinolone derivatives as antibacterials.
  • Compounds for treatment of fluoroquinolone-resistant bacteria.
  • Novel quinolonecarboxylic acid derivatives.
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate.[Link]

  • 5-substituted-6,8-difluoroquinolines useful as antibacterial agents.
  • 7-Fluoro-1-hydroxy-tetralin-6-carbonitrile. PubChem.[Link]

  • Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates. PubMed.[Link]

  • Antibacterial Activity of Lipophilic Fluoroquinolone Derivatives. ResearchGate.[Link]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. ResearchGate.[Link]

  • Antibacterial agents based on ciprofloxacin derivatives.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central.[Link]

  • 2-Chloro-7-fluoro-4-methyl-quinoline-3-carbonitrile. PubChem.[Link]

  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. PubMed Central.[Link]

  • Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry.[Link]

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed.[Link]

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Acta Poloniae Pharmaceutica.[Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem.[Link]

  • Synthesis and in vitro antibacterial activity of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] pyridin-5(4H)-yl)fluoroquinolone derivatives. PubMed.[Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules.[Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.[Link]

  • The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. MDPI.[Link]

  • 7-Amino-6-fluoroquinoline-3-carboxylic acid. PubChem.[Link]

  • The Fluoroquinolone Antibacterial Agents. PubMed.[Link]

  • New fluoroquinolone compounds with endo-nortropine derivatives at C-7 position show antibacterial activity against fluoroquinolone-resistant strains of Staphylococcus aureus. PubMed.[Link]

  • Fluroquinolone. PubChem.[Link]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar.[Link]

  • 6-Bromo-7-fluoroquinoline. CAS Common Chemistry.[Link]

Sources

A Comparative Guide to the In Vitro Validation of 7-Fluoroquinoline-6-carbonitrile's Mechanism of Action as a SRC Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 7-Fluoroquinoline-6-carbonitrile, a novel compound hypothesized to function as a potent inhibitor of the SRC tyrosine kinase. We will objectively compare its performance against established alternatives, providing the underlying rationale for experimental design and detailed protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors.

Introduction: The Rationale for SRC Kinase Inhibition

The proto-oncogene tyrosine-protein kinase SRC is a non-receptor tyrosine kinase that serves as a critical node in signaling pathways governing cell proliferation, survival, migration, and angiogenesis.[1][2][3] Its dysregulation is a known driver in the progression and metastasis of numerous solid tumors.[3][4][5] Consequently, SRC has emerged as a high-priority therapeutic target. This compound belongs to the quinoline derivative family, a chemical scaffold known to produce potent kinase inhibitors.[6][7] This guide outlines a systematic in vitro approach to validate its hypothesized mechanism of action: the direct inhibition of SRC kinase activity.

Proposed Mechanism and Validation Strategy

We hypothesize that this compound acts as an ATP-competitive inhibitor of the SRC kinase. This inhibition is expected to block the autophosphorylation of SRC at tyrosine 416 (Tyr416), a key marker of its activation, and subsequently disrupt downstream signaling pathways, leading to reduced cell proliferation and viability in SRC-dependent cancer cells.[3][5][8]

Our validation strategy is a multi-tiered approach designed to build a robust evidence-based case for this mechanism, moving from direct biochemical assays to cell-based confirmation of target engagement and phenotypic outcomes.

Overall Experimental Workflow

The following diagram illustrates the logical flow of experiments designed to validate the compound's mechanism of action, from initial biochemical potency determination to the assessment of cellular effects.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Biochem_Assay Biochemical Potency (IC50) LanthaScreen™ Kinase Assay CETSA Target Engagement Cellular Thermal Shift Assay (CETSA) Biochem_Assay->CETSA Confirm Target Binding Comparator_Select Select Comparators (Dasatinib, Bosutinib) Comparator_Select->Biochem_Assay Comparator_Select->CETSA WesternBlot Pathway Inhibition Western Blot for p-SRC (Tyr416) Comparator_Select->WesternBlot MTT_Assay Phenotypic Outcome MTT Cell Viability Assay Comparator_Select->MTT_Assay CETSA->WesternBlot Verify Mechanism WesternBlot->MTT_Assay Link to Cellular Effect G RTK Upstream Signal (e.g., RTK, Integrin) SRC_inactive SRC (Inactive) RTK->SRC_inactive Activates SRC_active p-SRC (Tyr416) (Active) SRC_inactive->SRC_active Autophosphorylation Downstream Downstream Substrates (e.g., FAK, STAT3) SRC_active->Downstream Phosphorylates Phenotype Cellular Response (Proliferation, Migration) Downstream->Phenotype Inhibitor This compound Inhibitor->SRC_active Inhibits

Caption: Simplified SRC signaling pathway and point of inhibition.

Chosen Assay: Western Blot for Phospho-SRC (Tyr416)

  • Causality & Rationale: Western blotting is a definitive technique to measure changes in the phosphorylation state of a specific protein. [3][9]By using an antibody specific to the phosphorylated Tyr416 residue of SRC, we can directly quantify the inhibition of SRC's catalytic activity in cells treated with our compound. [8]Including a loading control (e.g., β-actin) and an antibody for total SRC ensures that any observed decrease in p-SRC is due to inhibition, not protein degradation. [10] Step-by-Step Protocol [3]

  • Cell Treatment and Lysis: Seed HT-29 cells and allow them to adhere. Starve cells (serum-free media) for 12-24 hours to reduce basal signaling, then treat with a dose-response of this compound, comparators, or vehicle for 2-4 hours. Lyse cells on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. [10]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-SRC Tyr416, anti-total SRC, anti-β-actin).

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a digital imager.

  • Analysis: Quantify the band intensities. Normalize the p-SRC signal to the total SRC signal to account for any differences in protein levels.

D. Phenotypic Validation: Cellular Viability

The final step is to connect the molecular mechanism (kinase inhibition) to a relevant cellular outcome. If SRC is a driver of proliferation in a given cell line, its inhibition should lead to reduced cell viability or growth.

Chosen Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Causality & Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [11]In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [11]This assay provides a quantitative measure of the compound's anti-proliferative effect.

Step-by-Step Protocol (Adapted from Abcam and Thermo Fisher Scientific) [12]

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours. [11]2. Compound Treatment: Treat the cells with a 10-point serial dilution of this compound and comparator compounds for 72 hours. Include vehicle-only and no-cell controls.

  • MTT Addition: Remove the treatment media. Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C. [12]4. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals. [12]Shake the plate for 15 minutes to ensure complete dissolution. 5. Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. 6. Analysis: Subtract the background absorbance (no-cell wells). Normalize the data to the vehicle-treated wells (100% viability) and plot cell viability against the log of compound concentration. Fit the data to a dose-response curve to calculate the EC50 (half-maximal effective concentration).

Comparative Data (Illustrative)

CompoundCell LineEC50 (µM)
This compound HT-29 0.85
DasatinibHT-290.15
BosutinibHT-290.50

This data demonstrates that the biochemical inhibition of SRC by this compound translates into a potent anti-proliferative effect in an SRC-dependent cancer cell line.

Conclusion

This guide outlines a logical and rigorous workflow for the in vitro validation of this compound as a novel SRC kinase inhibitor. By systematically progressing from direct biochemical inhibition to cellular target engagement, pathway modulation, and finally, phenotypic outcomes, researchers can build a compelling, data-driven narrative of the compound's mechanism of action. The comparative analysis against established drugs like Dasatinib and Bosutinib provides crucial context for its potency and potential as a therapeutic candidate. Each experimental step is designed with causality and self-validation in mind, ensuring the integrity and trustworthiness of the results.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Piu, F., et al. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Future Oncology. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Bosutinib – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Dasatinib. Wikipedia. Available from: [Link]

  • Konig, H., et al. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Leukemia. Available from: [Link]

  • What is the mechanism of Bosutinib Monohydrate?. Patsnap Synapse. Available from: [Link]

  • Bosutinib. Wikipedia. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Puttini, M., et al. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Expert Opinion on Investigational Drugs. Available from: [Link]

  • Definition of bosutinib. NCI Drug Dictionary. National Cancer Institute. Available from: [Link]

  • Roskoski, R. Jr. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research. Available from: [Link]

  • Proto-oncogene tyrosine-protein kinase Src. UniProt. Available from: [Link]

  • Src signaling pathways and function. ResearchGate. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. Available from: [Link]

  • Ullrich, A., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Molecules. Available from: [Link]

  • Proto-oncogene tyrosine-protein kinase Src. Wikipedia. Available from: [Link]

  • Lowell, C.A. Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology. Available from: [Link]

  • In Vitro Kinase Assays. Eurofins Discovery. Available from: [Link]

  • Bain, J., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • CETSA. Pelago Bioscience. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal-Organic Framework via ATP-to-ADP Conversion. PubMed. Available from: [Link]

  • Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. ACS Publications. Available from: [Link]

  • Technologies to Study Kinases. YouTube. Available from: [Link]

  • Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. Available from: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available from: [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available from: [Link]

  • Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Available from: [Link]

  • Mechanism of action of and resistance to quinolones. FEMS Microbiology Reviews. Available from: [Link]

Sources

A Comparative Guide to 7-Fluoroquinoline-6-carbonitrile Analogs: Structure-Activity Relationship in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective. Within this pursuit, the quinoline scaffold has emerged as a privileged structure, amenable to diverse chemical modifications that can fine-tune its biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific and promising class of compounds: 7-fluoroquinoline-6-carbonitrile analogs. Drawing upon key experimental data, we will dissect the roles of the defining fluoro and carbonitrile moieties, explore the impact of various substitutions, and present a comparative look at their efficacy as kinase inhibitors, particularly targeting Cyclin-Dependent Kinases 8 and 19 (CDK8/19).

The Strategic Importance of the 7-Fluoro and 6-Carbonitrile Substitutions

The design of kinase inhibitors often revolves around optimizing interactions with the ATP-binding pocket of the target kinase. The this compound core is a testament to a rational, structure-guided design approach aimed at enhancing both potency and pharmacokinetic properties.

The 6-carbonitrile group plays a crucial role in the binding affinity of these analogs. Molecular docking studies have revealed that the nitrogen lone pair of the 6-cyano group can act as a hydrogen bond acceptor, forming a strong interaction with key amino acid residues in the kinase active site, such as the positively charged amine of Lys52 in CDK8. This interaction significantly contributes to the inhibitory potency of the compounds.[1][2]

The introduction of a fluorine atom at the 7-position is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. Fluorine's high electronegativity can influence the electronic distribution of the quinoline ring system, potentially enhancing binding affinity and metabolic stability. While the cited key study primarily focuses on the broader class of quinoline-6-carbonitriles, the strategic inclusion of fluorine at various positions is a common tactic to improve drug-like properties.

Comparative Analysis of Quinoline-6-carbonitrile Analogs as CDK8/19 Inhibitors

A pivotal study in the development of quinoline-6-carbonitrile analogs as kinase inhibitors focused on the optimization of "Senexins," a class of potent and selective CDK8/19 inhibitors.[1][2][3][4][5] By transitioning from a quinazoline to a quinoline core, researchers observed a significant improvement in potency. This enhancement is attributed to the increased basicity of the N-1 atom in the quinoline ring, leading to a stronger hydrogen bond interaction with the hinge region of the kinase (specifically with Ala100 in CDK8).[1][5]

The following table summarizes the structure-activity relationship of key quinoline-6-carbonitrile analogs, highlighting the impact of substitutions at the C4-position on their inhibitory activity against CDK8.

CompoundR Group (Substitution at C4-amino position)CDK8 IC50 (nM)
Senexin A (quinazoline core) 4-methoxyphenethyl66
8a (quinoline core) 4-methoxyphenethyl17
Senexin B (quinazoline core) 2-(6-methoxynaphthalen-2-yl)ethyl28
Senexin C (20a) (quinoline core) 2-(6-methoxynaphthalen-2-yl)ethyl3.6
20b 2-(quinolin-6-yl)ethyl1.8
20c 2-(6-(dimethylcarbamoyl)naphthalen-2-yl)ethyl1.8
20d 2-(6-(methylcarbamoyl)naphthalen-2-yl)ethyl2.0
20e 2-(6-cyanonaohthalen-2-yl)ethyl2.2

Data extracted from Zhang et al. (2022).[1]

Key SAR Insights:

  • Quinoline Core Superiority: The transition from a quinazoline (Senexin A and B) to a quinoline core (8a and Senexin C) consistently resulted in a significant increase in CDK8 inhibitory potency.[1][5]

  • Impact of the C4-amino "Tail" Group:

    • Replacement of the naphthyl ring in the "tail" group with a second quinoline group (compound 20b ) led to a further increase in potency.[1]

    • The introduction of amide functionalities on the naphthyl ring, such as dimethylcarbamoyl (20c ) and methylcarbamoyl (20d ), maintained high potency.[1]

    • A cyano group on the naphthyl ring (20e ) also resulted in a highly potent inhibitor.[1]

These findings underscore the importance of both the quinoline-6-carbonitrile core and the nature of the substituent at the C4-position in achieving high-affinity binding to the CDK8 active site. The lead compound, Senexin C (20a) , emerged from this optimization process, demonstrating not only potent CDK8/19 inhibition but also favorable pharmacokinetic properties, including good oral bioavailability and tumor enrichment.[1][2][3][4]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, the following are detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on established protocols for similar quinoline-6-carbonitrile derivatives.

General Synthesis of 4-Amino-quinoline-6-carbonitrile Analogs

The synthesis of the target compounds typically involves a multi-step process, with the key final step being a nucleophilic aromatic substitution reaction.

Workflow for the Synthesis of Senexin C (20a)

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product SM1 4-Chloroquinoline-6-carbonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 2-(6-methoxynaphthalen-2-yl)ethan-1-amine SM2->Reaction Product Senexin C (20a) Reaction->Product Kinase_Assay_Workflow cluster_components Assay Components cluster_incubation Incubation cluster_detection Detection Kinase CDK8/CycC Kinase Incubate Incubate components at room temperature Kinase->Incubate Tracer Fluorescently Labeled Kinase Tracer Tracer->Incubate Antibody Europium-labeled Anti-Tag Antibody Antibody->Incubate Inhibitor Test Compound (e.g., Senexin C) Inhibitor->Incubate Detect Measure TR-FRET Signal Incubate->Detect CDK8_Signaling cluster_nucleus Nucleus TF Transcription Factors (e.g., STAT, SMAD) Mediator Mediator Complex TF->Mediator PolII RNA Polymerase II Mediator->PolII CDK8_19 CDK8/19 CDK8_19->Mediator phosphorylates Gene Target Gene (e.g., oncogenes) PolII->Gene transcribes mRNA mRNA Gene->mRNA Inhibitor Senexin C (this compound analog) Inhibitor->CDK8_19 inhibits

Sources

A Comparative Guide to the Cross-Resistance Profile of 7-Fluoroquinoline-6-carbonitrile (FQC-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Quinolone Resistance

The relentless rise of antibiotic resistance necessitates the development of novel antimicrobial agents that can overcome existing resistance mechanisms. Fluoroquinolones have long been a cornerstone in treating a wide array of bacterial infections due to their potent bactericidal activity and favorable pharmacokinetic profiles.[1][2] However, their extensive use has led to a significant increase in resistance, primarily through two key mechanisms: mutations in the target enzymes, DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), and the overexpression of multidrug efflux pumps.[3][4][5][6]

This guide introduces a novel investigational compound, 7-Fluoroquinoline-6-carbonitrile (herein referred to as FQC-7), and provides a comprehensive framework for evaluating its cross-resistance profile against established quinolones. Our objective is to equip researchers and drug development professionals with the rationale, methodologies, and comparative data necessary to assess the potential of FQC-7 to circumvent common quinolone resistance pathways. We will delve into the mechanistic underpinnings of resistance, provide detailed experimental protocols, and present a comparative analysis against ciprofloxacin, a widely used second-generation fluoroquinolone.

The Mechanistic Basis of Fluoroquinolone Action and Resistance

Fluoroquinolones function by inhibiting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[4] Quinolones trap these enzymes in a complex with cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[7] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the primary target in Gram-positive bacteria.[8][9]

Resistance predominantly arises from:

  • Target-Site Mutations: Specific amino acid substitutions within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of the drug to the enzyme-DNA complex.[5][8] A single mutation can confer low-level resistance, while sequential mutations in both targets can lead to high-level resistance.[5][6]

  • Efflux Pump Overexpression: Bacteria possess membrane proteins that actively extrude noxious compounds, including antibiotics.[3][10][11] Overexpression of pumps like AcrAB-TolC in Escherichia coli or NorA in Staphylococcus aureus reduces the intracellular concentration of the fluoroquinolone, diminishing its efficacy.[5][10][11]

A critical question for any new quinolone candidate is its ability to maintain activity against strains harboring these resistance mechanisms.

Quinolone_Action_Resistance cluster_cell Bacterial Cell cluster_target Target Enzymes cluster_resistance Resistance Mechanisms FQ Fluoroquinolone (FQ) Gyrase DNA Gyrase (GyrA) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (ParC) FQ->TopoIV Inhibits Efflux Efflux Pump FQ->Efflux Extruded Replication DNA Replication Gyrase->Replication Enables DSB Double-Strand Breaks (Cell Death) Gyrase->DSB Forms toxic complex TopoIV->Replication Enables TopoIV->DSB Forms toxic complex Mut_GyrA gyrA Mutation Mut_GyrA->Gyrase Alters target Mut_ParC parC Mutation Mut_ParC->TopoIV Alters target Efflux_Overexp Pump Overexpression Efflux_Overexp->Efflux Increases activity

Caption: Mechanism of fluoroquinolone action and key resistance pathways.

Experimental Design for Cross-Resistance Profiling

To provide a robust comparison, we designed a study to evaluate FQC-7 against a panel of bacterial strains with well-characterized resistance mechanisms. This approach allows for a direct assessment of the compound's resilience to pre-existing resistance.

Rationale for Strain Selection:

  • Wild-Type (WT) Strain: A susceptible reference strain (e.g., E. coli ATCC 25922) establishes the baseline potency of the compounds.

  • Target-Site Mutant: An isogenic strain with a known mutation in the gyrA QRDR (e.g., Ser83Leu) is crucial for determining if FQC-7 can overcome the most common form of target-based resistance.

  • Efflux-Overexpressing Strain: A strain with upregulated efflux pump expression (e.g., a marR mutant) tests the compound's susceptibility to this broad resistance mechanism.

  • Dual-Mechanism Mutant: A strain possessing both a gyrA mutation and efflux overexpression represents a clinically relevant, high-resistance phenotype.

Comparator Antibiotics:

  • Ciprofloxacin: A widely used second-generation fluoroquinolone, serving as a benchmark for comparison.

  • Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive organisms.

  • Ceftriaxone: A non-quinolone antibiotic (a third-generation cephalosporin) included as a negative control to ensure the observed resistance is specific to the quinolone class.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation Strains Bacterial Strains - Wild-Type - gyrA Mutant - Efflux Mutant - Dual Mutant MIC_Test MIC Determination (Broth Microdilution) Strains->MIC_Test MPC_Test MPC Determination (Agar Plate Assay) Strains->MPC_Test Compounds Test Compounds - FQC-7 - Ciprofloxacin - Levofloxacin - Ceftriaxone Compounds->MIC_Test Compounds->MPC_Test MIC_Table Comparative MIC Table MIC_Test->MIC_Table Resistance_Freq Resistance Frequency Calculation MPC_Test->Resistance_Freq Cross_Res_Eval Cross-Resistance Evaluation MIC_Table->Cross_Res_Eval Resistance_Freq->Cross_Res_Eval

Caption: Workflow for evaluating the cross-resistance profile of FQC-7.

Core Methodologies: Ensuring Reproducibility and Accuracy

Adherence to standardized protocols is paramount for generating reliable and comparable data. The methodologies described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized and highly reproducible technique for determining the MIC of an antimicrobial agent.[15][16][17]

Objective: To determine the lowest concentration of each antibiotic that visibly inhibits the growth of the selected bacterial strains.

Step-by-Step Protocol:

  • Preparation of Antibiotic Stock Solutions: Accurately weigh and dissolve FQC-7, ciprofloxacin, levofloxacin, and ceftriaxone in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Filter-sterilize the stock solutions.

  • Preparation of Inoculum: From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of a 2x working concentration of the antibiotic to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to create a range of concentrations. Discard 50 µL from the last well.[19]

    • This leaves 50 µL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step dilutes the antibiotic and the inoculum by a factor of two. Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.

Protocol 3.2: Mutant Prevention Concentration (MPC) Determination

The MPC is the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population (≥10¹⁰ CFU).[20][21] The range between the MIC and MPC is termed the Mutant Selection Window (MSW), where the selection of resistant mutants is most likely to occur.[20]

Objective: To determine the concentration of FQC-7 and ciprofloxacin required to prevent the emergence of single-step resistant mutants.

Step-by-Step Protocol:

  • Inoculum Preparation: Grow an overnight culture of the test strain (e.g., the wild-type E. coli) in a large volume of broth to achieve a high cell density. Concentrate the cells by centrifugation and resuspend them in a small volume of saline to achieve a final density of ≥10¹⁰ CFU/mL.

  • Agar Plate Preparation: Prepare Mueller-Hinton Agar plates containing a range of two-fold increasing concentrations of FQC-7 and ciprofloxacin. The concentration range should span from the MIC to at least 64x the MIC.

  • Plating: Spread at least 100 µL of the high-density inoculum (ensuring ≥10¹⁰ CFU) evenly across the surface of each antibiotic-containing plate and a control plate (no antibiotic) to confirm the initial CFU count.[20]

  • Incubation: Incubate the plates at 35 ± 2°C for 48-72 hours. A longer incubation period is used to allow for the growth of slow-growing resistant colonies.

  • Interpretation: The MPC is defined as the lowest antibiotic concentration on which no bacterial colonies are observed.[22]

Comparative Data Analysis (Illustrative Data)

The following tables present illustrative data that one might expect from such a study, demonstrating the superior profile of a novel compound like FQC-7.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial Strain (E. coli)Resistance Mechanism(s)FQC-7 CiprofloxacinLevofloxacinCeftriaxone
WT (ATCC 25922) None (Susceptible)0.015 0.030.060.125
GYRA-83 gyrA (S83L)0.25 120.125
MAR-R1 Efflux Pump Overexpression0.125 0.510.125
GYRA-MAR gyrA (S83L) + Efflux1 16320.125

Interpretation of MIC Data:

  • Baseline Potency: Against the wild-type strain, FQC-7 demonstrates 2-fold greater potency than ciprofloxacin.

  • Activity Against Target Mutants: While the gyrA mutation increases the MIC of FQC-7 by 16-fold, it remains 4-fold more active than ciprofloxacin against this resistant strain. This suggests a potentially different or more robust interaction with the mutated target.

  • Evasion of Efflux: FQC-7 shows an 8-fold increase in MIC against the efflux-overexpressing strain, but this is less pronounced than the 16-fold shift seen with ciprofloxacin, indicating FQC-7 may be a poorer substrate for the AcrAB-TolC pump.

  • Dual-Mechanism Strains: Critically, against the high-resistance dual mutant, FQC-7 maintains an MIC of 1 µg/mL, a level 16-fold lower than that of ciprofloxacin, suggesting it retains significant activity against clinically challenging isolates.

Table 2: Mutant Prevention Concentrations (MPCs) and Mutant Selection Window (MSW) Ratios

CompoundStrainMIC (µg/mL)MPC (µg/mL)MSW Ratio (MPC/MIC)
FQC-7 WT0.0150.25 16.7
Ciprofloxacin WT0.031 33.3

Interpretation of MPC Data: The MPC for FQC-7 is 4-fold lower than that of ciprofloxacin. Furthermore, the MSW ratio (MPC/MIC) is narrower for FQC-7. A lower MPC and a narrower MSW are highly desirable properties, as they suggest a lower propensity for the selection of resistant mutants during therapy.[20][21]

Discussion and Future Directions

The illustrative data presented in this guide position this compound (FQC-7) as a promising antibacterial candidate with a compelling cross-resistance profile. Its key advantages appear to be:

  • Enhanced Potency: Superior activity against wild-type Gram-negative bacteria compared to established fluoroquinolones.

  • Resilience to Resistance: FQC-7 retains significant activity against strains harboring common target-site mutations and efflux pump overexpression, including dual-mechanism mutants. This suggests that FQC-7's structure may allow it to overcome the conformational changes in the QRDR that typically repel other quinolones, and it may be a less efficiently recognized substrate by major efflux pumps.[8][10]

  • Reduced Resistance Selection Potential: A lower MPC and a narrower Mutant Selection Window indicate that FQC-7 may be less likely to select for resistant mutants de novo.

Future Directions:

  • Mechanism of Action Studies: Investigate the binding kinetics of FQC-7 with both wild-type and mutant DNA gyrase/topoisomerase IV to validate the hypothesis of a more robust target interaction.

  • Expanded Panel Testing: Evaluate FQC-7 against a broad panel of contemporary, multidrug-resistant clinical isolates to confirm these preliminary findings.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Determine the PK/PD indices (e.g., AUC/MIC) required for efficacy to ensure that therapeutic dosing regimens can maintain concentrations above the MPC, thereby restricting the emergence of resistance.

  • In Vivo Efficacy Studies: Assess the performance of FQC-7 in animal models of infection, particularly those caused by fluoroquinolone-resistant pathogens.

By following the comprehensive evaluation framework outlined in this guide, researchers can rigorously assess the potential of new quinolone candidates like FQC-7 to address the urgent challenge of antimicrobial resistance.

References

  • Poole, K. (2000). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria. Antimicrobial Agents and Chemotherapy, 44(9), 2233–2241. Available at: [Link]

  • Poole, K. (2000). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 44(8), 2029–2041. Available at: [Link]

  • Costa, S. S., Viveiros, M., Amaral, L., & Couto, I. (2013). Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus. Antibiotics, 2(1), 83–101. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Basu, A., et al. (2021). Overexpression of Efflux Pumps, Mutations in the Pumps' Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii. Frontiers in Microbiology, 12, 730030. Available at: [Link]

  • Maxwell, A. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Molecular Microbiology, 23(3), 429-433. Available at: [Link]

  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Action and resistance updated. Current Topics in Medicinal Chemistry, 9(11), 981-998. Available at: [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Spread of Efflux Pump Overexpressing-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa by using an Efflux Pump Inhibitor. Antimicrobial Agents and Chemotherapy, 53(8), 3415-3421. Available at: [Link]

  • Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab Manual. Available at: [Link]

  • Laponogov, I., et al. (2023). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 9(5), 989-1017. Available at: [Link]

  • Khwaza, V., et al. (2020). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Molecules, 25(21), 5174. Available at: [Link]

  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Wikipedia contributors. (2023). Broth microdilution. Wikipedia. Available at: [Link]

  • Sastry, L. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanisms of drug resistance: quinolone resistance. British Medical Bulletin, 111(1), 71–87. Available at: [Link]

  • Wist, E., Lind, G., & Blix, H. S. (2019). Variation in Mutant Prevention Concentrations. Frontiers in Microbiology, 10, 98. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Available at: [Link]

  • Pescina, C., et al. (2001). Fluoroquinolones: is there a different mechanism of action and resistance against Streptococcus pneumoniae? International Journal of Antimicrobial Agents, 17(4), 285-292. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI supplement M100. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.gov. Available at: [Link]

  • Kern, W. V. (2000). Mechanisms Responsible for Cross-Resistance and Dichotomous Resistance among the Quinolones. Clinical Infectious Diseases, 31(Supplement_1), S36-S40. Available at: [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., Velasco, C., Martínez-Martínez, L., & Pascual, A. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-21. Available at: [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24-S28. Available at: [Link]

  • Scientific Research Publishing. (2019). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. scirp.org. Available at: [Link]

  • Blondeau, J. M., et al. (2001). Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 45(2), 433–438. Available at: [Link]

  • Fraile-Ribot, P. A., et al. (2022). Mutant prevention concentrations and phenotypic and genomic profiling of first-step resistance mechanisms to classical and novel β-lactams in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 66(11), e0085422. Available at: [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved January 19, 2026, from [Link]

  • Vetting, M. W., et al. (2011). Fluoroquinolone-modifying enzyme: A new adaptation of a common aminoglycoside acetyltransferase. Journal of Biological Chemistry, 286(28), 25265-25275. Available at: [Link]

  • Blondeau, J. M. (2004). The Mutant-Prevention Concentration (MPC): Ideas for restricting the development of fluoroquinolone resistance. University of Saskatchewan. Available at: [Link]

  • Karger, S. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy, 62(3), 194-198. Available at: [Link]

  • Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1638. Available at: [Link]

  • Masuda, N., et al. (1995). In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. Antimicrobial Agents and Chemotherapy, 39(8), 1695–1701. Available at: [Link]

  • Al-Salahi, R., et al. (2020). Synthesis, in vitro antimicrobial and anti-proliferative activity of new fluoroquinolones derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1260-1273. Available at: [Link]

  • López-Paredes, E. A., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. International Journal of Molecular Sciences, 24(19), 14890. Available at: [Link]

Sources

A Comparative Analysis of the Phototoxicity of 7-Fluoroquinoline-6-carbonitrile: A Structure-Activity Guided Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the predicted phototoxicity of 7-Fluoroquinoline-6-carbonitrile. As no direct experimental data for this specific compound is publicly available, this analysis is built upon the well-established structure-activity relationships (SAR) governing the phototoxicity of the broader fluoroquinolone (FQ) class of antibiotics. By comparing its structural motifs to FQs with known phototoxic profiles, we can formulate a robust hypothesis regarding its potential risk and outline the necessary experimental validation.

The Specter of Phototoxicity in Fluoroquinolone Development

Fluoroquinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity. However, their clinical use has been periodically marred by adverse effects, with drug-induced phototoxicity being a significant concern.[1] These reactions, ranging from exaggerated sunburn (erythema) to severe blistering, are triggered when the drug molecule, accumulated in the skin, absorbs ultraviolet A (UVA) radiation from sunlight.[1][2] This absorption excites the molecule, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates that damage cellular components, manifesting as skin inflammation and injury.[3][4][5]

The propensity for an FQ to be phototoxic is not uniform across the class; it is intimately linked to the specific chemical substituents at various positions on the quinolone core. Understanding these structure-phototoxicity relationships is paramount for designing safer next-generation antibiotics.

Deciphering the Phototoxic Potential: A Structure-Activity Relationship (SAR) Analysis

The phototoxic potential of a fluoroquinolone is largely dictated by the substituents at the C-8, C-7, C-6, and N-1 positions.[6][7] We will analyze the structure of this compound through this lens to predict its behavior.

Key Structural Features of this compound:

  • C-8 Position: Unsubstituted (Hydrogen).

  • C-7 Position: Fluoro group.

  • C-6 Position: Carbonitrile group (-CN).

  • N-1 Position: Unspecified in the name, but typically occupied by a small alkyl or cyclopropyl group in active FQs. We will assume a cyclopropyl group for this analysis, as it's common and known to contribute to potent antibacterial activity.[6]

Analysis and Prediction:

  • The Critical C-8 Position: The nature of the C-8 substituent is arguably the most critical determinant of FQ phototoxicity.[1] There is a well-established hierarchy of phototoxicity risk associated with this position: Halogen (F, Cl) > Hydrogen (H) > Methoxy (OCH₃) .[1][6][8]

    • High Risk: FQs with a halogen at C-8, such as lomefloxacin and sparfloxacin, are notorious for their high phototoxic potential.[2][3] The halogen facilitates photodegradation and the formation of highly reactive aryl cation intermediates upon UVA irradiation.[3]

    • Low Risk: Conversely, FQs with a methoxy group at C-8, like moxifloxacin, are photostable and exhibit the lowest phototoxic risk.[3][6][9][10]

    • Prediction for this compound: The presence of a hydrogen atom at the C-8 position places this molecule in a category of mild or lower phototoxicity.[6][10] This is a significant de-risking feature compared to 8-halogenated analogs.

  • The C-6 and C-7 Substituents:

    • The fluorine atom at C-7 and the core fluoroquinolone structure are responsible for absorbing UVA light, typically in the 280-340 nm range, which is a prerequisite for any photoreaction.[11][12][13] While the C-7 substituent can modulate activity, the simple fluoro group is less complex than the bulky piperazine rings found in many common FQs.

    • The C-6 position is typically a carboxylic acid in most therapeutic FQs. The substitution with a carbonitrile (-CN) group is a notable deviation. While the photodefluorination at C-6 is a known degradation pathway, the primary driver of high phototoxicity is typically cleavage at C-8.[1] The electron-withdrawing nature of the nitrile group will influence the molecule's electronic properties and UV absorption, but its specific contribution to phototoxicity relative to a carboxyl group is not as extensively documented. However, the dominant effect remains the C-8 position.

Comparative Benchmarking Against Known Fluoroquinolones

To contextualize our prediction, we compare this compound with established FQ benchmarks.

CompoundC-8 SubstituentC-7 SubstituentReported PhototoxicityPredicted Phototoxicity of Target
Lomefloxacin -F PiperazineHigh / Severe [1][4][8]
Ciprofloxacin -HPiperazineLow / Mild[8][14]
Moxifloxacin -OCH₃ DiazabicycloVery Low / Negligible [3][4][9]
This compound -H-FNot AvailablePredicted: Low to Mild

This prediction is based on the dominant influence of the C-8 hydrogen, which aligns it more closely with lower-risk compounds like ciprofloxacin than high-risk agents like lomefloxacin.

Experimental Verification: The 3T3 Neutral Red Uptake Phototoxicity Test (OECD 432)

A definitive assessment of phototoxic potential requires experimental validation. The internationally accepted standard is the in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, as specified in the OECD Test Guideline 432.[15][16] This assay is highly predictive of acute phototoxicity effects in humans.[15]

Principle of the Assay:

The 3T3 NRU assay compares the cytotoxicity of a test chemical on Balb/c 3T3 mouse fibroblasts in the presence and absence of a non-toxic dose of simulated sunlight (UVA).[17][18][19] A substance is identified as phototoxic if its cytotoxicity is significantly increased following UVA irradiation. Cell viability is measured by the uptake of Neutral Red dye, which accumulates in the lysosomes of living cells.[19]

Experimental Workflow:

OECD_432_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis P1 Seed 3T3 Fibroblasts in 96-well plates P2 Prepare serial dilutions of 7-Fluoroquinoline- 6-carbonitrile P1->P2 E1 Treat cells with dilutions (Duplicate Plates) P2->E1 E2 Plate A: Irradiate with UVA (e.g., 5 J/cm²) E1->E2 E3 Plate B: Keep in dark (Incubate) E1->E3 A1 Incubate both plates E2->A1 E3->A1 A2 Add Neutral Red dye A1->A2 A3 Measure dye uptake (Spectrophotometry) A2->A3 A4 Calculate IC50 values (+UVA and -UVA) A3->A4 A5 Determine Photo-Irritation Factor (PIF) A4->A5

Caption: Workflow for the 3T3 NRU Phototoxicity Test (OECD 432).

Detailed Protocol Steps:

  • Cell Culture: Mouse Balb/c 3T3 fibroblasts are seeded into two 96-well microtiter plates and cultured to an appropriate confluence.

  • Chemical Treatment: The cells are washed, and the medium is replaced with a buffer solution containing various concentrations of this compound. A solvent control and a positive control (e.g., Chlorpromazine) are run in parallel.[15]

  • Irradiation: One of the two plates is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the second plate is kept in the dark as a control.[17]

  • Incubation & Staining: After irradiation, the treatment solutions are replaced with a culture medium, and the cells are incubated for approximately 24 hours. Subsequently, cells are incubated with Neutral Red medium, allowing the vital dye to be absorbed by viable cells.

  • Measurement & Data Analysis: The amount of Neutral Red absorbed is quantified using a spectrophotometer. The concentration of the test chemical that reduces cell viability by 50% (IC50) is determined for both the irradiated (+UVA) and non-irradiated (-UVA) plates.

Data Interpretation:

The phototoxic potential is quantified using the Photo-Irritation Factor (PIF), calculated as follows:

PIF = IC50 (-UVA) / IC50 (+UVA)

A PIF score is used to classify the phototoxic potential:

  • PIF < 2: No phototoxicity

  • 2 ≤ PIF < 5: Probable phototoxicity

  • PIF ≥ 5: Phototoxic

Conclusion and Path Forward

Based on a thorough analysis of established structure-activity relationships, This compound is predicted to have a low to mild phototoxic potential. This prediction is primarily driven by the presence of a hydrogen atom at the C-8 position, a feature strongly correlated with reduced phototoxicity in the fluoroquinolone class.[6][8][10]

While this structural assessment is a critical first step in drug safety evaluation, it is not a substitute for empirical data. We strongly recommend that the phototoxic potential of this compound be formally assessed using the standard in vitro 3T3 NRU phototoxicity assay (OECD 432). The resulting data will provide a definitive classification of its risk profile and inform decisions for its further development.

References

  • Montanaro, S., et al. (2022). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI. Available at: [Link]

  • Hayashi, K., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wysocka, M., et al. (2020). Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation. International Journal of Molecular Sciences. Available at: [Link]

  • OECD. (2004). OECD Guideline for the Testing of Chemicals 432: In Vitro 3T3 NRU Phototoxicity Test. Organisation for Economic Co-operation and Development. Available at: [Link]

  • Yabe, K., et al. (2002). Structure-phototoxicity relationship in Balb/c mice treated with fluoroquinolone derivatives, followed by ultraviolet-A irradiation. The Journal of Toxicological Sciences. Available at: [Link]

  • Man, I., et al. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Institute for In Vitro Sciences, Inc. (IIVS). 3T3 Phototoxicity (OECD 432). IIVS.org. Available at: [Link]

  • Wysocka, M., et al. (2020). Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity-The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation. PubMed. Available at: [Link]

  • YesWeLab. (n.d.). In vitro phototoxicity test 3T3 NRO - OECD 432. YesWeLab.com. Available at: [Link]

  • IVAMI. (n.d.). Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). IVAMI.com. Available at: [Link]

  • Scantox. (n.d.). OECD 432: Phototoxicity Test. Scantox.com. Available at: [Link]

  • Hayashi, K., et al. (2004). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. PubMed. Available at: [Link]

  • Singh, A., & Gupta, A. (2018). Fluoroquinolones: Mechanism of Action, Classification and Phototoxicity. Journal of Pharmaceutics and Drug Research. Available at: [Link]

  • Gocke, E. (2000). The photomutagenicity of fluoroquinolones and other drugs. PubMed. Available at: [Link]

  • Yabe, K., et al. (2002). Structure-phototoxicity relationships in female Balb/c mice receiving a single intravenous administration of quinolones, and followed by UVA irradiation for 4 h. ResearchGate. Available at: [Link]

  • Man, I., et al. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. PubMed. Available at: [Link]

  • Man, I., et al. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. Semantic Scholar. Available at: [Link]

  • Ali, A., et al. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. PubMed Central. Available at: [Link]

  • Man, I., et al. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. Sci-Hub. Available at: [Link]

  • Man, I., et al. (1999). Fluoroquinolone phototoxicity: A comparison of moxifloxacin and lomefloxacin in normal volunteers. ResearchGate. Available at: [Link]

  • Djurdjevic, P., et al. (2014). Maximum UV absorption of fluoroquinolones and their complexes at pH = 7.4. ResearchGate. Available at: [Link]

  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Al-Ghannam, S. M., et al. (2016). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Available at: [Link]

  • Matei, A., et al. (2022). Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation. PubMed Central. Available at: [Link]

  • Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Fasani, E., et al. (1998). Unexpected Photoreactions of Some 7‐Amino‐6‐fluoroquinolones in Phosphate Buffer. Photochemistry and Photobiology. Available at: [Link]

Sources

The Battle Against Resistance: Evaluating the Potential of 7-Fluoroquinoline-6-carbonitrile Derivatives in an Era of Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless rise of antibiotic resistance poses a significant threat to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa have rendered many first-line antibiotics ineffective, creating an urgent need for novel antimicrobial agents. Within the arsenal of synthetic antibiotics, fluoroquinolones have long been a cornerstone due to their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] However, their extensive use has inevitably led to the emergence of resistant strains.[2][3] This guide provides an in-depth comparative analysis of the potential efficacy of a novel scaffold, 7-fluoroquinoline-6-carbonitrile, against drug-resistant bacteria, contextualized within the broader landscape of fluoroquinolone development.

The Fluoroquinolone Mechanism: A Double-Edged Sword

Fluoroquinolones exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[6][7] This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.[8][9]

In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[4][8][10] This dual-targeting mechanism has been a key factor in their broad-spectrum activity.[2]

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The hypothetical data for our novel this compound derivative suggest a promising profile, particularly against MRSA, with potentially improved activity over ciprofloxacin and levofloxacin. Its efficacy against ciprofloxacin-resistant P. aeruginosa, while not as potent as delafloxacin, indicates that further optimization of the C-7 substituent could yield a highly effective compound.

The development of new fluoroquinolones requires a multifaceted approach. While in vitro data provide a crucial first look, subsequent studies must include:

  • Mechanism of Action Studies: Confirming the inhibition of DNA gyrase and topoisomerase IV and assessing the compound's activity against strains with known resistance mutations.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection to determine its pharmacokinetic and pharmacodynamic properties.

  • Toxicity Profiling: Ensuring the compound has a favorable safety profile.

By systematically exploring novel chemical space, such as the introduction of a carbonitrile at the C-6 position, and rigorously evaluating these new derivatives using standardized methodologies, the scientific community can continue to develop the next generation of fluoroquinolones capable of combating the ever-evolving threat of antibiotic resistance.

References

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.
  • Kocsis, B., Gulyás, D., & Szabó, D. (2021). Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. Antibiotics, 10(12), 1506.
  • Falchi, A., Lasserre, A., Gallay, A., & Hanslik, T. (n.d.). Intracellular action of the fluoroquinolones. When DNA gyrase and topoisomerase IV bind to DNA, they break both strands at the site of interaction... ResearchGate. Retrieved from [Link]

  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2008). DNA Topoisomerase Targets of the Fluoroquinolones: A Strategy for Avoiding Bacterial Resistance. Antimicrobial Agents and Chemotherapy, 52(2), 385–392.
  • Eftimie, A. M., Dinu, S., Buleandră, M., & Avram, S. (2021). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. Retrieved from [Link]

  • Abdel-Rhman, M. H., & Abdel-Mohsen, M. M. (2018). MICs of different fluoroquinolones against 22 S. aureus clinical isolates. ResearchGate. Retrieved from [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Al-Tawfiq, J. A., & Momattin, H. (2019). Fluoroquinolones target DNA gyrase in Gram-negative and topoisomerase IV in Gram-positive bacteria, leading to irreversible DNA breaks and cell death. ResearchGate. Retrieved from [Link]

  • Zhanel, G. G., Palatnick, L., Nichol, K. A., Belly, A., Low, D. E., & Hoban, D. J. (2004). Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus. International Journal of Antimicrobial Agents, 24(3), 245–251.
  • Espinel-Ingroff, A., Fothergill, A., Ghannoum, M., Manavathu, E., Ostrosky-Zeichner, L., Pfaller, M., Rinaldi, M., & Schell, W. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 2(4), 435–451.
  • Kim, E. C., Charukamnoetkanok, P., Poothullil, A. M., Paton, B., & Pineda, R. I. (2005). Second, Third, and Fourth Generation Fluoroquinolone Susceptibilities of Methacillin Resistant Staph Aureus (MRSA) Cultures Collected at the Massachusetts Eye and Ear Infirmary. Investigative Ophthalmology & Visual Science, 46(13), 2770.
  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., Jr, & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558–1564.
  • Huband, M. D., Bradford, P. A., & Jones, R. N. (2007). In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates. Antimicrobial Agents and Chemotherapy, 51(5), 1883–1886.
  • Aslam, M. A., Bano, H., & Khan, S. A. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Future Medicinal Chemistry, 12(6), 547–564.
  • St-Jean, M. E., Kerns, R. J., & Osheroff, N. (2022). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 8(3), 606–616.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135.
  • CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition. Regulations.gov. Retrieved from [Link]

  • Salazar, M., Beal, J., Goñi-Moreno, A., & Ellis, T. (2023). Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. Frontiers in Bioengineering and Biotechnology, 11, 1150009.
  • Dalhoff, A., & Schmitz, F. J. (2003). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 36(Supplement_1), S19–S23.
  • Salazar, M., Beal, J., Goñi-Moreno, A., & Ellis, T. (2023). Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. ResearchGate. Retrieved from [Link]

  • Ghafur, A., Priyadarshini, K., & Sambath, L. (2022). Plasmid-Mediated Fluoroquinolone Resistance in Pseudomonas aeruginosa and Acinetobacter baumannii.
  • Li, Y., Wang, Y., & Zhang, Y. (2017). Drug resistance of Pseudomonas aeruginosa in vitro evoked by fluoroquinolones. Journal of Hainan Medical University, 23(8), 1-4.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.
  • Singh, A., & Kumar, A. (2022). FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. TMP Universal Journal of Medical Research and Surgical Techniques, 2(1), 1-10.

Sources

A Senior Application Scientist's Guide to Assessing the Comparative Cytotoxicity of Novel Fluoroquinolones: A Case Study with 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxic profile of novel fluoroquinolone derivatives, using the hypothetical compound 7-Fluoroquinoline-6-carbonitrile as a case study. We will objectively compare its potential performance against established fluoroquinolones, ciprofloxacin and levofloxacin, and provide the supporting experimental methodologies to generate robust and reliable data.

Introduction: The Double-Edged Sword of Fluoroquinolones

Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[] However, their utility can be hampered by off-target effects on mammalian cells, leading to a range of adverse effects. The primary mechanism of this cytotoxicity involves the inhibition of eukaryotic topoisomerase II, which can lead to DNA damage and apoptosis.[2][3][4] Furthermore, emerging evidence points towards mitochondrial dysfunction and the induction of oxidative stress as significant contributors to fluoroquinolone-associated toxicities.[5][6][7][8][9][10]

The structural features of fluoroquinolones play a crucial role in their cytotoxic potential. For instance, modifications at the C-7 and C-8 positions of the quinolone nucleus can significantly influence their activity against both bacterial and mammalian cells.[2] Therefore, any novel fluoroquinolone derivative, such as this compound, requires a thorough cytotoxicological evaluation to ascertain its safety profile relative to existing drugs.

This guide will walk you through a comprehensive in vitro strategy to characterize the cytotoxic profile of this compound, comparing it with the widely used fluoroquinolones, ciprofloxacin and levofloxacin.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A robust assessment of cytotoxicity requires a multi-pronged approach, utilizing a panel of assays that probe different aspects of cellular health. Our experimental design is structured to provide a holistic view of the potential toxicity of this compound.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant and translatable data. We recommend a panel of cell lines to assess both general cytotoxicity and potential tissue-specific effects.

  • Human Dermal Fibroblasts (HDFs): A non-cancerous, adherent cell line representing a common cell type, providing a baseline for general cytotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized liver cell line crucial for assessing potential hepatotoxicity, a known concern for some fluoroquinolones.

  • A549 (Human Lung Carcinoma): A lung epithelial cell line, relevant for assessing toxicity in a different organ system.

Compound Preparation and Concentration Range
  • Test Compound: this compound

  • Reference Compounds: Ciprofloxacin, Levofloxacin (as positive controls for fluoroquinolone-induced cytotoxicity)

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration not exceeding 0.5% (v/v) to avoid solvent-induced toxicity.

A wide range of concentrations should be tested to determine the dose-dependent effects of the compounds. A typical starting point would be a serial dilution from 1000 µM down to 0.1 µM.

Cytotoxicity Assays: A Triad of Viability, Membrane Integrity, and Apoptosis

We will employ three distinct assays to build a comprehensive cytotoxic profile:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[11][12]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity (necrosis).[13]

  • Caspase-3/7 Assay: Measures the activity of key executioner caspases, providing a specific marker for apoptosis.[14][15]

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding (HDF, HepG2, A549) Incubation 24h & 48h Incubation Cell_Culture->Incubation Compound_Prep Compound Dilution (7-FQC, Cipro, Levo) Compound_Prep->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Data_Collection Plate Reader (Absorbance/Luminescence) MTT->Data_Collection LDH->Data_Collection Caspase->Data_Collection IC50 IC50 Calculation Data_Collection->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[11] The amount of formazan is directly proportional to the number of viable cells.[12]

Protocol: [16][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds (this compound, ciprofloxacin, levofloxacin) or vehicle control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

LDH Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][19]

Protocol: [13][20][21]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Caspase-3/7 Apoptosis Assay

Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14] The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[14][15]

Protocol: [14][15][22][23][24]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Cytotoxicity of this compound and Reference Fluoroquinolones (Hypothetical Data)

CompoundCell LineAssayIC₅₀ (µM) at 24hIC₅₀ (µM) at 48hMax. Caspase-3/7 Activation (fold change)
This compound HDFMTT>1000850.21.5
HepG2MTT750.5425.83.2
A549MTT920.1610.42.1
Ciprofloxacin HDFMTT>1000950.61.2
HepG2MTT825.3550.12.8
A549MTT>1000780.91.8
Levofloxacin HDFMTT>1000>10001.1
HepG2MTT>1000980.42.5
A549MTT>1000>10001.4
This compound HepG2LDH (% Cytotoxicity at IC₅₀)15.2%25.8%N/A
Ciprofloxacin HepG2LDH (% Cytotoxicity at IC₅₀)12.8%22.5%N/A
Levofloxacin HepG2LDH (% Cytotoxicity at IC₅₀)10.5%18.9%N/A

Interpretation of Hypothetical Results:

Based on the hypothetical data in Table 1, this compound exhibits a slightly higher cytotoxic potential, particularly in HepG2 cells, compared to ciprofloxacin and levofloxacin, as indicated by the lower IC₅₀ values. The increased caspase-3/7 activation suggests that the observed cytotoxicity is, at least in part, mediated by apoptosis. The LDH data further supports a component of necrotic cell death at higher concentrations.

Mechanistic Insights: The Underlying Pathways of Fluoroquinolone Cytotoxicity

The observed cytotoxicity of fluoroquinolones in mammalian cells is a complex interplay of multiple mechanisms. Understanding these pathways is crucial for interpreting the experimental data and for the rational design of safer fluoroquinolone derivatives.

mechanistic_pathway cluster_fq Fluoroquinolone cluster_targets Cellular Targets cluster_effects Downstream Effects cluster_outcome Cellular Outcome FQ Fluoroquinolone (e.g., 7-FQC) TopoII Topoisomerase II FQ->TopoII Mitochondria Mitochondria FQ->Mitochondria DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS Mito_Dysfunction Mitochondrial Dysfunction (Reduced ATP) Mitochondria->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Mito_Dysfunction->Apoptosis Mito_Dysfunction->Necrosis

Caption: Proposed mechanisms of fluoroquinolone-induced cytotoxicity.

Fluoroquinolones can directly inhibit mammalian topoisomerase II, leading to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways.[3][25][26] Concurrently, these compounds can accumulate in mitochondria, impairing the electron transport chain and leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[5][8][9][27] This oxidative stress can further damage cellular components, including DNA and mitochondria, contributing to both apoptotic and necrotic cell death.[10][28][29] Some fluoroquinolones have also been shown to be potent iron chelators, which can inhibit iron-dependent enzymes and contribute to their toxic effects.[30]

Conclusion: A Roadmap for Safer Drug Development

This guide provides a robust and scientifically sound framework for assessing the comparative cytotoxicity of novel fluoroquinolone derivatives like this compound. By employing a battery of in vitro assays that probe different cellular endpoints, researchers can generate comprehensive and reliable data to inform the selection of drug candidates with an improved safety profile. A thorough understanding of the structure-activity relationships and the underlying mechanisms of cytotoxicity is paramount for the development of the next generation of safer and more effective fluoroquinolone antibiotics.

References

  • Suto, M. J., Domagala, J. M., Roland, G. E., Mailloux, G. B., & Cohen, M. A. (1992). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. Journal of Medicinal Chemistry, 35(23), 4745–4750. [Link]

  • Thermo Fisher Scientific. (n.d.). MTT Assay. Protocols.io. [Link]

  • Talla, V., & Veerareddy, P. R. (2011). Oxidative stress induced by fluoroquinolones on treatment for complicated urinary tract infections in Indian patients. Journal of Young Pharmacists, 3(4), 304–309. [Link]

  • Jiang, T., Kustermann, S., et al. (2022). Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment. Molecular & Cellular Toxicology. [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

  • Reinhardt, T., et al. (2024). Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv. [Link]

  • Michalak, K., et al. (2020). Antioxidant therapy in the management of Fluoroquinolone-Associated Disability. Antioxidants, 9(8), 756. [Link]

  • Trieu, V. N., & Uckun, F. M. (2001). Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells. Journal of Biological Chemistry, 276(15), 11792–11798. [Link]

  • Al-Dhfyan, A., & Al-Suwaidan, I. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]

  • Technische Universität München. (2025). fluoroquinolone induced mitochondrial toxicity. Chair of Organic Chemistry II. [Link]

  • Goswami, M., et al. (2006). Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli. Antimicrobial Agents and Chemotherapy, 50(3), 949–954. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • O'Brien, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3299. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Promega Corporation. (n.d.). LDH cytotoxicity assay. Protocols.io. [Link]

  • Kalghatgi, S., et al. (2013). Adverse Effects of Antimicrobials via Predictable or Idiosyncratic Inhibition of Host Mitochondrial Components. Antimicrobial Agents and Chemotherapy, 57(4), 1615–1621. [Link]

  • Chen, Y. F., et al. (2015). Dual Inhibition of Topoisomerase II and Tyrosine Kinases by the Novel Bis-Fluoroquinolone Chalcone-Like Derivative HMNE3 in Human Pancreatic Cancer Cells. PLOS ONE, 10(11), e0142821. [Link]

  • Reinhardt, T., et al. (2025). Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity. Angewandte Chemie International Edition, e202421424. [Link]

  • Patel, K., et al. (2024). Fluoroquinolone-Induced Multisystem Toxicity: A Case Report. Cureus, 16(5), e59821. [Link]

  • Suto, M. J., et al. (1992). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of cytotoxic properties between all four tested fluoroquinolones. [Link]

  • ResearchGate. (2025). Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients. [Link]

  • Chen, Y. L., et al. (2022). Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment. International Journal of Molecular Sciences, 23(19), 11363. [Link]

  • El-Sayed, R. A., et al. (2022). Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. International Journal of Molecular Sciences, 23(22), 14285. [Link]

  • Wdowiak, K., et al. (2023). Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. Folia Biologica (Krakow), 71(2), 79–88. [Link]

  • Aldred, K. J., et al. (2016). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. Biochemistry, 55(31), 4341–4349. [Link]

  • BioTechniques. (2003). One-Step Cellular Caspase-3/7 Assay. [Link]

  • Kim, Y. H., et al. (2005). Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells. Cornea, 24(5), 597–602. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Gies-Zarębska, A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(15), 4996. [Link]

  • Promega Corporation. (2018). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. [Link]

  • ResearchGate. (2025). Comparative Toxicity of Fluoroquinolone Antibiotics on Corneal Cells In Vitro. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • MilliporeSigma. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(4), 393–408. [Link]

  • Andrade, M. A., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Antibiotics, 10(9), 1067. [Link]

  • ResearchGate. (n.d.). Anticancer activities of Fluoroquinolone derivatives and complexes. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 7-Fluoroquinoline-6-carbonitrile: A Protocol for Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 7-fluoroquinoline-6-carbonitrile is increasingly utilized in medicinal chemistry and materials science. Its structure, combining a quinoline core with fluorine and nitrile functional groups, suggests a potential for biological activity and unique chemical reactivity. This also necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive framework for researchers and laboratory personnel to manage waste streams containing this compound, ensuring personal safety and environmental protection.

Hazard Profile: An Evidence-Based Assessment

The quinoline backbone itself is associated with significant health risks. Quinoline is classified as harmful if swallowed or in contact with skin, causes serious eye and skin irritation, is suspected of causing genetic defects, and may cause cancer.[1][2] It is also recognized as toxic to aquatic life with long-lasting effects.[1][2][3] Animal studies have linked quinoline exposure to cancers of the liver, blood vessels, and nasal cavity.[4]

The addition of a nitrile group and a fluorine atom introduces further potential hazards. A closely related isomer, 6-fluoroquinoline-3-carbonitrile, is known to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[5] Similarly, 6-bromo-7-fluoroquinoline is harmful if swallowed, in contact with skin, or inhaled, and also causes skin and eye irritation.[6] Fluoroquinolone compounds, a class of antibiotics, can also cause adverse effects.[7]

Based on this evidence, this compound should be handled as, at a minimum, a substance with the following potential hazards:

Hazard ClassClassificationRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal) Category 4 (Harmful) Based on data for quinoline[1][2], 6-fluoroquinoline-3-carbonitrile[5], and 6-bromo-7-fluoroquinoline.[6]
Skin Irritation Category 2 (Causes skin irritation) Consistent hazard across quinoline[1][2] and its halogenated derivatives.[5][6]
Eye Irritation Category 2 (Causes serious eye irritation) Consistent hazard across quinoline[1][2] and its halogenated derivatives.[5][6]
Carcinogenicity/Mutagenicity Suspected Carcinogen/Mutagen A critical hazard of the parent quinoline structure.[1][2][4]
Aquatic Toxicity Toxic to aquatic life A known environmental hazard of quinoline.[1][2]

This synthesized hazard profile mandates that all waste containing this compound be treated as hazardous chemical waste.

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to establish a safe working environment. The causality is clear: minimizing exposure pathways is the most effective way to prevent adverse health effects.

Engineering Controls:

  • Fume Hood: All handling and segregation of this compound waste must be conducted within a certified chemical fume hood. This is the primary line of defense against inhaling potentially harmful aerosols or vapors.[5][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[6]

Personal Protective Equipment (PPE): A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

PPE TypeSpecificationRationale
Hand Protection Nitrile Gloves Provides chemical resistance. Gloves must be inspected before use and changed immediately if contaminated.[8] Contaminated gloves must be disposed of as hazardous waste.[9]
Eye Protection Chemical Splash Goggles Must conform to OSHA 29 CFR 1910.133 or EN166 standards to protect against splashes.[8]
Body Protection Chemical-Resistant Lab Coat Worn over personal clothing to protect skin from accidental contact.[8]
Respiratory NIOSH/MSHA-approved respirator Recommended if there is a risk of generating dust or aerosols, or if irritation is experienced. An organic vapor filter (Type A) is appropriate.[8]
Step-by-Step Waste Management and Disposal Protocol

Proper disposal begins with meticulous segregation at the point of generation. This prevents chemical incompatibilities and ensures compliance with waste disposal regulations.

Step 1: Waste Stream Identification and Segregation Immediately upon generation, classify waste into one of the following categories. Never mix different waste streams.

  • Solid Waste:

    • Unused or Expired Compound: The pure, solid this compound.

    • Contaminated Labware: Includes items like pipette tips, weighing paper, and disposable spatulas that have come into direct contact with the compound.

    • Contaminated PPE: Used gloves, disposable lab coats, etc.[9]

  • Liquid Waste:

    • Halogenated Organic Solvents: Any organic solvent waste (e.g., dichloromethane, chloroform) containing dissolved this compound.

    • Non-Halogenated Organic Solvents: Waste from solvents like acetone, ethanol, or ethyl acetate containing the compound.

    • Aqueous Waste: Solutions primarily composed of water containing the compound. Due to its aquatic toxicity, this waste must not be drain-disposed.[1][10]

Step 2: Containerization and Labeling Proper containment is crucial for safe storage and transport.

  • Use Compatible Containers: Employ chemically resistant, sealable containers. Polyethylene (HDPE) containers are generally suitable. Ensure containers are in good condition with no leaks or cracks.

  • Label Immediately and Clearly: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration or percentage of the compound.

    • All other constituents in the container (e.g., "Methanol," "Water").

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Exclamation Mark, Environment).

    • The date the container was first used for waste accumulation.

Step 3: On-Site Storage

  • Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Segregation: Keep containers of this compound waste segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.[8]

Step 4: Final Disposal

  • Licensed Disposal Vendor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[8][10]

  • Incineration: High-temperature incineration at an approved facility is the recommended disposal method for this type of halogenated, nitrogen-containing organic compound. This process is designed to destroy the molecule, preventing its release into the environment.

  • Follow Institutional Protocols: Adhere strictly to your institution's Environmental Health and Safety (EHS) office procedures for scheduling a hazardous waste pickup.

Decontamination and Spill Management

Accidents require a prepared and immediate response to mitigate exposure and environmental contamination.

Decontamination:

  • Work Surfaces: Decontaminate benches and fume hood surfaces where the compound was handled using a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.

  • Non-Disposable Equipment: Glassware and other equipment should be rinsed with a small amount of an appropriate solvent, with the rinsate collected as hazardous liquid waste, before proceeding with standard washing procedures.

Spill Response:

  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert absorbent material like vermiculite or sand.[8]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the collected material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team immediately.

The following diagram outlines the decision-making workflow for the proper segregation and disposal of waste containing this compound.

G start_node Waste Generation (this compound) decision_node decision_node start_node->decision_node Is waste solid or liquid? process_node_solid Contaminated PPE, Labware, Unused Compound decision_node->process_node_solid Solid decision_node_liquid Is solvent halogenated? decision_node->decision_node_liquid Liquid process_node process_node waste_node waste_node waste_node_solid Solid Hazardous Waste (Halogenated) process_node_solid->waste_node_solid Containerize & Label process_node_halogenated Solutions in DCM, Chloroform, etc. decision_node_liquid->process_node_halogenated Yes decision_node_non_halogenated Is it an organic solvent or aqueous? decision_node_liquid->decision_node_non_halogenated No waste_node_halogenated Liquid Hazardous Waste (Halogenated Organic) process_node_halogenated->waste_node_halogenated Containerize & Label process_node_organic Solutions in Acetone, Methanol, etc. decision_node_non_halogenated->process_node_organic Organic process_node_aqueous Water-based solutions, buffers, etc. decision_node_non_halogenated->process_node_aqueous Aqueous waste_node_non_halogenated Liquid Hazardous Waste (Non-Halogenated Organic) process_node_organic->waste_node_non_halogenated Containerize & Label waste_node_aqueous Liquid Hazardous Waste (Aqueous) process_node_aqueous->waste_node_aqueous Containerize & Label

Caption: Waste segregation workflow for this compound.

References

  • Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. (2023). Loba Chemie. Available at: [Link]

  • How to Dispose of Nitrile Gloves? (N.d.). Earth Safe PPE. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). MDPI. Available at: [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2014). ResearchGate. Available at: [Link]

  • Fluroquinolone | C9H6FNO | CID 18173469. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 7-Fluoroquinoline. (N.d.). CAS Common Chemistry. Available at: [Link]

  • Chemical Waste Management for Laboratories. (2013). Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Quinoline - SAFETY DATA SHEET. (2025). Penta chemicals. Available at: [Link]

  • Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (N.d.). University of Pennsylvania EHRS. Available at: [Link]

  • Quinoline and Groundwater. (2018). Minnesota Department of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 7-Fluoroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 7-Fluoroquinoline-6-carbonitrile. As a compound integrating a fluoroquinolone core with a reactive nitrile group, meticulous adherence to safety protocols is paramount to mitigate risks and ensure a secure research environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.

Hazard Assessment: Understanding the Compound

  • Fluoroquinolone Core: The fluoroquinolone class of compounds is biologically active. While primarily known for antibacterial properties, some have been associated with adverse health effects, indicating potential for systemic toxicity.[1][2] The basic quinoline structure can be a skin, eye, and respiratory irritant.[3][4]

  • Nitrile Group (-C≡N): Nitrile compounds must be handled with caution. They can cause skin and eye irritation, and some may be harmful if swallowed, inhaled, or absorbed through the skin.[5]

Based on analogous compounds like 6-Fluoroquinoline-3-carbonitrile and other quinoline derivatives, the primary hazards are summarized below.[5][6][7]

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Systemic toxic effects, irritation of the digestive or respiratory tract.
Skin Corrosion/Irritation Causes skin irritation.Direct contact can lead to redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.Contact may result in pain, watering, redness, and potential damage.
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or aerosols can irritate the nose, throat, and lungs.
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.Release into the environment can harm aquatic ecosystems.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier against accidental exposure. The following equipment must be used for all procedures involving this compound.

EquipmentSpecificationPurpose & RationaleProtection Level
Hand Protection Nitrile Gloves (minimum 4-5 mil thickness)Provides a robust barrier against skin contact. Nitrile is selected for its high resistance to a wide range of chemicals, including aromatic and nitrile-containing compounds.[8][9] Gloves must be inspected for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10]Primary
Body Protection Full-Length Laboratory CoatProtects skin and personal clothing from contamination. Should be kept buttoned.Primary
Face Protection Face Shield (worn over goggles)To be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities or during vigorous mixing.Secondary
Respiratory Protection N95 Particulate Respirator or higherFor handling solid powder: Prevents inhalation of dust particles.[3] For handling solutions/potential vapors: An air-purifying respirator with organic vapor cartridges may be necessary if work is not conducted in a fume hood.Task-Dependent

Operational Plan: A Step-by-Step Handling Workflow

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[6]

Step 1: Preparation
  • Designate Work Area: Cordon off a specific area within the chemical fume hood for the procedure.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment.

  • Don PPE: Before entering the designated handling area, put on a laboratory coat, nitrile gloves, and chemical splash goggles. Ensure gloves are pulled over the cuffs of the lab coat.

Step 2: Aliquoting and Weighing (Solid Compound)
  • Use Containment: Perform all weighing on a disposable weigh boat or within a glass container to prevent contamination of the balance.

  • Minimize Dust: Handle the solid gently to avoid creating airborne dust. An N95 respirator is required during this step.

  • Clean Spatula: Use a designated, clean spatula for transfer. Clean the spatula thoroughly after use.

Step 3: Solution Preparation
  • Slow Addition: When dissolving, add the solid this compound to the solvent slowly to avoid splashing.

  • Maintain Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.

Step 4: Post-Procedure Cleanup
  • Decontaminate: All non-disposable equipment (glassware, spatulas) that has come into contact with the chemical must be decontaminated with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

  • Wipe Down: Wipe the designated work surface within the fume hood with the same solvent, followed by a standard cleaning agent.

  • Waste Segregation: Immediately place all contaminated disposable items (gloves, weigh boats, pipette tips) into a designated hazardous waste container.[11]

  • Doff PPE: Remove PPE in the designated area, starting with gloves, then face shield/goggles, and finally the lab coat, to prevent the spread of contamination. Wash hands thoroughly.

G Diagram 1: Safe Handling Workflow prep Step 1: Preparation - Designate Area in Fume Hood - Assemble Materials - Don Primary PPE weigh Step 2: Weighing Solid - Use Weigh Boat - Add N95 Respirator - Minimize Dust Generation prep->weigh dissolve Step 3: Preparing Solution - Add Solid to Solvent Slowly - Maintain Fume Hood Airflow weigh->dissolve experiment Step 4: Experimental Use - Conduct Reaction in Hood - Use Splash Guard if Needed dissolve->experiment cleanup Step 5: Decontamination - Clean Glassware & Surfaces - Segregate All Waste experiment->cleanup doff Step 6: Doffing PPE - Remove Gloves First - Wash Hands Thoroughly cleanup->doff

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Compliant Waste Management

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6][12] All waste is considered hazardous.

Step 1: Waste Identification and Segregation
  • Solid Waste: Contaminated disposables such as gloves, paper towels, weigh boats, and pipette tips.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound.

  • Segregation: Keep this waste stream separate from other incompatible waste streams, such as strong oxidizing agents.[6]

Step 2: Waste Containerization
  • Use Appropriate Containers: Collect waste in designated, leak-proof, and chemically compatible containers. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.[13]

  • Labeling: The container must be clearly and securely labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6] List all components of a liquid waste mixture.

  • Container Management: Keep the waste container closed at all times except when adding waste.

Step 3: Storage and Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Arrange Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

G Diagram 2: Chemical Disposal Plan start Waste Generated (Solid or Liquid) segregate Step 1: Segregate Waste - Separate from Incompatibles (e.g., Strong Oxidizers) start->segregate container Step 2: Containerize - Use Leak-Proof, Compatible Bottle - Keep Container Closed segregate->container label Step 3: Label Correctly - 'Hazardous Waste' - Full Chemical Name & Components container->label store Step 4: Store Safely - Designated Satellite Area - Secure and Ventilated label->store dispose Step 5: Arrange Disposal - Contact Institutional EHS Office - Use Licensed Contractor store->dispose

Caption: Decision workflow for the compliant disposal of this compound waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the material and place it in the designated hazardous waste container for disposal.[4][6]

By integrating these safety and logistical measures, researchers can handle this compound with confidence, ensuring personal safety and environmental compliance while advancing scientific discovery.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • MCR Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 2-[(Quinolin-2-yl)amino]ethan-1-ol.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • MIT Plasma Science and Fusion Center. (n.d.). Chemical Hygiene Plan continued.
  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Buerga, A., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. PubMed Central.
  • Jones, B. E., & Frei, C. R. (2021). Fluoroquinolone antibiotics and adverse events. PubMed Central.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.